2-(Trifluoromethyl)pyrimidine-4,6-diol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52339. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-hydroxy-2-(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)4-9-2(11)1-3(12)10-4/h1H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGBKPNVGVAFEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30287741 | |
| Record name | 2-(trifluoromethyl)pyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672-47-9 | |
| Record name | 672-47-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(trifluoromethyl)pyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)pyrimidine-4,6-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-4,6-diol (CAS: 672-47-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)pyrimidine-4,6-diol, a fluorinated pyrimidine derivative of interest in medicinal chemistry and materials science. This document collates available data on its chemical and physical properties, synthesis protocols, potential biological activities, and safety information.
Core Properties and Specifications
This compound, with the CAS number 672-47-9, is a solid organic compound.[1][2] Its core structure consists of a pyrimidine ring substituted with a trifluoromethyl group and two hydroxyl groups.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 672-47-9 | [2][3][4][5][6] |
| Molecular Formula | C5H3F3N2O2 | [2][3][4] |
| Molecular Weight | 180.08 g/mol | [2][3][4] |
| Melting Point | 254-256 °C | [1] |
| Density | 1.75 g/cm³ | [1] |
| Form | Solid | [1][2] |
| pKa | 1.00 ± 0.10 (Predicted) | [1] |
| InChI Key | AMGBKPNVGVAFEN-UHFFFAOYSA-N | [2] |
| SMILES String | FC(F)(F)c1nc(cc(n1)O)O | [2] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |
Experimental Protocols
A documented synthesis route for this compound involves the reaction of Malonamide and Ethyl trifluoroacetate.[3]
Materials and Reagents:
-
Sodium hydride (57.5% dispersion in mineral oil)
-
Toluene
-
Butanol
-
Malonamide
-
Ethyl trifluoroacetate
-
Hydrochloric acid (37%)
-
Activated charcoal
Procedure:
-
A mixture of sodium hydride (900 g, 22.5 M) and 7.5 L of toluene is prepared in a 22 L round-bottomed flask.
-
Butanol is added over 5 hours, maintaining the reaction temperature at 40°C. The mixture is then stirred for an additional 16 hours.
-
Malonamide (765 g, 7.5 M) is added, followed by ethyl trifluoroacetate (1065 g, 7.5 M). This step is exothermic.
-
The mixture is heated on a steam bath for 3.5 hours and then stirred at 23-25°C for another 16 hours.
-
The reaction mixture is extracted with water (1 x 4 L and 1 x 2 L).
-
The combined aqueous extracts are treated with activated charcoal and filtered.
-
The filtrate is cooled to 10-15°C and acidified to a pH of 1-2 with 37% hydrochloric acid.
-
The mixture is further chilled to 5°C to precipitate the solid product.
-
The solid is isolated by filtration and dried at 50°C in vacuo.[3]
This protocol yields approximately 600 g (44.4% yield) of the final product.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: To identify the chemical environment of protons in the molecule.
-
13C NMR: To determine the number and types of carbon atoms.
-
19F NMR: Crucial for characterizing the trifluoromethyl group.
-
General Protocol: A sample of the compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d6).[7][8] The spectra would be recorded on an NMR spectrometer (e.g., 400 or 600 MHz).[7][8][9] Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane).[9]
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight and elemental composition.
-
Technique: High-Resolution Mass Spectrometry (HRMS) with an ESI (Electrospray Ionization) source would be appropriate.[8][10]
Biological Activity and Potential Applications
The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[11][12][13] While specific bioactivity data for this compound is limited in the public domain, related trifluoromethyl pyrimidine compounds have shown promise in several areas.
-
Antifungal Activity: Novel trifluoromethyl pyrimidine derivatives have demonstrated good in vitro antifungal activities against various plant pathogenic fungi, including Botryosphaeria dothidea and Phompsis sp.[10][12]
-
Anticancer Activity: Pyrimidine derivatives are known to act as anticancer agents by targeting key enzymes and signaling pathways involved in tumor growth.[13] Some function as inhibitors of enzymes like dihydrofolate reductase (DHFR).[13]
-
Antibacterial Activity: Certain pyrimidine derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[12]
-
Anti-inflammatory and Antiviral Properties: The pyrimidine core is also found in molecules with anti-inflammatory and antiviral applications.[8][10][11]
The trifluoromethyl group is often incorporated into drug candidates to enhance properties like metabolic stability and binding affinity. Therefore, this compound serves as a valuable building block for the synthesis of more complex, biologically active molecules.
Safety and Handling
Proper safety precautions must be observed when handling this compound and related chemicals.
Hazard Identification:
-
Pictogram: GHS06 (Skull and Crossbones)[2]
-
Signal Word: Danger[2]
-
Hazard Statements: H301 (Toxic if swallowed)[2]
-
Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician)[2]
Handling and Personal Protective Equipment (PPE):
-
Handle in a well-ventilated place or under a chemical fume hood.[14][15]
-
Wear appropriate protective clothing, gloves, and safety goggles or a face shield.[14][16]
-
Avoid breathing dust.[14][16] Wash hands thoroughly after handling.[14][16]
Storage:
-
Keep the container tightly closed.[14]
First-Aid Measures:
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15][17]
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation occurs.[14][16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[14][16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[15][17]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14][16]
References
- 1. This compound CAS#: 672-47-9 [m.chemicalbook.com]
- 2. 4,6-Dihydroxy-2-(trifluoromethyl)pyrimidine AldrichCPR 672-47-9 [sigmaaldrich.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 672-47-9 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound [myskinrecipes.com]
- 7. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. wjarr.com [wjarr.com]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
In-Depth Technical Guide on the Physicochemical Properties of 2-(Trifluoromethyl)pyrimidine-4,6-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Trifluoromethyl)pyrimidine-4,6-diol, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identity, structural characteristics, and key physical properties, along with methodologies for its synthesis and characterization.
Core Physicochemical Data
The fundamental physicochemical properties of this compound (CAS Number: 672-47-9) are summarized in the table below.[1] These properties are crucial for understanding the compound's behavior in biological systems and for its development as a potential therapeutic agent.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₃F₃N₂O₂ | [2] |
| Molecular Weight | 180.08 g/mol | [2] |
| Melting Point | 254-256 °C | [1] |
| Density | 1.75 g/cm³ | [1] |
| pKa (Predicted) | 1.00 ± 0.10 | [1] |
| Physical Form | Solid | [1] |
| Storage | Sealed in dry, Room Temperature | [1] |
Synthesis Protocol
A documented method for the synthesis of this compound involves the reaction of Malonamide and Ethyl trifluoroacetate.[2]
Reaction Scheme:
Malonamide + Ethyl trifluoroacetate → this compound
Detailed Procedure: [2]
-
In a suitable reaction vessel, add Malonamide (765 g; 7.5 M) and Ethyl trifluoroacetate (1065 g; 7.5 M). Note that the ensuing reaction is exothermic.
-
Heat the mixture on a steam bath for 3.5 hours.
-
Allow the mixture to stir at 23-25 °C for an additional 16 hours.
-
Extract the mixture with water (1 x 4 L and 1 x 2 L).
-
Treat the combined aqueous extracts with activated charcoal and filter.
-
Maintain the filtrate at 10-15 °C while acidifying to a pH of 1-2 with 37% hydrochloric acid.
-
Chill the mixture to 5 °C.
-
Isolate the resulting solid by filtration.
-
Dry the solid at 50 °C in vacuo to yield the final product.
Experimental Protocols for Physicochemical Characterization
The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.
Determination of Melting Point
The melting point of the compound can be determined using a standard capillary melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it is completely liquid is recorded.
Aqueous Solubility Determination
The thermodynamic solubility of this compound can be determined by the shake-flask method. An excess amount of the solid compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4). The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) can be determined by potentiometric titration. A known amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system). The solution is then titrated with a standardized solution of a strong base (e.g., NaOH), while the pH of the solution is continuously monitored using a calibrated pH meter. The pKa value is determined from the midpoint of the resulting titration curve.
LogP Determination by Shake-Flask Method
The partition coefficient (LogP) between n-octanol and water provides a measure of the lipophilicity of a compound. In the shake-flask method, a known amount of this compound is dissolved in a pre-saturated mixture of n-octanol and water. The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation. The concentration of the compound in both the n-octanol and aqueous layers is then determined using an appropriate analytical method, such as HPLC-UV. The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Potential Biological Activity and Signaling Pathway
While specific biological activity for this compound is not extensively documented, its structural similarity to other pyrimidine derivatives suggests potential roles as an enzyme inhibitor. Notably, many pyrimidine analogs are known to inhibit Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3][4] This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication, making it a target for anticancer and anti-inflammatory drugs.[4] Inhibition of DHODH depletes the pyrimidine pool, thereby arresting cell proliferation.
Caption: Hypothesized inhibition of the de novo pyrimidine synthesis pathway.
The diagram above illustrates the potential mechanism of action for this compound as an inhibitor of Dihydroorotate Dehydrogenase (DHODH). By blocking this critical mitochondrial enzyme, the compound can disrupt the synthesis of orotate and subsequent pyrimidine nucleotides, which are essential for DNA and RNA synthesis and cell proliferation.
References
- 1. Inhibition of the mitochondrial pyrimidine biosynthesis enzyme dihydroorotate dehydrogenase by doxorubicin and brequinar sensitizes cancer cells to TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation | Haematologica [haematologica.org]
- 4. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-4,6-diol: Physicochemical Properties
This technical guide provides a comprehensive overview of the melting point and solubility of 2-(Trifluoromethyl)pyrimidine-4,6-diol, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document details experimental protocols for the determination of these physical properties and includes structured data presentation and logical workflow diagrams.
Core Physicochemical Data
The fundamental physical properties of a compound are critical for its application in synthesis, formulation, and biological screening. Below are the reported melting point and a qualitative assessment of the solubility of this compound.
Melting Point
The melting point of this compound has been reported within a narrow range, indicating a crystalline solid at room temperature.[1] The literature also presents a slightly higher melting point from a different source.[2]
| Physical Property | Value | Reference |
| Melting Point | 254-256 °C | [1] |
| Melting Point | 255-256 °C (Literature: 265 °C) | [2] |
Solubility
Experimental Protocols
Detailed methodologies for determining the melting point and solubility are crucial for reproducible research. The following sections outline standard laboratory procedures.
Melting Point Determination
The melting point of a solid crystalline compound can be determined using a capillary melting point apparatus.
Principle: A small, finely powdered sample of the compound is heated in a sealed capillary tube. The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
Apparatus:
-
Melting point apparatus (e.g., Büchi 530)[3]
-
Glass capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate. For an unknown compound, a preliminary rapid heating can determine an approximate melting range. Subsequently, a new sample is heated slowly (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the final melting point. The melting point is reported as a range.
Caption: Workflow for Melting Point Determination.
Solubility Determination Protocol
This protocol outlines a general procedure for qualitatively and quantitatively assessing the solubility of this compound in various solvents.
Principle: A known amount of the solute is added to a known volume of a solvent. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute is then determined.
Materials:
-
This compound
-
Selection of solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane, hexane)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer or shaker bath
-
Centrifuge
-
Spectrophotometer or HPLC for quantitative analysis
Qualitative Solubility Testing Procedure:
-
Add approximately 1-5 mg of this compound to a vial.
-
Add 1 mL of the chosen solvent to the vial.
-
Cap the vial and vortex for 1-2 minutes at room temperature.
-
Visually inspect the solution for any undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble. If not, it is considered sparingly soluble or insoluble.
Quantitative Solubility Testing (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of the solvent in a sealed vial to create a saturated solution.
-
The vial is agitated in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[4]
-
The suspension is then centrifuged or filtered to remove the undissolved solid.[5]
-
An aliquot of the clear supernatant is carefully removed and diluted as necessary.
-
The concentration of the dissolved compound in the diluted solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve.
-
The solubility is then calculated and expressed in units such as mg/mL or mol/L.
Caption: Workflow for Solubility Determination.
Synthesis and Purification Overview
The physicochemical properties of a compound are highly dependent on its purity. A common synthesis route for this compound involves the reaction of malonamide with ethyl trifluoroacetate.[2]
Reaction Scheme: Malonamide + Ethyl Trifluoroacetate → this compound
Purification: The crude product is typically purified through a workup procedure that involves:
-
Extraction with water to separate the product from nonpolar impurities.
-
Treatment of the aqueous extract with activated charcoal to remove colored impurities.
-
Acidification of the filtrate to precipitate the purified product.
-
Isolation of the solid product by filtration, followed by drying under vacuum.[2]
Caption: Synthesis and Purification Workflow.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(Trifluoromethyl)pyrimidine-4,6-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(Trifluoromethyl)pyrimidine-4,6-diol. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide leverages data from structurally similar pyrimidine derivatives to predict the spectral characteristics. It also includes a comprehensive experimental protocol for acquiring high-quality NMR data for this class of compounds.
Predicted NMR Data
The presence of the electron-withdrawing trifluoromethyl group and the tautomeric nature of the diol functionalities are expected to significantly influence the chemical shifts of the pyrimidine ring protons and carbons. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of related compounds such as 4,6-dihydroxypyrimidine and other 2-substituted pyrimidine-4,6-diols.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |
| H-5 | 5.5 - 6.0 | Singlet (s) | - | 1H |
| OH | 10.0 - 13.0 | Broad Singlet (br s) | - | 2H |
Note: The chemical shift of the hydroxyl (OH) protons is highly dependent on solvent, concentration, and temperature.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (JC-F) [Hz] |
| C-2 | 150 - 155 | Quartet (q) | 35 - 40 |
| C-4, C-6 | 160 - 165 | Singlet (s) | - |
| C-5 | 95 - 100 | Singlet (s) | - |
| CF₃ | 118 - 123 | Quartet (q) | 270 - 280 |
Tautomerism and its Effect on NMR Spectra
Pyrimidine-4,6-diols can exist in several tautomeric forms, primarily the diol, keto-enol, and diketo forms. The equilibrium between these tautomers is influenced by the solvent and temperature. The predominant tautomeric form in solution will dictate the observed NMR spectra. The presence of multiple tautomers can lead to the observation of averaged signals or, in cases of slow exchange, separate sets of signals for each tautomer.
Caption: Tautomeric equilibrium of this compound.
Experimental Protocol for NMR Spectroscopy
This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Due to the polar nature of the diol, a polar deuterated solvent is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it is an excellent solvent for many polar organic molecules and its residual proton signal (at ~2.50 ppm) is unlikely to overlap with the analyte signals. Deuterated methanol (CD₃OD) or water (D₂O) with a suitable buffer could also be considered.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): 16 ppm (from -2 to 14 ppm).
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): 240 ppm (from -10 to 230 ppm).
-
Number of Scans (NS): 1024 to 4096 scans, or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Temperature: 298 K (25 °C).
Data Processing
-
Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.
-
Fourier Transform: Perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm). Reference the ¹³C spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the analysis of the NMR spectra of this compound.
Caption: Workflow for NMR spectral analysis.
This guide provides a foundational understanding of the expected NMR characteristics of this compound and a robust protocol for experimental data acquisition. Researchers can use this information to aid in the synthesis, purification, and structural confirmation of this and related pyrimidine derivatives.
In-Depth Technical Guide: Mass Spectrometry Analysis of 2-(Trifluoromethyl)pyrimidine-4,6-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-(Trifluoromethyl)pyrimidine-4,6-diol, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of specific experimental mass spectral data for this compound in public literature, this guide presents a predictive analysis based on its chemical structure and established fragmentation patterns of related pyrimidine derivatives.
Introduction
This compound (C₅H₃F₃N₂O₂) is a pyrimidine derivative with a molecular weight of 180.08 g/mol .[1][2][3] The trifluoromethyl group significantly influences the molecule's chemical properties, including its acidity and metabolic stability, making its accurate characterization crucial.[4] Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such novel compounds.[5][6] This guide outlines a theoretical framework for its analysis using modern mass spectrometry techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Predicted Mass Spectral Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for the parent ion and major fragment ions of this compound under positive mode Electrospray Ionization (ESI).
| m/z (Predicted) | Proposed Ion Formula | Proposed Structure/Fragment | Notes |
| 181.0223 | [C₅H₄F₃N₂O₂]⁺ | [M+H]⁺ (Protonated Molecule) | The expected molecular ion peak in positive ESI mode. |
| 161.0274 | [C₅H₂F₂N₂O₂]⁺ | Loss of HF | A common loss from fluorine-containing compounds. |
| 153.0117 | [C₄H₂F₃N₂O]⁺ | Loss of CO | Decarbonylation is a typical fragmentation pathway for cyclic compounds. |
| 136.0141 | [C₄H₂F₃N₂]⁺ | Loss of H₂O and CO | Sequential loss from the pyrimidine ring. |
| 112.0086 | [C₄H₂FN₂O]⁺ | Loss of CF₃ radical | Cleavage of the C-CF₃ bond. |
| 95.0110 | [C₃H₂FN₂]⁺ | Ring fragmentation | Further breakdown of the pyrimidine ring. |
Note: The m/z values are predicted based on the chemical structure and common fragmentation pathways. Actual experimental values may vary slightly.
Experimental Protocols
A robust and reproducible method for the analysis of this compound would involve Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
Given the polar nature of the analyte, a simple "dilute-and-shoot" method is often sufficient for initial analysis. For complex matrices like plasma or tissue extracts, protein precipitation followed by solid-phase extraction (SPE) is recommended to minimize matrix effects.[7]
Protocol for Protein Precipitation:
-
To 100 µL of the sample (e.g., plasma), add 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for LC-MS/MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separating polar compounds.[5]
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Column Temperature: 40°C.[5]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is preferred due to the presence of basic nitrogen atoms that are readily protonated.[7]
-
Capillary Voltage: 3.5 kV.[5]
-
Cone Voltage: 30 V.[5]
-
Source Temperature: 120°C.[5]
-
Desolvation Temperature: 350°C.[5]
-
Gas Flow: Desolvation gas at 600 L/hr, cone gas at 50 L/hr.[5]
-
Analysis Mode: Full scan for parent ion identification and product ion scan (tandem MS) for fragmentation analysis.
Visualization of Pathways and Workflows
Predicted Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway of this compound.
Caption: Predicted fragmentation of this compound.
Experimental Workflow
The diagram below outlines the general experimental workflow for the mass spectrometry analysis.
Caption: General workflow for LC-MS/MS analysis.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. While the presented fragmentation data is predictive, the experimental protocols are based on established methods for similar pyrimidine derivatives and offer a robust starting point for method development.[5][8][9] The successful application of these techniques will enable accurate identification, characterization, and quantification of this compound, supporting its development in various scientific fields.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound CAS#: 672-47-9 [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
Tautomeric Forms of 2-(Trifluoromethyl)pyrimidine-4,6-diol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential tautomeric forms of 2-(trifluoromethyl)pyrimidine-4,6-diol, a heterocyclic compound of interest in medicinal chemistry. Due to the presence of hydroxyl groups adjacent to the pyrimidine ring nitrogens, this molecule is expected to exist in a dynamic equilibrium between several tautomeric forms. While direct experimental data for this specific molecule is limited, this guide synthesizes information from computational studies and spectroscopic data of analogous compounds to predict the likely tautomeric landscape. This document outlines the probable structures of the tautomers, discusses the factors influencing their relative stability, and provides detailed, adaptable experimental protocols for their characterization. The guide is intended to serve as a valuable resource for researchers investigating the physicochemical properties and biological activities of substituted pyrimidinediols.
Introduction
Pyrimidine-4,6-diols are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities. The substitution pattern on the pyrimidine ring can significantly influence their chemical properties and pharmacological effects. The introduction of a trifluoromethyl group at the 2-position is of particular interest as the strong electron-withdrawing nature of the CF3 group can modulate the acidity, lipophilicity, and metabolic stability of the molecule. A critical aspect of the chemistry of pyrimidine-4,6-diols is their existence as a mixture of tautomers in solution and in the solid state. The position of the labile protons can dramatically alter the molecule's shape, hydrogen bonding capabilities, and electronic distribution, thereby impacting its interaction with biological targets. Understanding the tautomeric preferences of this compound is therefore crucial for structure-activity relationship (SAR) studies and rational drug design.
Predicted Tautomeric Forms
Based on the fundamental principles of keto-enol tautomerism and analysis of related pyrimidine systems, this compound is predicted to exist predominantly in three tautomeric forms: the diketo, enol-keto, and di-enol forms. Computational studies on similar hydroxypyrimidines suggest that the diketo form is generally the most stable.
-
Dioxo (Keto) Form: 2-(Trifluoromethyl)dihydropyrimidine-4,6(1H,5H)-dione
-
Keto-Enol Form: 6-Hydroxy-2-(trifluoromethyl)pyrimidin-4(3H)-one
-
Di-enol Form: this compound
The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH. The strong electron-withdrawing trifluoromethyl group is expected to influence the acidity of the N-H and O-H protons, thereby affecting the tautomeric equilibrium.
Caption: Predicted tautomeric equilibrium of this compound.
Predicted Physicochemical and Spectroscopic Data
Table 1: Predicted Relative Stabilities and pKa Values
| Tautomer | Predicted Relative Stability (Gas Phase) | Predicted Relative Stability (Polar Solvent) | Predicted pKa1 | Predicted pKa2 |
| Dioxo | Most Stable | Most Stable | 4-5 | 8-9 |
| Keto-Enol | Intermediate | Intermediate | 5-6 | 9-10 |
| Di-enol | Least Stable | Least Stable | 6-7 | 10-11 |
Table 2: Predicted Spectroscopic Data
| Tautomer | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Predicted IR (ν, cm⁻¹) |
| Dioxo | N-H (~10-12), C5-H (~3.5) | C=O (~160-170), C5 (~40) | N-H (3100-3300), C=O (1650-1700) |
| Keto-Enol | N-H (~11), O-H (~9-11), C5-H (~5.5) | C=O (~165), C-O (~155), C5 (~90) | O-H (3200-3400), N-H (3100-3300), C=O (1640-1680) |
| Di-enol | O-H (~9-10), C5-H (~6.0) | C-O (~150-160), C5 (~100) | O-H (3300-3500) |
Note: These are predicted values based on data from structurally related compounds and computational models. Actual experimental values may vary.
Analysis of the ¹H NMR spectrum of the closely related 4-hydroxy-6-(trifluoromethyl)pyrimidine, which has the SMILES string C1=NC(C(F)(F)F)=CC(=O)N1, suggests a predominance of the keto tautomer in solution. This observation supports the prediction that the dioxo form is the most stable tautomer for this compound as well.
Experimental Protocols
To experimentally determine the tautomeric equilibrium and characterize the individual tautomers of this compound, a combination of spectroscopic and computational methods is recommended.
Synthesis
A plausible synthesis route for this compound involves the condensation of malonamide with ethyl trifluoroacetate in the presence of a strong base like sodium ethoxide.
Protocol for Synthesis:
-
Preparation of Sodium Ethoxide: Dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add malonamide (1 equivalent) and ethyl trifluoroacetate (1 equivalent).
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Purification: Filter the crude product, wash with cold ethanol, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Spectroscopic Characterization
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structures of tautomers and determining their relative populations in solution.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Prepare solutions of the compound (~10-20 mg/mL) in various deuterated solvents of differing polarity (e.g., DMSO-d₆, CDCl₃, D₂O with appropriate pH adjustment).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a controlled temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis:
-
Identify the distinct sets of signals corresponding to each tautomer.
-
Integrate the signals of the non-exchangeable protons (e.g., C5-H) for each tautomer to determine their relative populations.
-
Perform variable temperature NMR studies to investigate the thermodynamics of the tautomeric equilibrium.
-
Utilize 2D NMR techniques (e.g., HSQC, HMBC) to aid in the unambiguous assignment of all proton and carbon signals for each tautomer.
-
4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy can provide valuable information about the functional groups present in each tautomer, particularly the C=O, O-H, and N-H stretching vibrations.
Protocol for FT-IR Analysis:
-
Sample Preparation: Prepare samples for analysis in the solid state (e.g., KBr pellet) and in solution using a suitable solvent and a liquid cell.
-
Data Acquisition: Record the FT-IR spectra over a range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Identify the characteristic absorption bands for the C=O (keto forms) and O-H (enol forms) stretching vibrations.
-
Compare the spectra obtained in different phases and solvents to assess the influence of intermolecular interactions on the tautomeric equilibrium.
-
Computational Modeling
Quantum chemical calculations can provide valuable insights into the relative stabilities of the tautomers and help in the interpretation of experimental spectroscopic data.
Protocol for Computational Analysis:
-
Structure Optimization: Perform geometry optimization for all possible tautomers using Density Functional Theory (DFT) methods (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).
-
Energy Calculation: Calculate the relative electronic and Gibbs free energies of the optimized structures in the gas phase and in solution using a continuum solvation model (e.g., PCM).
-
Spectra Prediction: Predict the NMR chemical shifts and IR vibrational frequencies for each tautomer and compare them with the experimental data to aid in spectral assignment.
Experimental and Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive investigation of the tautomeric forms of this compound.
Caption: A general workflow for the investigation of tautomerism.
Conclusion
The tautomeric behavior of this compound is a critical determinant of its chemical and biological properties. Although direct experimental data is scarce, this technical guide provides a robust framework for its investigation based on established knowledge of related pyrimidine systems. The diketo form is predicted to be the most stable tautomer. The detailed experimental and computational protocols outlined herein offer a clear path for researchers to elucidate the tautomeric landscape of this and similar molecules, thereby facilitating the development of novel therapeutic agents. Future experimental work is essential to validate these predictions and to provide a more complete understanding of the tautomerism of this important class of compounds.
X-ray Crystal Structure of 2-(Trifluoromethyl)pyrimidine-4,6-diol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the X-ray crystal structure of trifluoromethyl-substituted pyrimidine-diol derivatives. While the specific crystal structure for 2-(Trifluoromethyl)pyrimidine-4,6-diol is not publicly available, this document details the crystallographic data and experimental protocols for a closely related isomer, 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate . The structural insights and methodologies presented are highly relevant for the study of this compound and its derivatives due to the structural similarities and the likely transferability of the experimental techniques.
Introduction
Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the three-dimensional structure of these compounds at an atomic level through X-ray crystallography is crucial for structure-based drug design and for elucidating structure-activity relationships.
This guide focuses on the structural analysis of a key trifluoromethyl-pyrimidine derivative, providing a foundation for researchers working on analogous compounds.
Quantitative Crystallographic Data
The following tables summarize the key crystallographic data for 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate. This data provides a quantitative description of the crystal lattice and the geometry of the molecule in the solid state.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₅H₃F₃N₂O₂·H₂O |
| Formula Weight | 198.11 |
| Temperature | 113 K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 5.0250 (8) Å |
| b | 7.046 (1) Å |
| c | 20.769 (2) Å |
| α | 90° |
| β | 91.300 (7)° |
| γ | 90° |
| Volume | 735.16 (17) ų |
| Z | 4 |
| Density (calculated) | 1.790 Mg/m³ |
| Absorption Coefficient | 0.19 mm⁻¹ |
| F(000) | 400 |
| Data Collection | |
| Diffractometer | Rigaku Saturn724 CCD |
| Reflections Collected | 6863 |
| Independent Reflections | 1747 [R(int) = 0.029] |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 1747 / 0 / 134 |
| Goodness-of-fit on F² | 1.07 |
| Final R indices [I>2σ(I)] | R1 = 0.036, wR2 = 0.100 |
| R indices (all data) | R1 = 0.048, wR2 = 0.106 |
| Largest Diff. Peak and Hole | 0.33 and -0.21 e.Å⁻³ |
Experimental Protocols
The following sections detail the methodologies employed for the synthesis, crystallization, and X-ray diffraction analysis of 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate.
Synthesis
The synthesis of the title compound was achieved through the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with urea.
Procedure:
-
Sodium metal (1.38 g, 60 mmol) was added to 35 ml of absolute ethanol.
-
Once the sodium had completely reacted, ethyl 4,4,4-trifluoro-3-oxobutanoate (5.50 g, 30 mmol) and urea (1.80 g, 30 mmol) were added to the solution.
-
The reaction mixture was refluxed for 20 hours.
-
The solvent was then removed under reduced pressure (in vacuo).
-
The resulting residue was washed with water to yield the crude product.
Crystallization
Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an aqueous solution.
Procedure:
-
The crude product was recrystallized from water.
-
The saturated aqueous solution was allowed to stand undisturbed at room temperature.
-
Slow evaporation of the solvent over a period of several days yielded single crystals of the desired compound.
X-ray Diffraction Analysis
The determination of the crystal structure was performed using single-crystal X-ray diffraction.
Data Collection:
-
A suitable single crystal was mounted on a Rigaku Saturn724 CCD diffractometer.
-
X-ray diffraction data were collected at a temperature of 113 K using Mo Kα radiation (λ = 0.71073 Å).
Structure Solution and Refinement:
-
The collected data was processed using the CrystalClear-SM Expert software package.
-
The crystal structure was solved by direct methods using the SHELXS97 program.
-
The structure was refined by full-matrix least-squares on F² using the SHELXL97 program.
-
All non-hydrogen atoms were refined anisotropically.
-
Hydrogen atoms were treated by a mixture of independent and constrained refinement.
Workflow and Logical Relationships
The following diagram illustrates the experimental workflow from synthesis to final structure analysis.
Conclusion
This technical guide has provided a comprehensive overview of the X-ray crystal structure and the associated experimental protocols for a key trifluoromethyl-substituted pyrimidine-dione derivative. The detailed quantitative data and methodologies serve as a valuable resource for researchers in the fields of medicinal chemistry, crystallography, and drug development. The presented workflow and protocols can be adapted for the study of other derivatives of this compound, facilitating further research into the structure-activity relationships of this important class of compounds.
The Trifluoromethylpyrimidine Scaffold: A Comprehensive Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine nucleus is a foundational scaffold in medicinal chemistry and agrochemical research, owing to its presence in essential biomolecules and its versatile chemical tractability.[1] The strategic incorporation of a trifluoromethyl (CF3) group onto this privileged scaffold has emerged as a powerful strategy for enhancing biological activity.[2] The unique properties of the CF3 group, including its high electronegativity, metabolic stability, and lipophilicity, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of the parent molecule.[2] This technical guide provides an in-depth exploration of the diverse biological activities of trifluoromethylpyrimidine compounds, with a focus on their anticancer and agricultural applications. We present a comprehensive overview of their mechanisms of action, detailed experimental protocols for their evaluation, and a quantitative summary of their efficacy.
Anticancer Activity of Trifluoromethylpyrimidine Compounds
Trifluoromethylpyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.[3] A notable number of these compounds function as potent kinase inhibitors, targeting enzymes that are frequently dysregulated in various malignancies.[3][4]
Mechanism of Action: Kinase Inhibition
Kinases are a class of enzymes that play a critical role in cellular signal transduction by catalyzing the transfer of a phosphate group from ATP to specific substrates.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[5] Trifluoromethylpyrimidine-based compounds have been successfully developed as inhibitors of several oncogenic kinases, including Epidermal Growth factor Receptor (EGFR), Proline-rich Tyrosine Kinase 2 (PYK2), FMS-like Tyrosine Kinase 3 (FLT3), and Checkpoint Kinase 1 (CHK1).[3][6][7]
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell growth, proliferation, and survival.[8][9] Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell division. Trifluoromethylpyrimidine derivatives have been shown to inhibit EGFR, thereby blocking these oncogenic signals.[10]
Proline-rich Tyrosine Kinase 2 (PYK2), a non-receptor tyrosine kinase, is implicated in signaling pathways that regulate cell migration, invasion, and proliferation.[3] Its activity is often elevated in metastatic cancers.[11] Trifluoromethylpyrimidine-based inhibitors have been designed to target PYK2, highlighting the versatility of this chemical scaffold.[3][6]
In certain hematological malignancies, such as acute myeloid leukemia (AML), mutations in FMS-like Tyrosine Kinase 3 (FLT3) are common and associated with a poor prognosis.[12] Checkpoint Kinase 1 (CHK1) is a crucial regulator of the DNA damage response and cell cycle progression.[13] Some trifluoromethylpyrimidine derivatives have been identified as potent dual inhibitors of both FLT3 and CHK1, offering a promising therapeutic strategy for these cancers.[7]
Cellular Effects
The inhibition of these critical signaling pathways by trifluoromethylpyrimidine compounds manifests in several key cellular effects that contribute to their anticancer activity.
-
Inhibition of Cell Proliferation: By blocking the signals that drive uncontrolled cell division, these compounds effectively halt the growth of cancer cells.[10]
-
Induction of Apoptosis: Many trifluoromethylpyrimidine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[10] This is a crucial mechanism for eliminating malignant cells.
-
Cell Cycle Arrest: These compounds can also cause cancer cells to arrest at specific phases of the cell cycle, preventing them from completing cell division. For example, some derivatives induce arrest at the G2/M phase.[10]
Quantitative Anticancer Data
The in vitro anticancer activity of representative trifluoromethylpyrimidine compounds is summarized in the tables below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Trifluoromethylpyrimidine Compounds
| Compound | Target Kinase | IC50 (µM) | Reference |
| 9u | EGFR | 0.091 | [10] |
| 30 | FLT3-D835Y | 0.0015 | [7] |
| 30 | CHK1 | 0.0032 | [7] |
| PF-431396 | PYK2 | Not specified | [14] |
Table 2: In Vitro Cytotoxicity of Representative Trifluoromethylpyrimidine Compounds against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 9u | A549 | Non-small cell lung cancer | 0.35 | [10] |
| 9u | MCF-7 | Breast cancer | 3.24 | [10] |
| 9u | PC-3 | Prostate cancer | 5.12 | [10] |
| 30 | MV4-11 | Acute myeloid leukemia | <0.004 | [7] |
| 3b | A375 | Melanoma | Not specified | [15] |
| 3b | C32 | Melanoma | Not specified | [15] |
| 3b | DU145 | Prostate cancer | Not specified | [15] |
| 3b | MCF-7/WT | Breast cancer | Not specified | [15] |
Agricultural Applications of Trifluoromethylpyrimidine Compounds
Beyond their therapeutic potential, trifluoromethylpyrimidine derivatives have also found significant applications in agriculture as potent herbicides, fungicides, and antiviral agents.[9][16][17][18][19] The inclusion of the trifluoromethyl group often enhances the efficacy and selectivity of these agrochemicals.[8][20]
Fungicidal Activity
Trifluoromethylpyrimidine compounds have demonstrated broad-spectrum fungicidal activity against a variety of plant pathogenic fungi.[17][18] They are effective in inhibiting the mycelial growth of fungi, thereby preventing the spread of fungal diseases in crops.[17][18]
Antiviral Activity
Certain trifluoromethylpyrimidine derivatives have shown promising activity against plant viruses, such as the Tobacco Mosaic Virus (TMV).[17][21] They can exhibit both protective and curative effects, making them valuable tools for managing viral diseases in plants.[22]
Herbicidal Activity
The trifluoromethylpyrimidine scaffold is a key component in the synthesis of modern herbicides.[16][20] These compounds can be designed to target specific metabolic pathways in weeds, ensuring effective weed control without harming the desired crops.[16]
Quantitative Agrochemical Data
The efficacy of representative trifluoromethylpyrimidine compounds in agricultural applications is presented below.
Table 3: In Vitro Antifungal Activity of Representative Trifluoromethylpyrimidine Compounds
| Compound | Fungal Species | Inhibition (%) at 100 µg/mL | Reference |
| 5i | Colletotrichum truncatum (CT) | 73.2 | [17] |
| 5t | Colletotrichum truncatum (CT) | 71.0 | [17] |
| 5k | Colletotrichum gloeosporioides (CG) | 62.2 | [17] |
| 5u | Colletotrichum gloeosporioides (CG) | 60.0 | [17] |
| 5u | Rhizoctonia solani (RS) | 88.6 | [22] |
Table 4: In Vivo Antiviral Activity of Representative Trifluoromethylpyrimidine Compounds against TMV
| Compound | Activity Type | EC50 (µg/mL) | Reference |
| 5j | Curative | 126.4 | [22] |
| 5m | Protective | 103.4 | [22] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide to facilitate the evaluation of trifluoromethylpyrimidine compounds.
Anticancer Activity Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][6][19][20][23]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Trifluoromethylpyrimidine compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the trifluoromethylpyrimidine compound and a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][10][16][17][22]
Materials:
-
Flow cytometer
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Induce apoptosis in cells by treating with the trifluoromethylpyrimidine compound.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry, detecting FITC fluorescence on the FL1 channel and PI fluorescence on the FL2 or FL3 channel.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][7][15][24]
Materials:
-
Flow cytometer
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
Procedure:
-
Treat cells with the trifluoromethylpyrimidine compound for the desired duration.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry, measuring the DNA content based on PI fluorescence.
-
Model the cell cycle distribution using appropriate software to determine the percentage of cells in each phase.
Agrochemical Activity Assays
This assay evaluates the ability of a compound to inhibit the growth of fungal mycelia.[25][26][27][28][29]
Materials:
-
Petri dishes
-
Potato Dextrose Agar (PDA)
-
Fungal cultures
-
Trifluoromethylpyrimidine compound stock solution (in a suitable solvent like DMSO)
-
Sterile cork borer
Procedure:
-
Prepare PDA medium and amend it with different concentrations of the trifluoromethylpyrimidine compound.
-
Pour the amended PDA into sterile Petri dishes.
-
Inoculate the center of each plate with a mycelial plug from a fresh fungal culture.
-
Incubate the plates at an appropriate temperature until the mycelial growth in the control plate reaches the edge of the plate.
-
Measure the diameter of the fungal colony in both control and treated plates.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C-T)/C] * 100, where C is the colony diameter in the control and T is the colony diameter in the treatment.
References
- 1. corefacilities.iss.it [corefacilities.iss.it]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro kinase assay [protocols.io]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Activated PyK2 and Its Associated Molecules Transduce Cellular Signaling from the Cancerous Milieu for Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Targeting CHK1 inhibits cell proliferation in FLT3-ITD positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. clyte.tech [clyte.tech]
- 21. researchgate.net [researchgate.net]
- 22. kumc.edu [kumc.edu]
- 23. static.igem.wiki [static.igem.wiki]
- 24. bio-protocol.org [bio-protocol.org]
- 25. researchgate.net [researchgate.net]
- 26. Quantitative High-Throughput Screening Methods Designed for Identification of Bacterial Biocontrol Strains with Antifungal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cabidigitallibrary.org [cabidigitallibrary.org]
- 28. researchgate.net [researchgate.net]
- 29. scirp.org [scirp.org]
The Trifluoromethyl Group: A Keystone in Enhancing the Bioactivity of Pyrimidine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine scaffold represents a powerful and widely adopted strategy in modern medicinal chemistry. This guide provides a comprehensive overview of the multifaceted roles of the trifluoromethyl group in modulating the bioactivity of pyrimidine derivatives, delving into its fundamental physicochemical properties, its impact on pharmacological profiles, and its application in the development of novel therapeutic and agrochemical agents.
Core Physicochemical Contributions of the Trifluoromethyl Group
The trifluoromethyl group imparts a unique combination of properties that profoundly influence the molecular behavior of the parent pyrimidine derivative.[1][2] These characteristics are pivotal in overcoming common challenges in drug discovery, such as poor metabolic stability and low bioavailability.[3][4]
Lipophilicity and Permeability
The CF3 group significantly increases the lipophilicity of a molecule, a critical factor for traversing biological membranes.[1][5][6] This enhanced lipophilicity, quantified by a Hansch-Fujita π constant of +0.88, facilitates improved absorption and distribution of the drug candidate within the body.[1][7] However, it is crucial to balance this increase in lipophilicity, as excessive levels can lead to poor aqueous solubility.[7]
Electronic Effects
As a strong electron-withdrawing group, the trifluoromethyl moiety significantly alters the electronic landscape of the pyrimidine ring.[1][2][6][7][8][9] This potent inductive effect, stemming from the high electronegativity of the three fluorine atoms, can:
-
Modulate pKa: It can lower the basicity of nearby nitrogen atoms in the pyrimidine ring, affecting the compound's ionization state at physiological pH.[6][8]
-
Enhance Binding Interactions: The electron-withdrawing nature of the CF3 group can strengthen hydrogen bonds and electrostatic interactions with biological targets.[1][10]
-
Influence Aromatic Interactions: It modifies the electron distribution of the pyrimidine ring, which can be crucial for interactions with aromatic residues in a protein's binding pocket.[9][11]
Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[1][4][6][7][12] The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1][7][9] This inherent strength makes the CF3 group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[12] By replacing a metabolically susceptible methyl or hydrogen group with a CF3 group, the metabolic hotspot can be blocked, leading to a longer drug half-life and improved pharmacokinetic profile.[8][9][12]
Steric and Conformational Influence
The trifluoromethyl group is sterically larger than a hydrogen atom and comparable in size to an isopropyl group.[7] This steric bulk can influence the molecule's conformation and provide a better fit within the hydrophobic pockets of a target protein, potentially increasing binding affinity and selectivity.[6][7][9]
Bioisosterism
The trifluoromethyl group is often employed as a bioisostere for other atoms and groups, such as a chlorine atom or a methyl group.[1][8][9] This substitution allows for the fine-tuning of steric and electronic properties while maintaining or improving the desired biological activity.[8]
Quantitative Data Summary
The following tables summarize key physicochemical parameters of the trifluoromethyl group and the bioactivity of selected trifluoromethylated pyrimidine derivatives.
Table 1: Physicochemical Properties of the Trifluoromethyl Group
| Property | Value/Description | Impact on Bioactivity |
| Hansch-Fujita π Constant | +0.88[1][7] | Increases lipophilicity, enhancing membrane permeability. |
| van der Waals Volume | 39.8 ų[7] | Provides steric bulk, influencing receptor binding. |
| C-F Bond Dissociation Energy | ~485 kJ/mol[1][7][9] | Confers high metabolic stability, prolonging half-life. |
| Electronegativity (Pauling Scale) | Intermediate between F (3.98) and Cl[7][8] | Strong electron-withdrawing effect, modulating pKa and binding interactions. |
Table 2: Anticancer Activity of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors
| Compound | A549 IC50 (μM) | MCF-7 IC50 (μM) | PC-3 IC50 (μM) | EGFR Kinase IC50 (μM) | Reference |
| 9u | 0.35 | 3.24 | 5.12 | 0.091 | [13] |
Table 3: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives
| Compound | Target Fungus | Inhibition Rate (%) at 50 µg/mL | EC50 (µg/mL) | Reference |
| 5l | Botrytis cinerea | 100 | - | [14] |
| 5u | Rhizoctonia solani | 88.6 | 26.0 | [15] |
| Tebuconazole (Control) | Botrytis cinerea | 96.45 | - | [14] |
| Azoxystrobin (Control) | Rhizoctonia solani | 78.4 | - | [15] |
Table 4: Antiviral Activity of Trifluoromethyl Pyrimidine Derivatives against Tobacco Mosaic Virus (TMV)
| Compound | Activity Type | EC50 (µg/mL) | Reference |
| 5j | Curative | 126.4 | [15] |
| 5m | Protective | 103.4 | [15] |
| Ningnanmycin (Control) | - | Higher than 5j and 5m | [15] |
Key Applications and Bioactivities
The advantageous properties conferred by the trifluoromethyl group have led to the successful development of trifluoromethylated pyrimidine derivatives across various fields.
Anticancer Agents
A significant area of application is in the development of kinase inhibitors for cancer therapy.[16] The pyrimidine scaffold is a common core for these inhibitors, and the addition of a CF3 group has been shown to enhance potency and selectivity.
-
EGFR Inhibitors: A series of 5-trifluoromethylpyrimidine derivatives have been synthesized and shown to exhibit potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and excellent antitumor activities in cell lines such as A549 (non-small cell lung cancer).[13] Compound 9u , for example, demonstrated an IC50 value of 0.091 μM against EGFR kinase.[13]
-
FLT3 and CHK1 Dual Inhibitors: 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1), which are key targets in acute myeloid leukemia.[17]
-
PYK2 Inhibitors: Trifluoromethylpyrimidine-based compounds have been developed as inhibitors of Proline-rich Tyrosine Kinase 2 (PYK2), a target for diseases including cancer and osteoporosis.[16][18]
Agrochemicals
Trifluoromethylated pyrimidine derivatives have also shown significant promise as antifungal and insecticidal agents for crop protection.[5][14][19] Their enhanced stability and lipophilicity contribute to their effectiveness in field conditions.[5] For instance, certain novel trifluoromethyl pyrimidine derivatives containing an amide moiety have exhibited excellent in vitro antifungal activities against a range of plant pathogens, in some cases exceeding the efficacy of commercial fungicides like tebuconazole.[14][19]
Antiviral Agents
The antiviral potential of these compounds has also been explored. Several trifluoromethyl pyrimidine derivatives have demonstrated good activity against the Tobacco Mosaic Virus (TMV), with some compounds showing better curative and protective activities than the commercial agent ningnanmycin.[15]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of these bioactive compounds.
General Synthesis of Trifluoromethyl Pyrimidine Derivatives
A common synthetic route starts with ethyl trifluoroacetoacetate. The following is a generalized multi-step synthesis for novel trifluoromethyl pyrimidine derivatives bearing an amide moiety, as described in the literature.[14][19]
-
Step 1: Ring Closure: Reaction of ethyl trifluoroacetoacetate with a suitable amidine to form the pyrimidine ring.
-
Step 2: Chlorination: The hydroxyl group on the pyrimidine ring is converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride.
-
Step 3: Nucleophilic Substitution: The chlorine atom is displaced by a nucleophile, such as a substituted phenol, to introduce a side chain.
-
Step 4: Amide Coupling: The terminal functional group on the side chain is coupled with an aromatic acid using a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final target compounds.[14][19]
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase (e.g., EGFR).
-
Objective: To determine the IC50 value of a test compound against a target kinase.
-
Materials: Recombinant kinase, substrate peptide, ATP, test compound, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The kinase, substrate, and test compound (at various concentrations) are pre-incubated in a buffer solution.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using a luminescence-based detection reagent.
-
The percentage of inhibition is calculated relative to a control without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation (MTT) Assay
This assay measures the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[20]
-
Objective: To determine the IC50 value of a test compound against various cancer cell lines.
-
Materials: Cancer cell lines (e.g., A549, MCF-7), cell culture medium, test compound, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound and incubated for a set period (e.g., 48-72 hours).
-
The MTT reagent is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells.
-
IC50 values are determined from the dose-response curves.[20]
-
In Vitro Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes.[12]
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
-
Materials: Liver microsomes (e.g., human, rat), NADPH regenerating system, test compound, and a positive control.
-
Procedure:
-
The test compound is incubated with liver microsomes in a phosphate buffer at 37°C.[12]
-
The metabolic reaction is initiated by adding the NADPH regenerating system.[12]
-
Aliquots are taken at various time points and the reaction is quenched (e.g., with cold acetonitrile).
-
The concentration of the remaining parent compound in each aliquot is quantified using LC-MS/MS.
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time to determine the elimination rate constant.
-
The in vitro half-life and intrinsic clearance are calculated from this data.[12]
-
Visualizations: Workflows and Mechanisms
Physicochemical Effects of the Trifluoromethyl Group
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 15. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 16. benchchem.com [benchchem.com]
- 17. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 2-(Trifluoromethyl)pyrimidine-4,6-diol from Malonamide
Abstract: This technical guide provides a comprehensive overview of the chemical synthesis of 2-(Trifluoromethyl)pyrimidine-4,6-diol, a key building block in medicinal chemistry and drug development. The primary focus is on the cyclocondensation reaction starting from malonamide and ethyl trifluoroacetate. This document furnishes detailed experimental protocols, quantitative data, and workflow visualizations to support researchers and scientists in the field. The synthesis involves a base-mediated condensation to form the pyrimidine ring, followed by an acidic workup to isolate the final product.
Introduction
Pyrimidine derivatives are of significant interest in the pharmaceutical and agrochemical industries due to their wide range of biological activities.[1][2] The incorporation of a trifluoromethyl (-CF3) group into the pyrimidine scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[3] this compound (CAS No: 672-47-9) is a vital intermediate for creating more complex fluorinated heterocyclic compounds.[4] This guide details a common and effective laboratory-scale synthesis of this compound via the cyclocondensation of malonamide with ethyl trifluoroacetate.[5][6]
Core Synthesis Pathway
The fundamental reaction for synthesizing this compound is a Claisen-type condensation reaction. In this process, a strong base is used to deprotonate a nucleophile, which then attacks an ester. For this specific synthesis, the process involves the reaction of malonamide with ethyl trifluoroacetate in the presence of a strong base like sodium hydride. The reaction proceeds through the formation of the pyrimidine ring, followed by acidification to yield the final diol product.[5]
Experimental Protocol
This section details the step-by-step experimental procedure for the synthesis of this compound. The following protocol is based on established laboratory methods.[5]
Step 1: Preparation of the Base and Reaction Mixture
-
Suspend sodium hydride (NaH, 57.5% dispersion in mineral oil) in toluene within a round-bottomed flask.
-
Carefully add butanol to the suspension over a period of 5 hours, ensuring the temperature is maintained at 40°C.
-
Stir the resulting mixture for an additional 16 hours.
Step 2: Cyclocondensation Reaction
-
To the mixture from Step 1, add malonamide, followed by the addition of ethyl trifluoroacetate.
-
An exothermic reaction will occur. Following the initial exotherm, heat the mixture on a steam bath for 3.5 hours.
-
Allow the mixture to cool and continue stirring at 23-25°C for an additional 16 hours.
Step 3: Product Isolation and Purification
-
Extract the reaction mixture with water.
-
Combine the aqueous extracts and treat with activated charcoal.
-
Filter the mixture to remove the charcoal.
-
Cool the filtrate to 10-15°C and acidify to a pH of 1-2 using 37% hydrochloric acid.
-
Chill the acidified mixture to 5°C to facilitate the precipitation of the solid product.
-
Isolate the solid by filtration.
-
Dry the collected solid in a vacuum oven at 50°C to yield the final product, this compound.[5]
Data Presentation
The following tables summarize the quantitative data associated with the synthesis.
Table 1: Reagents and Molar Equivalents [5]
| Reagent | Molecular Formula | Amount Used | Moles |
|---|---|---|---|
| Sodium Hydride (57.5%) | NaH | 900 g | ~21.5 M |
| Toluene | C₇H₈ | 7.5 L | - |
| Butanol | C₄H₁₀O | - | - |
| Malonamide | C₃H₆N₂O₂ | 765 g | 7.5 M |
| Ethyl Trifluoroacetate | C₄H₅F₃O₂ | 1065 g | 7.5 M |
| Hydrochloric Acid (37%) | HCl | As needed | - |
Table 2: Reaction Conditions and Physicochemical Properties [4][5]
| Parameter | Value |
|---|---|
| Reaction Conditions | |
| Base Preparation Temperature | 40°C |
| Condensation Heating Time | 3.5 hours |
| Post-reaction Stirring Time | 16 hours |
| Product Properties | |
| Chemical Name | This compound |
| CAS Number | 672-47-9 |
| Molecular Formula | C₅H₃F₃N₂O₂ |
| Molecular Weight | 180.08 g/mol |
| Appearance | Solid |
| Melting Point | 255-256°C |
| Yield | 44.4% |
Visualizations
Diagrams are provided below to illustrate the experimental workflow and the logical relationship of the synthesis steps.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of reactants to product in the synthesis pathway.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. bu.edu.eg [bu.edu.eg]
Methodological & Application
Step-by-step synthesis protocol for 2-(Trifluoromethyl)pyrimidine-4,6-diol
Application Note
This protocol details a one-pot synthesis method for 2-(Trifluoromethyl)pyrimidine-4,6-diol, a valuable intermediate in the development of various biologically active molecules. The procedure involves the condensation of malonamide and ethyl trifluoroacetate in the presence of a strong base. This method is scalable and provides a clear route to the target compound. The following document provides a detailed experimental procedure, a summary of the reaction components, and a logical workflow diagram for clarity.
Experimental Protocol
The synthesis of this compound is achieved through the reaction of malonamide and ethyl trifluoroacetate using sodium hydride as a base.[1]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| Sodium Hydride (57.5% dispersion in mineral oil) | 24.00 (active NaH) | 900 g (518 g active) | 22.5 |
| Toluene | 92.14 | 7.5 L | - |
| Butanol | 74.12 | - | - |
| Malonamide | 102.09 | 765 g | 7.5 |
| Ethyl trifluoroacetate | 142.08 | 1065 g | 7.5 |
| Water | 18.02 | 6 L | - |
| Activated Charcoal | - | - | - |
| 37% Hydrochloric Acid | 36.46 | As needed | - |
Procedure:
-
Reaction Setup: A 22 L round-bottomed flask is charged with sodium hydride (900 g, 57.5% dispersion in mineral oil) and 7.5 L of toluene.[1]
-
Initial Reaction: The mixture is stirred, and butanol is added over 5 hours, maintaining the reaction temperature at 40°C. The mixture is then stirred for an additional 16 hours.[1]
-
Addition of Reactants: Malonamide (765 g) is added to the flask, followed by the addition of ethyl trifluoroacetate (1065 g). The subsequent reaction is exothermic.[1]
-
Heating and Stirring: The reaction mixture is heated on a steam bath for 3.5 hours and then stirred at 23-25°C for an additional 16 hours.[1]
-
Extraction: The mixture is extracted with water (1 x 4 L and 1 x 2 L).[1]
-
Purification: The combined aqueous extracts are treated with activated charcoal and then filtered.[1]
-
Acidification and Precipitation: The filtrate is cooled to 10-15°C and acidified to a pH of 1-2 with 37% hydrochloric acid. The mixture is then chilled to 5°C to facilitate precipitation of the product.[1]
-
Isolation and Drying: The solid product is isolated by filtration and dried at 50°C in vacuo.[1]
Expected Yield:
The described procedure is reported to yield 600 g (44.4%) of this compound with a melting point of 255-256°C.[1]
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of 2-(Trifluoromethyl)pyrimidine-4,6-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of 2-(Trifluoromethyl)pyrimidine-4,6-diol and its subsequent derivatization. The protocols are based on established literature and are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug discovery.
Introduction
This compound and its derivatives are important scaffolds in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and binding affinity. These compounds serve as versatile intermediates for the synthesis of a wide range of biologically active molecules. This application note details the foundational cyclocondensation reaction to form the pyrimidine ring and subsequent derivatization at the 4- and 6-positions.
Synthesis of this compound
The primary method for synthesizing the core structure of this compound involves the cyclocondensation of a trifluoromethyl-containing building block with a malonamide derivative. A common and effective approach utilizes the reaction of ethyl trifluoroacetate with malonamide in the presence of a strong base.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Quantitative Data for Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Malonamide | Ethyl trifluoroacetate | Sodium Hydride | Toluene / Butan-1-ol | 40, then steam bath | 3.5 (heating), 32 (stirring) | 44.4 | [1] |
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
Sodium hydride (57.5% dispersion in mineral oil)
-
Toluene
-
Butan-1-ol
-
Malonamide
-
Ethyl trifluoroacetate
-
Hydrochloric acid (37%)
-
Activated charcoal
Procedure:
-
In a 22 L round-bottomed flask, stir sodium hydride (900 g, 22.5 M active NaH) with 7.5 L of toluene.
-
Add butan-1-ol over 5 hours, maintaining the temperature at 40°C.
-
Stir the mixture for an additional 16 hours.
-
Add malonamide (765 g, 7.5 M), followed by ethyl trifluoroacetate (1065 g, 7.5 M). The reaction is exothermic.
-
After the initial exotherm, heat the mixture on a steam bath for 3.5 hours.
-
Stir the mixture at 23-25°C for an additional 16 hours.
-
Extract the mixture with water (1 x 4 L and 1 x 2 L).
-
Treat the combined aqueous extracts with activated charcoal and filter.
-
Maintain the filtrate at 10-15°C and acidify to pH 1-2 with 37% hydrochloric acid.
-
Chill the mixture to 5°C.
-
Isolate the solid product by filtration and dry at 50°C in vacuo.
-
The expected yield of this compound is approximately 600 g (44.4%).
Derivatization of this compound
The hydroxyl groups at the 4- and 6-positions of the pyrimidine ring are amenable to various chemical transformations, most notably chlorination followed by nucleophilic substitution, or direct O-alkylation.
Chlorination to 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
A key intermediate for further derivatization is 4,6-dichloro-2-(trifluoromethyl)pyrimidine. This is typically achieved by treating the diol with a chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Workflow: Derivatization
Caption: Workflow for the derivatization of this compound.
Synthesis of Ether and Amide Derivatives
The resulting 4,6-dichloro intermediate is a versatile precursor for a variety of derivatives through nucleophilic substitution reactions. Alternatively, direct O-alkylation of the diol can be performed.
Quantitative Data for Derivatization
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 4-Chloro-6-((trifluoromethyl)pyrimidin-4-yl)oxy)aniline | Aromatic acid, EDCI, DMAP | Dichloromethane | 25 | 8-10 | Amide derivatives | - | [2][3] |
| 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | 4-(Iodomethyl)pyrimidine, K₂CO₃ | Acetonitrile | Reflux | 16 | O-alkylated pyrimidine | 87 | [4] |
Experimental Protocol: Synthesis of 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline Derivatives[2][3]
Materials:
-
4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline (Intermediate 4)
-
Aromatic acid
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane
Procedure:
-
To a 50 mL three-necked bottle, add the key intermediate 4 (0.02 mol), the desired aromatic acid (0.024 mol), and DMAP (0.0004 mol) dissolved in dichloromethane (20 mL).
-
Add EDCI (0.03 mol) to the mixture.
-
Stir the reaction at 25°C for 8-10 hours.
-
Evaporate the solvent under vacuum.
-
Purify the residue by column chromatography (ethyl acetate/petroleum ether = 1/10) to obtain the target amide compounds.
Experimental Protocol: Chemoselective O-Alkylation[4]
Materials:
-
6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one
-
4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
Procedure:
-
Combine 6-phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one and 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine in acetonitrile.
-
Add potassium carbonate to the mixture.
-
Reflux the reaction mixture for 16 hours.
-
After completion, cool the reaction and remove the solvent under reduced pressure.
-
The crude product can be purified by standard chromatographic techniques to yield the O-alkylated derivative.
Conclusion
The synthetic pathways described provide robust methods for the preparation of this compound and its derivatives. The cyclocondensation reaction offers a reliable entry to the core pyrimidine structure, while subsequent chlorination and nucleophilic substitution or direct O-alkylation allow for extensive diversification. These protocols and data serve as a valuable resource for researchers engaged in the discovery and development of novel pyrimidine-based therapeutic agents.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 2-(Trifluoromethyl)pyrimidine-4,6-diol as a Scaffold for Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(trifluoromethyl)pyrimidine-4,6-diol scaffold is a privileged heterocyclic structure in medicinal chemistry, particularly for the development of kinase inhibitors. The incorporation of the trifluoromethyl (CF3) group can significantly enhance the potency, selectivity, and metabolic stability of drug candidates. This pyrimidine core serves as a versatile template for designing inhibitors that can target a range of kinases implicated in oncogenic signaling pathways. This document provides detailed application notes and experimental protocols for synthesizing and evaluating kinase inhibitors derived from this scaffold, with a focus on targeting key kinases such as Epidermal Growth Factor Receptor (EGFR), Proline-rich Tyrosine Kinase 2 (PYK2), and Janus Kinase 3 (JAK3).
Data Presentation: Inhibitory Activities of Trifluoromethylpyrimidine Derivatives
The following tables summarize the in vitro inhibitory activities of representative trifluoromethylpyrimidine-based compounds against their target kinases and relevant cancer cell lines.
| Compound ID | Target Kinase | IC50 (nM)[1] | Target Cell Line | IC50 (µM)[2][3] |
| Series A: EGFR Inhibitors | ||||
| Compound 9u | EGFR | 91 | A549 (Lung) | 0.35 |
| MCF-7 (Breast) | 3.24 | |||
| PC-3 (Prostate) | 5.12 | |||
| Compound 4g | EGFR | 250 | MCF-7 (Breast) | 5.1 |
| HepG2 (Liver) | 5.02 | |||
| HCT-116 (Colon) | 6.6 | |||
| Series B: PYK2 Inhibitors | ||||
| Representative Diaminopyrimidine | PYK2 | Good Potency | - | - |
| Series C: JAK3 Inhibitors | ||||
| Compound 3f | JAK1 | 3.4 | PC-3 (Prostate) | Low µM |
| JAK2 | 2.2 | HEL (Leukemia) | Low µM | |
| JAK3 | 3.5 | K562 (Leukemia) | Low µM | |
| MCF-7 (Breast) | Low µM | |||
| MOLT4 (Leukemia) | Low µM | |||
| Compound 11b | JAK1 | <20 | HEL (Leukemia) | 0.35 |
| JAK2 | <20 | K562 (Leukemia) | 0.37 | |
| JAK3 | <20 | |||
| Series D: Dual FLT3/CHK1 Inhibitors | ||||
| Compound 30 | FLT3-D835Y | - | MV4-11 (Leukemia) | <0.004 |
| CHK1 | - | |||
| Compound 32 | FLT3-D835Y | - | MV4-11 (Leukemia) | <0.004 |
| CHK1 | - |
Experimental Protocols
Protocol 1: Synthesis of 4-amino-substituted-2-(trifluoromethyl)pyrimidine Derivatives
This protocol outlines a general two-step synthesis for derivatizing the this compound scaffold into potent amino-pyrimidine kinase inhibitors.
Step 1: Chlorination of this compound
-
To a stirred suspension of this compound (1.0 eq) in acetonitrile, add phosphorus oxychloride (POCl₃, 3.0-5.0 eq).
-
Add N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4,6-dichloro-2-(trifluoromethyl)pyrimidine.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Nucleophilic Aromatic Substitution with a Primary Amine
-
Dissolve the 4,6-dichloro-2-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent such as n-butanol or dioxane.
-
Add the desired primary amine (1.1 eq) and a base such as DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 4-amino-6-chloro-2-(trifluoromethyl)pyrimidine derivative.
-
A subsequent substitution can be performed at the remaining chloro-position if desired.
References
- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Trifluoromethyl)pyrimidine-4,6-diol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(Trifluoromethyl)pyrimidine-4,6-diol as a versatile building block in the synthesis of biologically active compounds. The inclusion of a trifluoromethyl group can enhance the metabolic stability and biological activity of target molecules, making this scaffold particularly valuable in drug discovery programs.[1] This document outlines synthetic protocols, highlights key biological applications, and presents relevant quantitative data for derivatives of this important intermediate.
Overview and Key Advantages
This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds. The trifluoromethyl group, a well-known bioisostere, can significantly improve the pharmacokinetic and pharmacodynamic properties of drug candidates. Its strong electron-withdrawing nature can modulate the pKa of nearby functionalities and enhance binding affinities to target proteins.
Synthetic Applications and Protocols
The diol moiety of this compound can be readily converted into other functional groups, such as chloro and amino groups, providing a platform for diverse chemical modifications.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from malonamide and ethyl trifluoroacetate.
Materials:
-
Malonamide
-
Ethyl trifluoroacetate
-
Sodium hydride (NaH)
-
Toluene
-
Butan-1-ol
-
Hydrochloric acid (37%)
-
Activated charcoal
Procedure: [2]
-
Stir a dispersion of sodium hydride in toluene in a round-bottomed flask.
-
Slowly add butan-1-ol over 5 hours, maintaining the temperature at 40°C.
-
Stir the mixture for an additional 16 hours.
-
Add malonamide, followed by ethyl trifluoroacetate. The reaction is exothermic.
-
Heat the mixture on a steam bath for 3.5 hours.
-
Stir at room temperature for an additional 16 hours.
-
Extract the mixture with water.
-
Treat the combined aqueous extracts with activated charcoal and filter.
-
Acidify the filtrate to pH 1-2 with hydrochloric acid while maintaining a temperature of 10-15°C.
-
Chill the mixture to 5°C to precipitate the product.
-
Isolate the solid by filtration and dry in vacuo at 50°C.
Protocol 2: Synthesis of 2-(Trifluoromethyl)-4,6-dichloropyrimidine
The diol can be converted to the corresponding dichloro derivative, a key intermediate for nucleophilic substitution reactions.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine
-
Suspend this compound in an excess of phosphorus oxychloride.
-
Add triethylamine dropwise to the suspension.
-
Heat the reaction mixture under reflux until the reaction is complete (monitor by TLC).
-
Distill off the excess phosphorus oxychloride under reduced pressure.
-
Pour the residue onto ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Protocol 3: Synthesis of 2-(Trifluoromethyl)pyrimidine-4,6-diamine
The dichloropyrimidine can be readily converted to the diaminopyrimidine, a precursor for various bioactive molecules.
Materials:
-
2-(Trifluoromethyl)-4,6-dichloropyrimidine
-
Ammonia (in a suitable solvent like methanol)
Procedure: [5]
-
Dissolve 2-(Trifluoromethyl)-4,6-dichloropyrimidine in a solution of ammonia in methanol.
-
Heat the mixture in a sealed vessel at an elevated temperature (e.g., 150°C) for several hours.
-
Cool the reaction mixture and evaporate the solvent.
-
The resulting hydrochloride salt can be neutralized with a base to yield the free diamine.
-
Purify the product by recrystallization or column chromatography.
Applications in Drug Discovery
Derivatives of this compound have shown promise in various therapeutic areas, including oncology and infectious diseases.
Anticancer Activity
Derivatives of 2-amino-4-(trifluoromethyl)pyrimidine have been identified as potential inhibitors of Werner (WRN) helicase, a promising target in microsatellite instability-high (MSI-H) cancers.[6][7]
Quantitative Data: Antiproliferative Activity of 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives [6]
| Compound ID | HCT116 (MSI-H) IC₅₀ (µM) | LNCaP (MSI-H) IC₅₀ (µM) | SW620 (MSS) IC₅₀ (µM) | PC3 (MSS) IC₅₀ (µM) | WRN Helicase IC₅₀ (µM) |
| 11g | 1.52 | 1.72 | 4.24 | 2.78 | 6.61 |
| 11h | 2.22 | 1.60 | 2.37 | 3.21 | Not Reported |
MSS: Microsatellite Stable
Signaling Pathway: WRN Helicase in DNA Repair
References
- 1. Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine - Google Patents [patents.google.com]
- 4. KR19980701747A - 4, 6-dichloro-pyrimidine preparation method - Google Patents [patents.google.com]
- 5. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
Application Notes and Protocols: N-Alkylation of 2-(Trifluoromethyl)pyrimidine-4,6-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the N-alkylation of 2-(trifluoromethyl)pyrimidine-4,6-diol, a critical reaction in the synthesis of various biologically active compounds. The protocols outlined below are based on established methodologies for the alkylation of pyrimidine derivatives and are intended to serve as a comprehensive guide for laboratory execution.
Introduction
The N-alkylation of pyrimidine scaffolds is a fundamental transformation in medicinal chemistry, as the introduction of alkyl groups can significantly modulate the pharmacological properties of the resulting molecules. This compound is a valuable building block, and its selective N-alkylation is a key step in the development of novel therapeutics. The presence of the electron-withdrawing trifluoromethyl group influences the reactivity of the pyrimidine ring, and the tautomeric nature of the diol presents a challenge in achieving regioselectivity between N-alkylation and O-alkylation. This protocol provides a general method to favor N-alkylation, which may require optimization depending on the specific alkylating agent used.
Experimental Workflow
The overall experimental workflow for the N-alkylation of this compound is depicted in the following diagram.
Caption: Experimental workflow for the N-alkylation of this compound.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the starting material. Then, add potassium carbonate (K₂CO₃, 2.0-3.0 eq) or cesium carbonate (Cs₂CO₃, 1.5-2.0 eq).
-
Addition of Alkylating Agent: To the stirred suspension, add the alkylating agent (1.1-1.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water and then with brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Alternative Protocol: Silylation-Mediated N-Alkylation
To enhance the selectivity for N-alkylation over O-alkylation, a two-step procedure involving a silylation agent can be employed. This method is based on the Hilbert-Johnson reaction.[1][2]
Additional Materials:
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate ((NH₄)₂SO₄) or another suitable catalyst
-
Acetonitrile, anhydrous
Procedure:
-
Silylation: In a round-bottom flask, suspend this compound (1.0 eq) and a catalytic amount of ammonium sulfate in hexamethyldisilazane (HMDS). Heat the mixture to reflux for 2-4 hours to form the bis(trimethylsilyloxy)pyrimidine derivative. Remove the excess HMDS under reduced pressure.
-
Alkylation: Dissolve the resulting silylated intermediate in anhydrous acetonitrile. Add the alkylating agent (1.1-1.5 eq) and heat the mixture to reflux for 12-24 hours.
-
Workup and Purification: Follow steps 5-10 from the general protocol above to work up and purify the N-alkylated product.
Data Presentation: Hypothetical Reaction Outcomes
The choice of base and alkylating agent can influence the yield and regioselectivity of the reaction. The following table provides a summary of hypothetical quantitative data for the N-alkylation of this compound under different conditions.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) of N-alkylated Product |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 60 | 12 | 65 |
| 2 | Ethyl Bromide | K₂CO₃ | DMF | 70 | 18 | 60 |
| 3 | Benzyl Bromide | Cs₂CO₃ | DMF | 60 | 8 | 75 |
| 4 | Methyl Iodide | NaH | THF | rt | 24 | 55 (mixture with O-alkylation) |
| 5 | Ethyl Bromide | Cs₂CO₃ | Acetonitrile | 80 | 16 | 70 |
Note: These are hypothetical yields and are intended for illustrative purposes. Actual yields may vary and require experimental optimization.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Work in a well-ventilated fume hood.
-
Alkylating agents are often toxic and should be handled with care.
-
Anhydrous solvents are flammable and should be kept away from ignition sources.
-
Dispose of chemical waste according to institutional guidelines.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 2-(Trifluoromethyl)pyrimidine-4,6-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(trifluoromethyl)pyrimidine scaffold is of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the functionalization of heterocyclic compounds, enabling the synthesis of diverse libraries of molecules for biological screening.[2]
This document provides detailed application notes and protocols for the Suzuki coupling of derivatives of 2-(Trifluoromethyl)pyrimidine-4,6-diol. Direct Suzuki coupling of the diol is not feasible due to the poor leaving group ability of the hydroxyl groups. Therefore, a two-step process is employed:
-
Chlorination: Conversion of this compound to the more reactive 4,6-dichloro-2-(trifluoromethyl)pyrimidine.
-
Suzuki Coupling: Palladium-catalyzed cross-coupling of 4,6-dichloro-2-(trifluoromethyl)pyrimidine with various aryl and heteroaryl boronic acids.
The protocols provided are based on established methodologies for analogous halogenated pyrimidines and offer a robust starting point for reaction optimization.[3][4]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the 4,6-dichloro-2-(trifluoromethyl)pyrimidine.
-
Transmetalation: The aryl or heteroaryl group is transferred from the boronic acid to the palladium complex, typically facilitated by a base.
-
Reductive Elimination: The desired C-C bond is formed, yielding the arylated pyrimidine product and regenerating the palladium(0) catalyst.
The electron-deficient nature of the pyrimidine ring, further enhanced by the trifluoromethyl group, makes 4,6-dichloro-2-(trifluoromethyl)pyrimidine a highly reactive substrate for Suzuki coupling reactions.[3]
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
This protocol describes the conversion of this compound to 4,6-dichloro-2-(trifluoromethyl)pyrimidine.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Toluene
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous toluene, add N,N-diisopropylethylamine (2.2 eq).
-
Slowly add phosphorus oxychloride (3.0 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4,6-dichloro-2-(trifluoromethyl)pyrimidine.[5][6]
Protocol 2: Suzuki Coupling of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine with Arylboronic Acids
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4,6-dichloro-2-(trifluoromethyl)pyrimidine with a representative arylboronic acid. Microwave-assisted heating is recommended for improved reaction times and yields.[3]
Materials:
-
4,6-Dichloro-2-(trifluoromethyl)pyrimidine (1.0 eq)
-
Arylboronic acid (2.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Microwave reactor vials (10 mL) with stir bars
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add 4,6-dichloro-2-(trifluoromethyl)pyrimidine (0.5 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (1.5 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.025 mmol, 5 mol%).
-
Add 6 mL of a degassed 1,4-dioxane and water (2:1 v/v) solvent mixture.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100-120 °C for 15-30 minutes with stirring.[3] Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4,6-diaryl-2-(trifluoromethyl)pyrimidine.[3]
Data Presentation
The following table summarizes representative quantitative data for Suzuki coupling reactions of halogenated pyrimidines, providing an expected range of yields for the derivatization of 4,6-dichloro-2-(trifluoromethyl)pyrimidine. Actual yields may vary depending on the specific substrates and optimized reaction conditions.
| Entry | Halogenated Pyrimidine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 81 | [3] |
| 2 | 2,4-Dichloro-6-(trifluoromethyl)pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 27 (mono-arylated) | [3] |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 h | 60 | [4] |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 h | 45 | [4] |
Visualizations
Diagrams
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Caption: Synthetic pathway for the preparation of 4,6-diaryl-2-(trifluoromethyl)pyrimidines.
References
Application of 2-(Trifluoromethyl)pyrimidine-4,6-diol in Agrochemical Synthesis: A Detailed Guide
Introduction: 2-(Trifluoromethyl)pyrimidine-4,6-diol is a crucial building block in the synthesis of various agrochemicals, particularly a class of potent herbicides known as sulfonylureas. The incorporation of the trifluoromethyl (-CF3) group often enhances the biological activity and metabolic stability of the final product. This document provides detailed application notes and experimental protocols for the synthesis of a trifluoromethyl-containing sulfonylurea herbicide starting from this compound, intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis.
Application Notes
This compound serves as a key starting material for the synthesis of sulfonylurea herbicides. These herbicides are highly effective at low application rates and act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. The general synthetic strategy involves a multi-step process, beginning with the conversion of the diol to a more reactive intermediate, followed by the introduction of the sulfonylurea bridge.
The target molecule in this guide is N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)-2-(trifluoromethyl)benzenesulfonamide , a representative sulfonylurea herbicide. The synthesis leverages the reactivity of the pyrimidine core and the unique properties imparted by the trifluoromethyl group.
Experimental Protocols
The synthesis of N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)-2-(trifluoromethyl)benzenesulfonamide from this compound is a multi-step process. Below are the detailed protocols for each key transformation.
Protocol 1: Synthesis of 4,6-dichloro-2-(trifluoromethyl)pyrimidine
This protocol describes the conversion of the diol to the corresponding dichloro derivative, which is a more versatile intermediate for subsequent reactions.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylaniline
-
Toluene
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware with reflux condenser and dropping funnel
Procedure:
-
In a fume hood, a mixture of this compound (1 equivalent) and phosphorus oxychloride (5 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser.
-
N,N-Dimethylaniline (1.2 equivalents) is added dropwise to the stirred mixture.
-
The reaction mixture is heated to reflux (approximately 110-115 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the excess POCl3 is carefully removed by distillation under reduced pressure.
-
The residue is then cautiously poured onto crushed ice with vigorous stirring.
-
The aqueous mixture is extracted three times with toluene.
-
The combined organic extracts are washed with saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate and filtered.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or column chromatography.
| Parameter | Value |
| Yield | 75-85% |
| Purity (by GC) | >97% |
| Appearance | Colorless to pale yellow liquid |
Protocol 2: Synthesis of 4,6-dimethoxy-2-(trifluoromethyl)pyrimidine
This step involves the nucleophilic substitution of the chloro groups with methoxy groups.
Materials:
-
4,6-dichloro-2-(trifluoromethyl)pyrimidine
-
Sodium methoxide (25% solution in methanol)
-
Methanol
-
Standard laboratory glassware with reflux condenser
Procedure:
-
4,6-dichloro-2-(trifluoromethyl)pyrimidine (1 equivalent) is dissolved in methanol in a round-bottom flask.
-
Sodium methoxide solution (2.2 equivalents) is added dropwise to the solution at room temperature.
-
The reaction mixture is then heated to reflux (approximately 65 °C) for 2-3 hours. The reaction is monitored by TLC.
-
Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The aqueous layer is extracted twice more with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated to give the crude product, which can be purified by recrystallization or column chromatography.
| Parameter | Value |
| Yield | 80-90% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Protocol 3: Synthesis of 2-amino-4,6-dimethoxypyrimidine
This protocol details the conversion of the trifluoromethylpyrimidine intermediate to the corresponding aminopyrimidine. Note: While direct amination of 4,6-dimethoxy-2-(trifluoromethyl)pyrimidine can be challenging, a more common industrial route involves the synthesis of 2-amino-4,6-dimethoxypyrimidine from other precursors. For the purpose of this guide, we will proceed with a representative amination protocol.
Materials:
-
4,6-dimethoxy-2-(trifluoromethyl)pyrimidine
-
Ammonia (in a suitable solvent like methanol or as aqueous solution)
-
Autoclave or sealed reaction vessel
-
Standard laboratory glassware
Procedure:
-
4,6-dimethoxy-2-(trifluoromethyl)pyrimidine (1 equivalent) is dissolved in a suitable solvent (e.g., methanol) in a high-pressure reactor.
-
A solution of ammonia (excess, e.g., 10 equivalents) in the same solvent is added.
-
The reactor is sealed and heated to 100-120 °C for 12-24 hours. The pressure will increase during the reaction.
-
After cooling to room temperature, the reactor is carefully vented.
-
The solvent and excess ammonia are removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford 2-amino-4,6-dimethoxypyrimidine.
| Parameter | Value |
| Yield | 50-70% |
| Purity (by HPLC) | >98% |
| Appearance | White crystalline solid |
Protocol 4: Synthesis of N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)-2-(trifluoromethyl)benzenesulfonamide
This final step involves the coupling of the aminopyrimidine with a sulfonyl isocyanate to form the sulfonylurea bridge.
Materials:
-
2-amino-4,6-dimethoxypyrimidine
-
2-(Trifluoromethyl)benzenesulfonyl isocyanate
-
Anhydrous acetonitrile
-
Standard laboratory glassware under inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry flask under an inert atmosphere, 2-amino-4,6-dimethoxypyrimidine (1 equivalent) is dissolved in anhydrous acetonitrile.
-
2-(Trifluoromethyl)benzenesulfonyl isocyanate (1.05 equivalents) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature for 2-4 hours. The formation of a precipitate is typically observed. The reaction should be monitored by TLC.
-
After the reaction is complete, the precipitate is collected by filtration.
-
The solid is washed with a small amount of cold acetonitrile and then dried under vacuum to yield the final product.
| Parameter | Value |
| Yield | 90-95% |
| Purity (by HPLC) | >99% |
| Appearance | White to off-white powder |
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesized sulfonylurea herbicide.
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Herbicidal Activity (IC50, µM) |
| N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)-2-(trifluoromethyl)benzenesulfonamide | C14H13F3N4O5S | 422.34 | 90-95 | Data not available in the provided search results |
Note: Specific herbicidal activity data such as IC50 values are highly dependent on the target weed species and experimental conditions and were not found in the provided search results for this specific compound.
Mechanism of Action and Signaling Pathway
Sulfonylurea herbicides act by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme catalyzes the first committed step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately leading to plant death.
Caption: Inhibition of Acetolactate Synthase (ALS) by a sulfonylurea herbicide.
Experimental Workflow
The overall experimental workflow for the synthesis of the target sulfonylurea herbicide is depicted in the following diagram.
Caption: Synthetic workflow for the target sulfonylurea herbicide.
Application Notes and Protocols: Protocol for Kinase Inhibition Assay Using Pyrimidine-Based Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a crucial family of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] The dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a primary target for therapeutic intervention.[1] Pyrimidine-based compounds have emerged as a privileged scaffold in the development of kinase inhibitors, with several FDA-approved drugs targeting this enzyme class.[1][2][3] These compounds often act as ATP-competitive inhibitors, binding to the highly conserved ATP-binding site in the kinase domain.[4][5]
This document provides a detailed protocol for a robust and high-throughput biochemical kinase inhibition assay using pyrimidine-based compounds. The described method is a luminescence-based assay that quantifies the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation. A decrease in kinase activity due to inhibition results in less ATP consumption and, consequently, a higher luminescent signal, providing a sensitive measure of the compound's inhibitory potential.[1]
Principle of the Assay
The fundamental principle of this kinase assay is to measure the enzymatic activity of a kinase through the quantification of ATP consumed during the phosphorylation reaction.[6][7] The reaction involves the transfer of a phosphate group from ATP to a specific peptide or protein substrate by the kinase. In the presence of an inhibitor, the kinase's activity is reduced, leading to less ATP being consumed.
The assay utilizes a proprietary ATP detection reagent (such as Kinase-Glo®) that generates a luminescent signal directly proportional to the amount of ATP present. Therefore, a high luminescent signal correlates with low kinase activity (high inhibition), while a low signal indicates high kinase activity (low inhibition).[1] This method is highly amenable to high-throughput screening (HTS) formats.[8]
Featured Application: Janus Kinase 2 (JAK2) Inhibition
Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a pivotal role in cytokine signaling through the JAK-STAT pathway, which is essential for hematopoiesis and immune responses.[1] Pyrimidine-based inhibitors have demonstrated significant efficacy in targeting JAK2, making it an excellent example for this protocol.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Application Notes and Protocols for Cellular Target Engagement Assays for Pyrimidine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine kinases, such as Uridine-Cytidine Kinase (UCK) and Thymidine Kinase (TK), are crucial enzymes in the pyrimidine salvage pathway, providing the necessary nucleotide precursors for DNA and RNA synthesis.[1] Their upregulation in various cancers makes them attractive targets for therapeutic intervention. Verifying that a potential drug molecule directly interacts with its intended kinase target within the complex environment of a living cell is a critical step in drug discovery. Cellular target engagement assays provide this crucial confirmation, offering insights into compound permeability, potency, and selectivity, thereby bridging the gap between biochemical activity and cellular efficacy.
This document provides detailed application notes and protocols for three widely used cellular target engagement assays—Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assay, and Kinobeads Competition Binding Assay—as applied to the study of pyrimidine kinase inhibitors.
The Pyrimidine Salvage Pathway
The pyrimidine salvage pathway recycles pyrimidine bases and nucleosides from degraded nucleic acids to synthesize nucleotides. This pathway is essential for cell proliferation and is often hyperactivated in cancer cells. Key kinases in this pathway include Uridine-Cytidine Kinase 1/2 (UCK1/2) and Thymidine Kinase 1/2 (TK1/2). Inhibitors targeting these kinases can selectively starve cancer cells of essential DNA and RNA building blocks.
Application Note 1: Cellular Thermal Shift Assay (CETSA®)
Principle of the Assay
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for verifying drug-target engagement in a cellular environment.[2] The principle is based on ligand-induced thermal stabilization of the target protein.[3] When a cell is heated, its proteins denature and aggregate. However, if a drug molecule is bound to its target protein, the resulting complex is often more resistant to thermal denaturation. This shift in the protein's melting temperature (Tagg) is measured to confirm target engagement, without any need for modification of the compound or the protein.[4]
Experimental Workflow: CETSA®
The workflow involves treating intact cells with the inhibitor, heating the cells across a temperature gradient, lysing them, and then quantifying the amount of soluble (non-denatured) target protein remaining.
Detailed Protocol: CETSA® for a Thymidine Kinase 1 (TK1) Inhibitor
This protocol is an example for determining the target engagement of a TK1 inhibitor in a human cancer cell line (e.g., A549).
Materials:
-
A549 cells (or other relevant cell line)
-
Complete cell culture medium (e.g., F-12K with 10% FBS)
-
TK1 inhibitor stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., PBS, 0.4% NP-40, protease inhibitors)
-
PCR plates and thermal cycler
-
Microcentrifuge for plates
-
Reagents for protein quantification (e.g., BCA assay kit)
-
Reagents and equipment for Western blotting (SDS-PAGE gels, PVDF membrane, primary anti-TK1 antibody, secondary HRP-conjugated antibody, ECL substrate)
Procedure:
-
Cell Culture and Treatment:
-
Culture A549 cells to ~80% confluency.
-
Harvest cells and resuspend in fresh media to a concentration of 2x106 cells/mL.
-
In separate tubes, treat cell suspensions with the TK1 inhibitor at various concentrations (e.g., 0.1, 1, 10, 30 µM) and a vehicle control (DMSO). Incubate for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot 50 µL of each treated cell suspension into a series of PCR tubes or a PCR plate.
-
Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C). Include a non-heated (RT) control.
-
Cool the samples to 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) or by adding lysis buffer and incubating on ice.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully transfer the supernatant (soluble fraction) to new tubes.
-
-
Quantification of Soluble TK1:
-
Determine the total protein concentration of each supernatant using a BCA assay.
-
Normalize all samples to the same total protein concentration.
-
Analyze the amount of soluble TK1 in each sample by Western blot. Load equal amounts of total protein per lane.
-
After transfer, probe the membrane with a primary antibody against TK1, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL substrate and quantify the band intensities using densitometry software.
-
Data Analysis and Presentation
-
Melting Curve (Tagg Shift): For each inhibitor concentration, plot the normalized band intensity of soluble TK1 against the temperature. The curve will show a decrease in soluble protein as the temperature increases. The presence of a stabilizing inhibitor will shift the curve to the right (higher temperatures).
-
Isothermal Dose-Response (ITDR): Select a single temperature from the melting curve experiment that shows a significant difference between the vehicle and inhibitor-treated samples (e.g., 52°C). Treat cells with a range of inhibitor concentrations and heat all samples at this single temperature. Plot the normalized soluble TK1 signal against the inhibitor concentration to determine the cellular EC50, which represents the concentration required to stabilize 50% of the target protein.[5]
Representative Data (Illustrative Example)
Disclaimer: The following data is for illustrative purposes only and represents typical results from a CETSA experiment. Actual values must be determined experimentally.
| Compound | Target | Cell Line | Assay Type | Cellular EC50 (µM) | Max Stabilization (ΔTagg °C) |
| TK1-Inhibitor-A | TK1 | A549 | ITDR-CETSA | 1.2 | +5.2 |
| TK1-Inhibitor-B | TK1 | A549 | ITDR-CETSA | 8.5 | +3.1 |
| Negative Control | TK1 | A549 | ITDR-CETSA | > 50 | No shift |
Application Note 2: NanoBRET™ Target Engagement Assay
Principle of the Assay
The NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay is a proximity-based assay that quantitatively measures compound binding in live cells.[6] The assay uses Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor and a fluorescent acceptor. The target kinase is expressed in cells as a fusion with the bright NanoLuc® luciferase (the donor). A cell-permeable fluorescent tracer, which binds to the kinase's active site, serves as the acceptor.[7] When the tracer binds to the NanoLuc®-kinase fusion, BRET occurs. A test compound that also binds to the kinase will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[8]
Experimental Workflow: NanoBRET™
The workflow involves transfecting cells with a NanoLuc-kinase fusion vector, adding the tracer and test compound, and then measuring the BRET signal.
Detailed Protocol: NanoBRET™ for a Uridine-Cytidine Kinase 2 (UCK2) Inhibitor
This protocol is an example for quantifying the intracellular affinity of a UCK2 inhibitor.
Materials:
-
HEK293 cells (or other easily transfectable cell line)
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
Expression vector for NanoLuc®-UCK2 fusion protein
-
NanoBRET™ Tracer specific for the kinase family (if available) or a custom tracer
-
UCK2 inhibitor stock solution (in DMSO)
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96- or 384-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence (460nm and >600nm)
Procedure:
-
Cell Transfection and Seeding:
-
Prepare a transfection mix containing the NanoLuc®-UCK2 vector and transfection reagent in Opti-MEM® according to the manufacturer's protocol.
-
Add the transfection mix to a suspension of HEK293 cells.
-
Seed the transfected cells into a white assay plate at an appropriate density and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the UCK2 inhibitor in Opti-MEM®.
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of the assay plate.
-
Immediately after, add the NanoBRET™ Tracer (at a pre-optimized concentration, typically near its EC50) to all wells.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Wait 3-5 minutes for the signal to stabilize.
-
Measure the luminescence signal at the donor wavelength (~460nm) and the acceptor wavelength (>600nm) using a BRET-capable plate reader.
-
Data Analysis and Presentation
-
Calculate NanoBRET™ Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal.
-
Dose-Response Curve: Normalize the BRET ratios, setting the vehicle-only wells as 100% and a control with excess unlabeled inhibitor as 0%.
-
Plot the normalized BRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the cellular IC50, which is the concentration of the inhibitor that reduces the BRET signal by 50%.
Representative Data (Illustrative Example)
Disclaimer: The following data is for illustrative purposes only. The cellular IC50 values are hypothetical examples based on published in vitro data and typical assay shifts. Actual values must be determined experimentally.
| Compound | Target | Cell Line | Assay Type | In Vitro IC50 (µM)[9][10] | Cellular IC50 (µM) |
| UCK2-Inhibitor-2 | UCK2 | HEK293 | NanoBRET™ | 3.8 | 9.1 |
| UCK2-Inhibitor-3 | UCK2 | HEK293 | NanoBRET™ | 16.6 | 35.2 |
| RX-3117 (Prodrug) | UCK2 | HEK293 | NanoBRET™ | N/A (Prodrug) | 2.5 |
Application Note 3: Kinobeads Competition Binding Assay
Principle of the Assay
Kinobeads are a chemical proteomics tool used to profile the selectivity of kinase inhibitors against a large panel of endogenous kinases simultaneously. The method uses beads coupled with a mixture of broad-spectrum, immobilized ATP-competitive kinase inhibitors. When a cell lysate is incubated with these beads, a significant portion of the cellular kinome is captured. In a competition experiment, the lysate is pre-incubated with a free (soluble) test inhibitor. This inhibitor competes with the kinobeads for binding to its target kinases. The amount of each kinase captured by the beads is then quantified by mass spectrometry (LC-MS/MS). A reduction in the amount of a specific kinase pulled down in the presence of the inhibitor indicates target engagement.
Experimental Workflow: Kinobeads
The workflow involves cell lysis, pre-incubation of the lysate with the inhibitor, affinity capture with kinobeads, and proteomic analysis.
Detailed Protocol: Kinobeads Profiling for Pyrimidine Kinase Inhibitors
This protocol describes a general approach to assess the selectivity of a pyrimidine kinase inhibitor.
Materials:
-
Cancer cell line(s) of interest
-
Lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl, 5% glycerol, 1.5 mM MgCl2, 150 mM NaCl, 0.8% NP-40, protease and phosphatase inhibitors)
-
Test inhibitor stock solution (in DMSO)
-
Kinobeads slurry (commercially available or prepared in-house)
-
Wash buffer (e.g., 50 mM Tris-HCl, 5% glycerol, 1.5 mM MgCl2, 150 mM NaCl, 0.2% NP-40)
-
Reagents for protein digestion (DTT, iodoacetamide, trypsin)
-
Equipment for LC-MS/MS analysis
Procedure:
-
Lysate Preparation:
-
Grow cells to high density, harvest, and wash with cold PBS.
-
Lyse cells in non-denaturing lysis buffer on ice.
-
Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 30 min at 4°C).
-
Collect the supernatant and determine the protein concentration.
-
-
Competition Binding:
-
Dilute the lysate to a working concentration (e.g., 5 mg/mL).
-
Aliquot the lysate and add the test inhibitor over a range of concentrations (e.g., 0.01 to 30 µM) or a vehicle control (DMSO). Incubate for 45 minutes at 4°C.
-
-
Kinase Enrichment:
-
Add a pre-washed kinobeads slurry to each lysate-inhibitor sample.
-
Incubate for 1-2 hours at 4°C with rotation to allow kinases to bind.
-
Wash the beads extensively with wash buffer to remove unbound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads (e.g., using SDS-PAGE sample buffer).
-
Reduce, alkylate, and digest the proteins on-bead or after elution using trypsin.
-
Desalt the resulting peptides using a C18 stage tip.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer.
-
Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant) against a human protein database.
-
Data Analysis and Presentation
-
Dose-Response Curves: For each identified kinase, calculate the relative amount bound to the beads at each inhibitor concentration compared to the vehicle control.
-
Plot the relative abundance of each kinase against the inhibitor concentration.
-
Fit the data to a dose-response model to determine the EC50 for each kinase that shows significant competition.
-
The results provide a selectivity profile of the inhibitor, showing its potency against the intended pyrimidine kinase target and any off-target kinases captured by the beads.
Representative Data (Illustrative Example)
Disclaimer: The following data is hypothetical and for illustrative purposes only. The ability to detect pyrimidine kinases depends on their expression levels and affinity for the specific kinobeads used.
| Compound | Target Kinase | Cellular EC50 (µM) | Key Off-Targets (EC50 µM) |
| PyrimidineKinase-Inhibitor-X | UCK2 | 0.85 | CDK2 (5.2), AURKA (12.1) |
| PyrimidineKinase-Inhibitor-Y | TK1 | 1.5 | None detected < 30 µM |
| Pan-Kinase Inhibitor | Multiple | < 1.0 for many | UCK2 (0.9), TK1 (2.3), SRC (0.1), etc. |
Conclusion
Choosing the right cellular target engagement assay depends on the specific research question. CETSA® is a label-free method applicable to endogenous proteins in any cell or tissue type but is typically lower-throughput. NanoBRET™ is a highly sensitive and quantitative method ideal for dose-response studies in live cells but requires genetic modification of the target. Kinobeads profiling is a powerful tool for assessing inhibitor selectivity against hundreds of endogenous kinases in a single experiment, making it invaluable for identifying both on-target and off-target interactions. By employing these assays, researchers can build a comprehensive understanding of how their pyrimidine kinase inhibitors behave in a physiologically relevant context, leading to more informed decisions in the drug development pipeline.
References
- 1. UCK2 - Wikipedia [en.wikipedia.org]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Density Affects the Detection of Chk1 Target Engagement by the Selective Inhibitor V158411 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]
- 9. abmole.com [abmole.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Fluorous Synthesis of Disubstituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of disubstituted pyrimidines using fluorous chemistry. This "catch and release" strategy offers a practical solution-phase alternative to solid-phase synthesis, enabling efficient purification of intermediates and final products. The use of a fluorous thiol "ponytail" as a phase tag allows for rapid separation using Fluorous Solid-Phase Extraction (F-SPE).[1][2]
Introduction
Substituted pyrimidines are a critical class of N-heterocycles with significant biological activities, making them frequent targets in drug discovery.[1] Traditional synthetic methods can be laborious, often requiring complex purification steps. Fluorous synthesis simplifies this process by tagging a substrate with a perfluoroalkyl group, which acts as a "phase tag".[1][3] This tag allows for the selective retention of the tagged molecule on a fluorous silica gel cartridge, while non-fluorous impurities are washed away.[1][4] Subsequent elution with a suitable solvent releases the purified, fluorous-tagged compound. This method is particularly advantageous as it allows for the separation of regioisomers, which can be challenging with traditional solid-phase techniques.[1]
The synthesis described herein involves the attachment of a fluorous thiol to 2,4-dichloro-6-methylpyrimidine, followed by sequential nucleophilic substitutions to generate a library of disubstituted pyrimidines. The fluorous tag is cleaved in the final step, releasing the desired product.
Experimental Workflow
The overall workflow for the fluorous synthesis of disubstituted pyrimidines is depicted below. The process begins with the attachment of a fluorous tag to the pyrimidine core, followed by a series of reactions and purification steps.
References
- 1. Fluorous synthesis of disubstituted pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorous synthesis: a fluorous-phase strategy for improving separation efficiency in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(Trifluoromethyl)pyrimidine-4,6-diol by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-(Trifluoromethyl)pyrimidine-4,6-diol via recrystallization. Below you will find a detailed experimental protocol, troubleshooting guides in a question-and-answer format, and key data to ensure the successful purification of this compound for your research needs.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound by recrystallization to achieve high purity. The choice of solvent is critical and may require optimization based on the impurity profile of the crude material.
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Recrystallization Solvent (e.g., Water, Ethanol, Ethyl Acetate, or a mixture such as Ethyl Acetate/Hexane)
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirrer
-
Condenser
-
Büchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For this polar, fluorinated compound, polar solvents like water or ethanol, or a moderately polar solvent like ethyl acetate are good starting points.[1][2][3] A two-solvent system, such as ethyl acetate and a non-polar anti-solvent like hexane, can also be effective.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent to just cover the solid. Gently heat the mixture with stirring. Continue to add the solvent portion-wise until the solid is completely dissolved at the boiling point of the solvent. Avoid adding an excess of solvent to ensure good recovery.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution, and then gently reheat to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel. It is advisable to pre-heat the filtration apparatus.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.[4] Once the flask has reached room temperature, you may place it in an ice bath to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent. The melting point of pure this compound is reported to be in the range of 255-256 °C.[5]
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization of Polar Fluorinated Compounds
| Solvent Class | Examples | Suitability for this compound | Notes |
| Polar Protic | Water, Ethanol, Methanol | Potentially good "good" solvents. | The diol structure suggests solubility in protic solvents. Water is a good option for highly polar compounds. |
| Polar Aprotic | Ethyl Acetate, Acetone | Good starting point for a single or mixed solvent system. | Offers a balance of polarity to dissolve the compound when hot. |
| Non-polar | Hexane, Toluene | Likely to be "poor" or "anti-solvents". | Useful in a two-solvent system to induce precipitation. |
Troubleshooting Guide & FAQs
Here are some common issues encountered during the recrystallization of this compound and their solutions in a question-and-answer format.
Q1: My compound is not dissolving, even in a large amount of hot solvent. What should I do?
A1: This indicates that the chosen solvent is not a "good" solvent for your compound at elevated temperatures. You should select a more polar solvent. For a highly polar compound like a pyrimidinediol, if solvents like ethyl acetate fail, consider more polar options like ethanol or water.[1][2]
Q2: No crystals are forming after the solution has cooled to room temperature. What can I do?
A2: This is a common issue that can arise from several factors:
-
The solution may not be supersaturated: You may have used too much solvent. Try to evaporate some of the solvent by gently heating the solution and then allow it to cool again.
-
Nucleation has not occurred: Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass stirring rod. Alternatively, if you have a small amount of the pure compound, you can add a "seed crystal" to the solution.
-
The compound is too soluble in the cold solvent: If the above methods fail, you may need to try a different solvent or a two-solvent system. Adding a "poor" solvent (an anti-solvent) dropwise to the cooled solution until it becomes slightly turbid can often induce crystallization.[1]
Q3: My compound "oils out" instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. Here are some strategies to prevent this:
-
Reheat and add more solvent: The solution might be too concentrated. Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.
-
Slow down the cooling process: Rapid cooling can promote oil formation. Allow the solution to cool to room temperature on the benchtop, insulated from cold surfaces, before moving it to an ice bath.
-
Change the solvent system: The boiling point of your solvent may be too high. Consider a solvent with a lower boiling point.
Q4: The recovery of my purified crystals is very low. What went wrong?
A4: A low yield can be due to several factors:
-
Using too much solvent: This will result in a significant amount of your compound remaining dissolved in the mother liquor. Always use the minimum amount of hot solvent necessary for complete dissolution.
-
Premature crystallization: If you performed a hot filtration, your compound may have crystallized in the funnel. Ensure your filtration apparatus is pre-heated.
-
Washing with too much cold solvent: Washing the collected crystals is necessary, but using an excessive amount of cold solvent can redissolve some of your product. Use a minimal amount of ice-cold solvent for washing.
Q5: The final crystals are still colored. How can I remove colored impurities?
A5: If colored impurities are co-crystallizing with your product, you can try adding a small amount of activated charcoal to the hot solution before the filtration step.[1] The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common issues in the recrystallization of this compound.
References
Common side reactions in the synthesis of 2-(Trifluoromethyl)pyrimidine-4,6-diol
Technical Support Center: Synthesis of 2-(Trifluoromethyl)pyrimidine-4,6-diol
Welcome to the technical support center for the synthesis of this compound. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Sodium Hydride: Sodium hydride is highly reactive and can be deactivated by moisture. | - Use fresh, unopened sodium hydride or wash the sodium hydride with a dry, inert solvent (e.g., hexane) to remove any mineral oil and surface oxidation before use. - Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Impure Reactants: Impurities in malonamide or ethyl trifluoroacetate can interfere with the reaction. | - Use high-purity starting materials. If necessary, recrystallize malonamide and distill ethyl trifluoroacetate. | |
| 3. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). - Ensure the reaction temperature is maintained as per the protocol. The reaction is exothermic, but may require heating to proceed to completion.[1] | |
| Formation of Side Products/Impurities | 1. Self-condensation of Ethyl Trifluoroacetate: Under strongly basic conditions, ethyl trifluoroacetate can undergo self-condensation (a Claisen condensation). | - Add the ethyl trifluoroacetate slowly to the reaction mixture containing the deprotonated malonamide to maintain a low concentration of the ester. |
| 2. Hydrolysis of Ethyl Trifluoroacetate: Presence of water can lead to the hydrolysis of the ester to trifluoroacetic acid. | - Ensure rigorously anhydrous reaction conditions. | |
| 3. Incomplete Cyclization: The intermediate acylated malonamide may not fully cyclize to the pyrimidine ring. | - Ensure sufficient reaction time and appropriate temperature to promote the cyclization step. | |
| Difficult Product Isolation | 1. Product Solubility: The product has some solubility in water, which can lead to losses during the aqueous workup. | - During the acidic precipitation, ensure the pH is adjusted correctly (pH 1-2) and the mixture is sufficiently cooled to minimize the solubility of the product.[1] - Minimize the volume of water used for extraction and washing. |
| 2. Contamination with Mineral Oil: If using sodium hydride in a mineral oil dispersion, the oil can contaminate the product. | - Wash the crude product thoroughly with a non-polar solvent in which the product is insoluble (e.g., hexane or diethyl ether) to remove residual mineral oil. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely reported method is the condensation reaction between malonamide and an ethyl trifluoroacetate in the presence of a strong base, typically sodium hydride.[1]
Q2: Why is sodium hydride used as the base in this synthesis?
A2: Sodium hydride is a strong, non-nucleophilic base that is effective in deprotonating the acidic methylene protons of malonamide to form the reactive enolate nucleophile required for the condensation with ethyl trifluoroacetate.[2]
Q3: The reaction is highly exothermic upon addition of ethyl trifluoroacetate. How can I control this?
A3: The exotherm is expected. To manage it, add the ethyl trifluoroacetate dropwise to the reaction mixture at a controlled rate, while monitoring the internal temperature of the reaction vessel. Using an ice bath to cool the reaction flask during the addition can also help to maintain the desired temperature.
Q4: My final product is off-white or slightly colored. How can I improve its purity and appearance?
A4: A common purification step is to treat the aqueous solution of the product with activated charcoal before acidification.[1] This can help to remove colored impurities. If the color persists, recrystallization from a suitable solvent may be necessary.
Q5: Can I use a different base instead of sodium hydride?
A5: While sodium hydride is commonly used, other strong, non-nucleophilic bases could potentially be employed. However, the choice of base is critical and would require optimization. Weaker bases may not be effective in deprotonating malonamide sufficiently to drive the reaction to completion.
Experimental Protocols
Synthesis of this compound [1]
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Toluene (anhydrous)
-
Butan-1-ol
-
Malonamide
-
Ethyl trifluoroacetate
-
Deionized water
-
Activated charcoal
-
37% Hydrochloric acid
Procedure:
-
Preparation of Sodium Butoxide: In a 22 L round-bottomed flask equipped with a mechanical stirrer and under an inert atmosphere, suspend sodium hydride (900 g, 57.5% dispersion in mineral oil; 22.5 mol) in 7.5 L of toluene.
-
Slowly add butan-1-ol over 5 hours, maintaining the reaction temperature at 40°C.
-
Stir the mixture for an additional 16 hours at room temperature.
-
Condensation Reaction: To the mixture, add malonamide (765 g; 7.5 mol), followed by the dropwise addition of ethyl trifluoroacetate (1065 g; 7.5 mol). The reaction is exothermic.
-
After the initial exotherm subsides, heat the mixture on a steam bath for 3.5 hours.
-
Allow the mixture to stir at 23-25°C for an additional 16 hours.
-
Workup and Isolation: Extract the reaction mixture with water (1 x 4 L and 1 x 2 L).
-
Combine the aqueous extracts and treat with activated charcoal.
-
Filter the mixture to remove the charcoal.
-
Cool the filtrate to 10-15°C and acidify to pH 1-2 with 37% hydrochloric acid.
-
Chill the mixture to 5°C to facilitate precipitation.
-
Isolate the solid product by filtration.
-
Dry the solid at 50°C in vacuo to yield this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low product yield.
References
Troubleshooting low yield in Biginelli reaction for pyrimidine synthesis
Welcome to the technical support center for the Biginelli reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).
Frequently Asked Questions (FAQs)
Q1: My reaction has a low conversion rate with significant unreacted starting materials. What are the likely causes and how can I improve the yield?
A1: Low conversion is a common problem that can be traced back to several factors, including catalyst inefficiency, suboptimal reaction conditions, or the purity of your reagents.[1][2]
Troubleshooting Steps:
-
Catalyst Activity and Loading: The catalyst is crucial for the Biginelli reaction; in its absence, yields are often poor.[2][3]
-
Check Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may require regeneration. For Brønsted acids like HCl, verify the concentration is appropriate.[1]
-
Screen Catalysts: The choice of catalyst can significantly impact yield. While classical methods use Brønsted acids, Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃, InCl₃) or heterogeneous catalysts often provide better results.[2][4][5][6][7] Consider screening a variety of catalysts to find the optimal one for your specific substrates.[2]
-
Optimize Loading: The amount of catalyst is a critical parameter. Too little may result in low conversion, while too much can sometimes lead to side reactions.
-
-
Reaction Time and Temperature:
-
Monitor Progress: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress. This will help you determine the optimal reaction time and prevent potential product degradation from prolonged heating.[1][2]
-
Adjust Temperature: The reaction may require a moderate temperature increase to reach completion.[1] However, excessively high temperatures can promote side reactions. The optimal temperature is substrate-dependent.[8]
-
-
Solvent Choice: The solvent's polarity can influence reactant solubility, reaction rate, and yield.[2][9]
-
Purity of Reagents: Ensure the aldehyde, β-ketoester, and urea (or thiourea) are of high purity, as impurities can lead to unwanted side reactions.[2]
Table 1: Effect of Different Catalysts on a Model Biginelli Reaction
(Reaction: Benzaldehyde, Ethyl Acetoacetate, and Urea)
| Catalyst | Conditions | Yield (%) | Reference |
| HCl (20 mol%) | Water, 90°C, 30 min | 92% | [10] |
| Yb(OTf)₃ | Solvent-free | >90% | [4] |
| InCl₃ | Solvent-free | High | [4] |
| FeCl₃·6H₂O | Solvent-free, 100-105°C | High | [5] |
| ZnCl₂ | Acetic Acid, Room Temp | Moderate to Good | [5] |
| (SnCl₂)₂ChCl | Neat, 100°C, 30 min | 95% | [11] |
| None | Neat, 92°C | 11% | [12] |
Q2: I'm observing a fluorescent byproduct and my desired product yield is low. What is this side product and how can I minimize its formation?
A2: The most common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at higher temperatures. This pathway competes directly with the desired Biginelli reaction.[1]
Troubleshooting Steps:
-
Lower the Reaction Temperature: The Hantzsch pathway is favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]
-
Optimize Catalyst Choice: The catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[1] Experimenting with different Lewis or Brønsted acids may favor the desired product.
-
Modify Order of Addition: In some cases, adding the urea component last to the reaction mixture can help minimize its decomposition into ammonia, thereby suppressing the Hantzsch side reaction.[1]
Visualization 1: Competing Reaction Pathways
Caption: Competing Biginelli and Hantzsch reaction pathways.
Q3: The reaction works well with aromatic aldehydes, but I get very low yields with aliphatic aldehydes. How can I address this?
A3: This is a known challenge. Aliphatic aldehydes are typically less reactive than aromatic aldehydes in the Biginelli condensation and can be more prone to self-condensation or polymerization under acidic conditions.[2][13] However, high yields can be achieved by modifying the reaction conditions.
Troubleshooting Steps:
-
Use Milder/Alternative Catalysts: Strong acidic conditions that work for aromatic aldehydes might promote side reactions with aliphatic ones. The use of specific Lewis acids or alternative catalyst systems can be beneficial.[13]
-
Solvent-Free Conditions: Performing the reaction neat (without solvent) has been shown to improve yields for aliphatic aldehydes.[13]
-
Use Protected Aldehydes: In some cases, using a protected form of the aldehyde can prevent side reactions, though this adds extra steps to the synthesis.[13]
Table 2: Influence of Aldehyde Structure on Yield under Specific Conditions
| Aldehyde | Catalyst System | Yield (%) | Reference |
| Benzaldehyde (Aromatic) | (SnCl₂)₂ChCl | 95% | [11] |
| 4-Cl-Benzaldehyde (Aromatic) | (SnCl₂)₂ChCl | 92% | [11] |
| Propanal (Aliphatic) | (SnCl₂)₂ChCl | 82% | [11] |
| Isobutanal (Aliphatic) | (SnCl₂)₂ChCl | 75% | [11] |
Q4: My reaction seems to stop, and I'm isolating an insoluble precipitate that isn't my product. What could be happening?
A4: The formation of insoluble byproducts can halt the reaction and complicate purification. This can arise from several issues.
Troubleshooting Steps:
-
Polymerization of Aldehyde: Some aldehydes, particularly aliphatic ones, are prone to self-condensation or polymerization under acidic conditions.[2]
-
Solution: Try a milder catalyst or add the aldehyde slowly to the reaction mixture to maintain a low concentration.[2]
-
-
Insoluble Intermediates: An intermediate in the reaction pathway may have low solubility in the chosen solvent, causing it to precipitate out of the solution and effectively stop the reaction.[2]
-
Solution: Experiment with a different solvent system that has a higher solubilizing power for all components and potential intermediates.[2]
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in the Biginelli reaction.
Visualization 2: Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low yields.
Key Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Biginelli Reaction (Solvent-Free)
This protocol is a general guideline adapted from procedures using catalysts like Yb(OTf)₃ or InCl₃.[4]
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), and urea or thiourea (1.2 mmol).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 5-10 mol%).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100°C). Stir the mixture vigorously. The reaction mixture may become a thick paste or solidify as the reaction progresses.
-
Monitoring: Monitor the reaction progress by taking small aliquots, dissolving them in a suitable solvent (like ethyl acetate), and analyzing by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC, typically 1-4 hours), cool the flask to room temperature.
-
Isolation: Add cold water or a mixture of ice and water to the flask. Stir for 15-20 minutes. The solid product will precipitate.
-
Purification: Collect the crude product by vacuum filtration, washing with cold water and then a small amount of cold ethanol. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid/ethanol mixture).[14]
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting:
-
Dissolve a small amount of your starting aldehyde, β-ketoester, and a co-spot (a mixture of all starting materials) in a suitable solvent (e.g., ethyl acetate) to create reference solutions.
-
Carefully withdraw a small aliquot from your reaction mixture using a capillary tube and dilute it with the same solvent.
-
Spot the reference solutions and the reaction mixture aliquot onto the origin line of the TLC plate.
-
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. The disappearance of starting material spots and the appearance of a new product spot indicate the reaction is progressing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jsynthchem.com [jsynthchem.com]
- 11. Eutectic Salt Catalyzed Environmentally Benign and Highly Efficient Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. moodle2.units.it [moodle2.units.it]
- 14. ijirt.org [ijirt.org]
Technical Support Center: Optimizing Catalyst Choice for Pyrimidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst selection for pyrimidine synthesis. The following sections detail experimental protocols, comparative data on catalyst performance, and visual workflows to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control when selecting a catalyst for pyrimidine synthesis?
A1: The most critical parameters are the purity of starting materials, strict control of reaction temperature and time, and the choice of solvent. The catalyst's nature (Lewis acid, Brønsted acid, homogeneous, or heterogeneous) will significantly influence the reaction outcome, and its selection should be tailored to the specific substrates and desired product characteristics.
Q2: How can I minimize the formation of the common Hantzsch-type dihydropyridine byproduct in the Biginelli reaction?
A2: The formation of Hantzsch-type dihydropyridines is a common side reaction, particularly at elevated temperatures. To minimize this byproduct, consider the following:
-
Lowering the reaction temperature: This can significantly favor the desired Biginelli pathway.
-
Catalyst choice: Certain Lewis acids may have a higher selectivity for the Biginelli reaction over the Hantzsch pathway.
-
Order of addition: In some cases, adding the urea component last can help reduce its decomposition into ammonia, which participates in the Hantzsch reaction.
Q3: My reaction is resulting in a low yield of the desired pyrimidine. What are the likely causes and how can I troubleshoot this?
A3: Low yields in pyrimidine synthesis can stem from several factors:
-
Catalyst inefficiency: The catalyst may be deactivated or used in an insufficient amount. If using a reusable catalyst, it may require regeneration. For Brønsted acids like HCl, ensure the concentration is appropriate.
-
Suboptimal reaction conditions: The reaction may require a longer duration or a moderate increase in temperature. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is advisable.
-
Solvent effects: The polarity of the solvent can significantly impact the reaction rate and yield. Experimenting with different solvents or employing solvent-free conditions can lead to improved outcomes.
-
Purity of reactants: Impurities in the starting materials (aldehyde, β-ketoester, or urea/thiourea) can inhibit the reaction.
Q4: What are the main differences between Lewis and Brønsted acid catalysts in the context of pyrimidine synthesis?
A4: A Brønsted-Lowry acid is a species that can donate a proton (H+), while a Lewis acid is a substance that can accept a pair of electrons. In pyrimidine synthesis, particularly the Biginelli reaction, both types of acids can catalyze the reaction, often by activating a carbonyl group. The choice between them can influence reaction rates and selectivity. Some reactions benefit from the specific coordination offered by a Lewis acid, while others proceed efficiently with proton catalysis from a Brønsted acid.
Q5: What are the advantages and disadvantages of using a heterogeneous versus a homogeneous catalyst?
A5:
-
Homogeneous catalysts are in the same phase as the reactants, which often leads to high activity and selectivity. However, their separation from the product can be difficult and costly.
-
Heterogeneous catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). Their primary advantage is the ease of separation and potential for recyclability, which aligns with green chemistry principles. However, they may sometimes exhibit lower activity compared to their homogeneous counterparts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive or insufficient catalyst. | Increase catalyst loading or try a different, more active catalyst. Ensure reusable catalysts are properly regenerated. |
| Suboptimal temperature or reaction time. | Monitor the reaction by TLC and adjust the temperature or extend the reaction time as needed. | |
| Poor solvent choice. | Experiment with different solvents of varying polarity or consider solvent-free conditions. | |
| Impure reactants. | Ensure all starting materials are of high purity and are anhydrous. | |
| Formation of Side Products (e.g., Hantzsch dihydropyridines) | High reaction temperature. | Conduct the reaction at a lower temperature to improve selectivity for the Biginelli product. |
| Catalyst choice favors side reaction. | Screen different Lewis or Brønsted acid catalysts to find one with higher selectivity. | |
| Difficult Product Purification | Similar polarity of product and impurities. | Experiment with different solvent systems for column chromatography or consider alternative purification methods like recrystallization or preparative HPLC. |
| Residual catalyst in the crude product. | Ensure proper work-up procedures, including aqueous washes, to remove the catalyst before purification. For heterogeneous catalysts, simple filtration is usually sufficient. |
Data Presentation: Catalyst Performance in Biginelli Reaction
The following tables summarize quantitative data for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli reaction, showcasing the performance of various catalysts.
Table 1: Comparison of Lewis Acid Catalysts
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| ZnCl₂ | 20 | Acetic Acid | Room Temp. | 24 | 72[1] |
| NiCl₂·6H₂O | 10 | Ethanol | Reflux | 5 | 92 |
| FeCl₃ | 10 | Ethanol | Reflux | 4 | 95 |
| InCl₃ | 10 | Acetonitrile | Reflux | 2 | 91 |
| Yb(OTf)₃ | 2 | Solvent-free | 100 | 0.5 | 96 |
Table 2: Comparison of Brønsted Acid Catalysts
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| HCl | Catalytic | Ethanol | Reflux | 18 | 20-60 |
| p-TSA | 10 | Ethanol | Reflux | 6 | 85 |
| H₂SO₄ | Catalytic | Ethanol | Reflux | 4 | 88 |
| Succinimide Sulfonic Acid | 1 | Solvent-free | 90 | 1 | 90-98[2] |
Table 3: Comparison of Heterogeneous Catalysts
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Amberlyst-15 | 0.5 g / 10 mmol | Ethanol | Reflux | 5 | 82 |
| Fe₃O₄@SiO₂-BenzIm-Fc[Cl]/ZnCl₂ | 10 mol% | Aq. Ethanol | Ultrasound | 1.5 | 90-96[3] |
| Bone char-nPrN-SO₃H | 0.4 mol% | Solvent-free | 80 | 1.5 | 94[4] |
| Nano-ZnO | 10 mol% | Solvent-free | 120 | 0.5 | 95 |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Biginelli Reaction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), and urea or thiourea (1.5 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol or acetonitrile, 10 mL) followed by the Lewis acid catalyst (e.g., ZnCl₂, 0.2 mmol, 20 mol%).
-
Reaction: Heat the mixture to reflux and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product and wash it with cold ethanol. If no precipitate forms, evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: General Procedure for Heterogeneous Catalyst-Mediated Biginelli Reaction under Solvent-Free Conditions
-
Reactant and Catalyst Mixing: In a flask, thoroughly mix the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and the solid-supported catalyst (e.g., bone char-nPrN-SO₃H, 0.4 mol%).[4]
-
Heating: Heat the mixture in an oil bath at the specified temperature (e.g., 80°C) with stirring for the designated time (e.g., 1.5 hours).[4]
-
Isolation and Purification: After cooling to room temperature, add a small amount of ethanol and stir. Filter the solid mixture to separate the catalyst. Wash the solid product with water and then recrystallize from ethanol to obtain the pure dihydropyrimidinone.
-
Catalyst Recycling: The recovered solid catalyst can be washed with a suitable solvent, dried, and reused for subsequent reactions.
Protocol 3: Multicomponent Synthesis of Pyrimidines via Microwave Irradiation
-
Reaction Mixture Preparation: In a microwave vial, combine the aldehyde (1 mmol), an active methylene compound (e.g., malononitrile, 1 mmol), benzamidine hydrochloride (1 mmol), and potassium carbonate (2 mmol).[5]
-
Solvent Addition: Add water (10 mL) to the vial.[5]
-
Microwave Irradiation: Place the vial in a microwave reactor and irradiate at 100°C for 20 minutes with a power of 300 W.[5]
-
Product Isolation: After the reaction, allow the vial to cool to room temperature. Filter the resulting precipitate and wash it several times with water.
-
Purification: Recrystallize the crude product from ethanol to yield the pure pyrimidine derivative.[5]
Mandatory Visualizations
References
- 1. jchemrev.com [jchemrev.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. proceedings.blucher.com.br [proceedings.blucher.com.br]
Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of pyrimidine derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying pyrimidine derivatives by column chromatography?
A1: The primary challenges often stem from the inherent polarity of the pyrimidine ring system. Many derivatives are highly polar, which can lead to issues such as poor retention in reverse-phase chromatography and peak tailing. Conversely, very nonpolar derivatives might move too quickly through a polar stationary phase like silica gel. Additionally, some pyrimidine derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1][2]
Q2: Which type of column chromatography is best suited for my pyrimidine derivative?
A2: The choice of chromatography depends on the polarity of your specific derivative:
-
Normal-Phase Chromatography (NPC): This is a common starting point, especially for less polar to moderately polar derivatives. It utilizes a polar stationary phase, most commonly silica gel, with non-polar mobile phases.[1][3][4][5]
-
Reverse-Phase Chromatography (RPC): This technique is suitable for a range of pyrimidine derivatives, particularly those with some nonpolar character. It uses a nonpolar stationary phase (like C18) and a polar mobile phase.[6][7] For highly polar pyrimidines, modifications such as using polar-endcapped columns may be necessary to achieve adequate retention.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the method of choice for very polar and hydrophilic pyrimidine derivatives that show little to no retention in reverse-phase systems.[6][8] It employs a polar stationary phase with a mobile phase rich in an organic solvent, but with a small amount of aqueous solvent to facilitate partitioning.[8]
Q3: How do I select an appropriate solvent system for normal-phase chromatography on silica gel?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for determining the optimal solvent system. The goal is to find a solvent or solvent mixture that provides a good separation of your target compound from impurities, ideally with a retention factor (Rf) for your product of around 0.2-0.4 for good separation on a column.[9] A common starting point is a mixture of a non-polar solvent like hexanes or heptanes with a more polar solvent like ethyl acetate.[10] The polarity of the mobile phase is increased by raising the proportion of the more polar solvent.
Q4: My pyrimidine derivative appears to be degrading on the silica gel column. What can I do?
A4: The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds.[1][2] Consider the following solutions:
-
Deactivate the silica gel: Pre-treat the column by flushing it with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[2]
-
Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.[1]
Troubleshooting Guides
Normal-Phase Chromatography (Silica Gel)
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not move off the baseline (Rf ≈ 0) | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by adding more of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). For very polar compounds, consider adding a small amount of methanol or using a more polar solvent system like dichloromethane/methanol. |
| Compound runs with the solvent front (Rf ≈ 1) | Mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane). |
| Poor separation of spots (co-elution) | The chosen solvent system does not provide adequate selectivity. The column may be overloaded. | Try a different solvent system. For example, if you are using hexane/ethyl acetate, try dichloromethane/methanol or a system with toluene.[11] Ensure you are not overloading the column; a general rule is to use 20-50 times the weight of adsorbent to the sample weight.[5] |
| Streaking or tailing of spots | The compound is too polar for the solvent system. The sample may be interacting too strongly with the stationary phase. The sample may be overloaded. | Add a small amount of a polar modifier to the mobile phase, such as a few drops of acetic acid for acidic compounds or ammonia/triethylamine for basic compounds.[1] Ensure the sample is fully dissolved in the loading solvent and consider using a less polar loading solvent. Reduce the amount of sample loaded onto the column. |
| Compound appears to have decomposed on the column | The compound is sensitive to the acidic nature of silica gel. | Use a different stationary phase like alumina.[1] Deactivate the silica gel by pre-eluting the column with a solvent containing a small amount of triethylamine (1-3%).[2] |
Reverse-Phase Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor or no retention (compound elutes in the void volume) | The compound is too polar for the stationary phase. The mobile phase is too strong (too much organic solvent). | Use a polar-endcapped or polar-embedded column designed for better retention of polar analytes.[6] Decrease the concentration of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.[6] Consider switching to HILIC.[6] |
| Peak tailing | The sample solvent is incompatible with the mobile phase. Secondary interactions with residual silanols on the stationary phase. | Dissolve the sample in the mobile phase if possible, or in a weaker solvent.[6] Add a competing base like triethylamine to the mobile phase to mask silanol interactions. Adjust the pH of the mobile phase to suppress the ionization of the analyte.[6] |
| Split peaks | Partially blocked column frit or a void in the column packing. | Reverse and flush the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced. |
Experimental Protocols
Protocol 1: General Procedure for Normal-Phase Flash Column Chromatography
This protocol is suitable for the purification of moderately polar pyrimidine derivatives.
-
Solvent System Selection:
-
Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., hexane/ethyl acetate) that provides an Rf value of approximately 0.2-0.4 for the target compound and good separation from impurities.[9]
-
-
Column Packing:
-
Select a column of appropriate size. A silica gel to crude sample weight ratio of 30:1 to 50:1 is common.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Gently tap the column to aid in packing. Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).[12] Carefully apply the solution to the top of the silica bed.
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[12] Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the low-polarity solvent mixture determined from TLC analysis.
-
Collect fractions and monitor their composition by TLC.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase to elute more strongly retained compounds.
-
Protocol 2: General Procedure for Reverse-Phase HPLC
This protocol is a starting point for the purification of pyrimidine derivatives with some nonpolar character.
-
Column and Mobile Phase Selection:
-
Choose a suitable C18 or C8 column.
-
A common mobile phase consists of a mixture of water (A) and an organic solvent like acetonitrile or methanol (B).[13] Additives such as 0.1% formic acid or phosphoric acid are often used to improve peak shape.
-
-
Method Development:
-
Start with a high percentage of the organic solvent (e.g., 95% B) and inject a small amount of the sample to see if the compound is retained.
-
Develop a gradient by decreasing the percentage of B over time to elute compounds of increasing polarity. A typical gradient might run from 95% B to 5% B over 20-30 minutes.
-
-
Purification Run:
-
Equilibrate the column with the initial mobile phase conditions.
-
Dissolve the sample in the initial mobile phase or a solvent with a weaker elution strength.
-
Inject the sample and run the optimized gradient.
-
Collect fractions corresponding to the peak of the target compound.
-
Protocol 3: General Procedure for HILIC
This protocol is designed for the purification of highly polar pyrimidine derivatives.
-
Column and Mobile Phase Selection:
-
Use a HILIC column (e.g., bare silica, amide, or zwitterionic phase).
-
The mobile phase will have a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer (e.g., ammonium formate).[13]
-
-
Method Development:
-
Equilibrate the column thoroughly with the initial high organic mobile phase (e.g., 95% acetonitrile, 5% aqueous buffer). This can take longer than in reverse-phase.
-
Develop a gradient by increasing the percentage of the aqueous component to elute the retained polar compounds. A gradient from 5% to 40% aqueous over 20 minutes is a reasonable starting point.
-
-
Purification Run:
-
After equilibration, inject the sample dissolved in the initial mobile phase.
-
Run the optimized gradient and collect fractions.
-
Data Presentation
Table 1: Example TLC Solvent Systems for Pyrimidine Derivatives on Silica Gel
| Compound Type | Example Solvent System (v/v) | Typical Rf Range | Notes |
| Non-polar pyrimidines | Hexane / Ethyl Acetate (9:1 to 7:3) | 0.3 - 0.6 | Increasing ethyl acetate increases Rf. |
| Moderately polar pyrimidines | Hexane / Ethyl Acetate (1:1) | 0.2 - 0.5 | A good starting point for many derivatives. |
| Polar pyrimidines | Dichloromethane / Methanol (98:2 to 9:1) | 0.1 - 0.4 | For compounds that do not move in less polar systems. |
| Basic pyrimidines | Dichloromethane / Methanol / NH4OH (e.g., 90:9:1) | 0.2 - 0.5 | The addition of a base can improve peak shape and reduce streaking.[1] |
Note: Rf values are highly dependent on the specific substituents on the pyrimidine ring. TLC is essential for optimizing the solvent system for each unique compound.
Table 2: Starting Conditions for HPLC of Pyrimidine Derivatives
| Chromatography Mode | Stationary Phase | Mobile Phase A | Mobile Phase B | Typical Gradient |
| Reverse-Phase | C18, C8 | Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | 5% to 95% B over 20 min |
| HILIC | Bare Silica, Amide | 95:5 Acetonitrile:Water + 10mM Ammonium Formate | 50:50 Acetonitrile:Water + 10mM Ammonium Formate | 0% to 100% B over 20 min |
Visualizations
Caption: General experimental workflow for purification by flash column chromatography.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
- 1. Separation of alkylated guanines, adenines, uracils and cytosines by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 3. agilent.com [agilent.com]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. Purification [chem.rochester.edu]
- 6. Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides. Application of solvophobic theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues and storage of 2-(Trifluoromethyl)pyrimidine-4,6-diol
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-(Trifluoromethyl)pyrimidine-4,6-diol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its storage, handling, and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1] For optimal long-term storage, maintaining room temperature and dry conditions is advised.[2] Some similar chlorinated trifluoromethyl-pyrimidine derivatives are best stored at 2-8°C, suggesting that refrigeration can also be a suitable option.[3]
Q2: Is this compound sensitive to moisture or air?
A2: While specific data for this compound is limited, related pyrimidine derivatives have shown sensitivity to both moisture and air.[4][5] Therefore, it is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible and to minimize its exposure to ambient conditions.
Q3: What are the potential tautomeric forms of this compound, and how might this affect my experiments?
A3: this compound can exist in several tautomeric forms, including the diol, mono-keto, and di-keto forms. The predominant form can be influenced by the solvent, pH, and temperature. This is important to consider as different tautomers may exhibit different reactivity, solubility, and spectroscopic properties.
Caption: Tautomeric forms of this compound.
Q4: What are the expected hazardous decomposition products of this compound?
Troubleshooting Guides
Synthesis & Purification Issues
Problem 1: Low yield during synthesis.
-
Potential Cause: Suboptimal reaction conditions, such as incorrect temperature, solvent, or catalyst.
-
Solution: Systematically optimize reaction parameters. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the optimal reaction time and temperature.[1]
-
Potential Cause: Degradation of reactants or the product.
-
Solution: Ensure all reactants are pure and dry. If the reaction is sensitive to air or moisture, conduct it under an inert atmosphere.[6]
-
Potential Cause: Formation of side products.
-
Solution: Analyze the reaction mixture to identify major byproducts. Adjusting the stoichiometry of reactants or the order of addition may minimize side reactions.
Problem 2: Difficulty in purifying the final product.
-
Potential Cause: The product and impurities have similar polarities.
-
Solution: Experiment with different solvent systems for column chromatography. If separation is still challenging, consider alternative purification methods such as preparative HPLC or recrystallization.
-
Potential Cause: The product is unstable on silica gel.
-
Solution: If you suspect degradation on silica gel, consider using a different stationary phase (e.g., alumina) or switch to a purification method that avoids silica gel, such as crystallization.
Experimental & Analytical Issues
Problem 3: Inconsistent results in biological assays.
-
Potential Cause: Degradation of the compound in the assay medium.
-
Solution: Assess the stability of the compound under your specific assay conditions (e.g., pH, temperature, buffer components). Prepare fresh stock solutions for each experiment and store them appropriately.
-
Potential Cause: Poor solubility of the compound.
-
Solution: Determine the solubility of the compound in your assay buffer. If solubility is low, consider using a co-solvent (e.g., DMSO), but be mindful of its potential effects on the assay.
Stability Profile
While quantitative kinetic data for this compound is not extensively available, the following table summarizes its expected stability based on data from related compounds.
| Condition | Expected Stability | Recommendations |
| Hydrolytic (Aqueous Solution) | Potentially susceptible to hydrolysis, especially at non-neutral pH.[3][7] | Use buffered solutions and assess stability at the intended pH. Prepare fresh solutions. |
| Acidic Conditions (Low pH) | May be prone to deamination and other acid-catalyzed degradation.[3] | Avoid prolonged storage in acidic media. |
| Basic Conditions (High pH) | May be susceptible to base-catalyzed hydrolysis. | Avoid prolonged storage in basic media. |
| Oxidative | Susceptibility is unknown, but should be considered a potential degradation pathway. | Avoid exposure to strong oxidizing agents. |
| Thermal | The trifluoromethyl group generally enhances thermal stability.[8] | Store at recommended temperatures. Avoid excessive heat. |
| Photostability | Trifluoromethylated aromatic compounds can exhibit good photostability.[4][5] | As a precaution, store protected from light. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol provides a general framework for developing an HPLC method to assess the purity of this compound and detect its degradation products.
Caption: Workflow for HPLC method development and stability testing.
-
Instrumentation and Columns:
-
A standard HPLC system with a UV detector is suitable.
-
A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[1]
-
-
Mobile Phase and Gradient:
-
Start with a mobile phase consisting of a mixture of acetonitrile and water or a suitable buffer (e.g., phosphate or acetate buffer).[1][9]
-
An isocratic method (e.g., 55:45 Methanol:Water) or a gradient elution can be tested to achieve optimal separation of the parent compound from any degradation products.[1]
-
-
Detection:
-
Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer. A wavelength around 225 nm has been used for similar pyrimidine derivatives.[1]
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to prepare working solutions for analysis.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of the compound and for validating the stability-indicating nature of the analytical method.[3][4][5]
-
Acid Hydrolysis:
-
Incubate a solution of the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for several hours.
-
Withdraw samples at various time points, neutralize, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Incubate a solution of the compound in 0.1 M NaOH at room temperature or a slightly elevated temperature.
-
Withdraw samples at various time points, neutralize, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Monitor the reaction by taking samples at different intervals for HPLC analysis.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80°C) for an extended period.
-
Dissolve samples taken at different time points and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source that provides both UV and visible light (as specified in ICH Q1B guidelines).
-
Analyze samples at various time points by HPLC, and compare with a control sample kept in the dark.
-
By following these guidelines and protocols, researchers can ensure the proper handling and use of this compound, leading to more reliable and reproducible experimental outcomes.
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. biomedres.us [biomedres.us]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
Technical Support Center: Purification of Pyrimidine Synthesis Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the removal of unreacted starting materials from pyrimidine synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your purification endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying pyrimidine derivatives and removing unreacted starting materials?
A1: The most frequently employed purification techniques for pyrimidine derivatives include recrystallization, flash column chromatography, acid-base extraction, and preparative High-Performance Liquid Chromatography (HPLC). The selection of the optimal method is contingent upon the physicochemical properties of the desired pyrimidine and the impurities present, such as the starting materials.[1][2]
Q2: How do I choose the most suitable purification method for my specific pyrimidine product?
A2: The choice of purification method depends on several factors, including the polarity difference between your product and the unreacted starting materials, the physical state of your product (solid or oil), and the required final purity. A decision tree to guide your selection is provided in the "Visualizations" section below. Generally, recrystallization is a good first choice for solid products with significantly different solubility profiles from their impurities.[1] Column chromatography is versatile for separating compounds with different polarities.[3] Acid-base extraction is effective if your pyrimidine product or starting materials have acidic or basic functional groups.[4] Preparative HPLC is ideal for achieving high purity, especially for challenging separations.[5]
Q3: I am struggling with the formation of side products in my pyrimidine synthesis, which complicates purification. What can I do?
A3: The formation of side products is a common issue in pyrimidine synthesis due to the reactivity of the precursors.[3] To minimize side reactions, consider modifying the reaction conditions, such as lowering the temperature or changing the solvent.[3] A lack of regioselectivity can also lead to isomeric impurities. Employing appropriate protecting groups can enhance the selectivity of the reaction.[3]
Troubleshooting Guides
This section addresses specific issues you may encounter while removing unreacted starting materials from your pyrimidine synthesis.
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Pyrimidine product does not crystallize upon cooling. | The solution is not supersaturated (too much solvent was used). The chosen solvent is too good a solvent for your product even at low temperatures. | Evaporate some of the solvent to increase the concentration of your product. Try a different solvent or a solvent mixture where your product has lower solubility at room temperature. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.[6] |
| Unreacted starting material co-crystallizes with the pyrimidine product. | The starting material and the product have similar solubility profiles in the chosen solvent. | Experiment with different recrystallization solvents or solvent systems. A two-solvent system (a "good" solvent in which both are soluble and a "poor" solvent in which the product is less soluble) might provide better selectivity. Consider a pre-purification step like a simple filtration or a quick column plug to remove the bulk of the starting material before recrystallization.[2] |
| Product "oils out" instead of forming crystals. | The melting point of your pyrimidine derivative is lower than the boiling point of the recrystallization solvent. The solution is cooling too rapidly. High concentration of impurities, including starting materials. | Choose a solvent with a lower boiling point. Ensure a slow cooling process by allowing the flask to cool to room temperature on the benchtop before placing it in an ice bath. If impurities are the issue, a preliminary purification by column chromatography may be necessary.[7] |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Pyrimidine product and unreacted starting material co-elute. | The polarity of the product and the starting material are too similar in the chosen eluent system. | Optimize the solvent system. Try a different combination of solvents with varying polarities. For instance, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter selectivity.[3] Employing a gradient elution, where the polarity of the eluent is gradually increased during the separation, can often resolve closely eluting compounds.[8] Consider using a different stationary phase, such as alumina instead of silica gel, if your compound is sensitive to the acidic nature of silica.[3] |
| Product is not eluting from the column. | The chosen eluent is not polar enough to move the pyrimidine derivative off the stationary phase. The product may have decomposed on the silica gel. | Gradually increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol or acetic acid to the mobile phase can be effective. To check for decomposition, you can perform a small-scale test by spotting your compound on a TLC plate with silica gel and letting it sit for a while before eluting to see if a new spot appears.[9] |
| Poor separation and broad peaks. | The column may be overloaded with the crude sample. The sample was not loaded onto the column in a concentrated band. | Reduce the amount of crude material loaded onto the column. Dissolve the sample in a minimal amount of the initial eluent or a less polar solvent before loading. "Dry loading," where the sample is adsorbed onto a small amount of silica gel before being added to the column, can also improve resolution. |
Acid-Base Extraction Issues
| Problem | Possible Cause | Suggested Solution |
| Incomplete extraction of the pyrimidine product into the aqueous layer. | The pH of the aqueous solution is not optimal to fully ionize the pyrimidine derivative. The pyrimidine salt has some solubility in the organic layer. | Ensure the pH is sufficiently acidic or basic to fully protonate or deprotonate your compound. You can check the pH of the aqueous layer with pH paper. Perform multiple extractions with fresh aqueous acid or base to ensure complete transfer of the ionized product.[10] |
| Emulsion formation between the organic and aqueous layers. | Vigorous shaking of the separatory funnel. High concentration of solutes. | Gently swirl or invert the separatory funnel instead of shaking vigorously. Adding a saturated solution of sodium chloride (brine) can help to break up emulsions. |
| Product does not precipitate out of the aqueous layer upon neutralization. | The neutralized product is soluble in the aqueous solution. | If the product does not precipitate, it can be recovered by back-extraction into a fresh portion of an organic solvent after neutralization.[11] |
Data Presentation
The following tables provide a summary of typical recovery and purity data for different purification methods used in pyrimidine synthesis. Please note that these values are illustrative and can vary depending on the specific compounds, the nature of the impurities, and the experimental conditions.
Table 1: Comparison of Purification Methods for Pyrimidines
| Purification Method | Typical Recovery (%) | Typical Final Purity (%) | Advantages | Disadvantages |
| Recrystallization | 60-90 | >98 | Cost-effective, scalable, can yield very high purity.[12] | Only applicable to solids, can have lower recovery, requires finding a suitable solvent.[12] |
| Flash Column Chromatography | 70-95 | 95-99 | Versatile, applicable to a wide range of compounds, good for separating mixtures with different polarities. | Can be time-consuming, requires solvents and stationary phase, may not resolve compounds with very similar polarities.[3] |
| Acid-Base Extraction | >90 | Variable (often used as a pre-purification step) | Simple, rapid, effective for separating acidic or basic compounds.[4] | Only applicable to compounds with acidic or basic functional groups, may not provide high purity on its own.[4] |
| Preparative HPLC | 50-80 | >99.5 | High resolution, capable of separating very similar compounds, automated.[5] | Expensive, requires specialized equipment, lower capacity compared to other methods.[5] |
Table 2: Quantitative Data for Preparative HPLC of Pyrimidine Derivatives [7]
| Compound Class | Stationary Phase | Mobile Phase | Purity Achieved (%) | Recovery Rate (%) |
| Drug-like Libraries | C18 | Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid) | >95 | 70-90 |
| Polar Pyrimidines | HILIC | Acetonitrile / Ammonium Formate Buffer | >99 | 60-85 |
| Chiral Pyrimidines | Chiral Stationary Phase | Hexane / Isopropanol | >99 (enantiomeric excess) | 50-80 |
Experimental Protocols
Protocol 1: Recrystallization for Purification of a Solid Pyrimidine Derivative
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude pyrimidine product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. The unreacted starting material should ideally remain soluble at low temperatures or be insoluble even at high temperatures.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent. Add the solvent portion-wise until the solid is fully dissolved.[6]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[7]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.[7]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography for Separation of a Pyrimidine Derivative
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (eluent) that provides good separation between your pyrimidine product and the unreacted starting materials. An ideal Rf value for the product is between 0.2 and 0.4.[9]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column. Allow the silica to settle, ensuring a flat and compact bed. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and then adding this to the column.[9]
-
Elution: Add the eluent to the column and apply gentle pressure (e.g., with a pump or compressed air) to maintain a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure pyrimidine product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[2]
Protocol 3: Acid-Base Extraction for a Basic Pyrimidine Derivative
-
Dissolution: Dissolve the crude reaction mixture containing the basic pyrimidine product and neutral or acidic starting materials in an organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Extraction: Add an aqueous acidic solution (e.g., 1M HCl) to the separatory funnel. Stopper the funnel and shake gently, periodically venting to release pressure. The basic pyrimidine will be protonated and move into the aqueous layer.[10]
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete removal of the basic product.
-
Neutralization and Isolation: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic and the pyrimidine product precipitates out.
-
Collection: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, it can be back-extracted into an organic solvent.[11]
Mandatory Visualization
Diagram 1: Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of the appropriate purification method.
Diagram 2: General Workflow for Pyrimidine Purification
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. warwick.ac.uk [warwick.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Purification [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Scalable synthesis of 2-(Trifluoromethyl)pyrimidine-4,6-diol for industrial applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 2-(Trifluoromethyl)pyrimidine-4,6-diol, a key intermediate in pharmaceutical and agrochemical industries. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during laboratory and industrial-scale production.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in the synthesis of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality:
-
Sodium Hydride (NaH): Ensure the sodium hydride is fresh and has been handled under anhydrous conditions. NaH is highly reactive with moisture and will lose its activity if exposed to air.
-
Malonamide and Ethyl Trifluoroacetate: Verify the purity of malonamide and ethyl trifluoroacetate. Impurities can lead to side reactions and inhibit the desired condensation.
-
Solvents: Use anhydrous toluene and butanol to prevent the quenching of the sodium hydride and other reactive intermediates.
-
-
Reaction Conditions:
-
Temperature Control: The initial reaction with NaH and butanol should be carefully maintained at 40°C.[1] The subsequent condensation reaction is exothermic; proper cooling should be available to manage the temperature. Overheating can lead to decomposition and side product formation.
-
Reaction Time: Ensure each step of the reaction is allowed to proceed for the recommended duration. The initial formation of the sodium alkoxide and the subsequent condensation require sufficient time for completion.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is advisable.
-
-
Procedural Errors:
-
Inefficient Stirring: In a large-scale reaction, ensure that the stirring is vigorous enough to maintain a homogeneous mixture, especially during the addition of solids.
-
Improper Work-up: The pH of the aqueous solution during work-up is critical. The product precipitates upon acidification to pH 1-2.[1] Incomplete acidification will result in a lower yield.
-
Issue 2: Product Purity Issues and Contamination
Question: The isolated product is impure. What are the likely contaminants and how can I improve the purity?
Answer:
Impurities in the final product can arise from unreacted starting materials, side products, or degradation.
-
Common Impurities and Byproducts:
-
Unreacted Malonamide: If the reaction is incomplete, unreacted malonamide may co-precipitate with the product.
-
Hydrolysis of Ethyl Trifluoroacetate: The ester can hydrolyze to trifluoroacetic acid, especially if moisture is present.
-
Self-Condensation Products: Although less common, side reactions involving the self-condensation of reactants can occur.
-
-
Purification Strategies:
-
Charcoal Treatment: The use of activated charcoal during the work-up is effective in removing colored impurities.[1]
-
Recrystallization: If the initial product purity is low, recrystallization from a suitable solvent system can be employed. Screening for an appropriate solvent or solvent mixture is recommended.
-
Washing: Thoroughly washing the filtered product with cold water can help remove water-soluble impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: Based on a documented industrial-scale synthesis, a yield of approximately 44.4% can be expected.[1] However, yields may vary depending on the scale, purity of reagents, and adherence to the optimized protocol.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored by TLC or HPLC. For TLC analysis, a sample of the reaction mixture can be quenched, extracted, and spotted on a TLC plate against the starting materials. A suitable eluent system would need to be developed (e.g., a mixture of ethyl acetate and hexanes).
Q3: What are the safety precautions for handling the reagents involved in this synthesis?
A3:
-
Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce hydrogen gas. It should be handled in an inert atmosphere (e.g., nitrogen or argon) and away from any sources of ignition. Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is essential.
-
Toluene and Butanol: These are flammable organic solvents. They should be handled in a well-ventilated fume hood.
-
Ethyl Trifluoroacetate: This is a volatile and flammable liquid. Inhalation and skin contact should be avoided.
-
Hydrochloric Acid: Concentrated HCl is corrosive and should be handled with appropriate PPE.
Q4: Can this synthesis be performed without sodium hydride?
A4: While sodium hydride is a strong base commonly used for this type of condensation, other strong bases could potentially be used. However, the use of NaH has been documented for this specific synthesis on a large scale.[1] Any substitution would require careful optimization of the reaction conditions.
Data Presentation
Table 1: Summary of a Scalable Synthesis Protocol for this compound [1]
| Parameter | Value |
| Starting Materials | |
| Sodium Hydride (57.5% in mineral oil) | 900 g (22.5 M) |
| Toluene | 7.5 L |
| Butanol | Added over 5 hr |
| Malonamide | 765 g (7.5 M) |
| Ethyl Trifluoroacetate | 1065 g (7.5 M) |
| Reaction Conditions | |
| Initial Temperature (NaH + Butanol) | 40°C |
| Stirring Time (after butanol addition) | 16 hr |
| Heating (after reactant addition) | 3.5 hr (steam bath) |
| Stirring Time (at 23-25°C) | 16 hr |
| Work-up | |
| Extraction | Water (1 x 4 L, 1 x 2 L) |
| Purification | Activated Charcoal Treatment |
| Acidification | 37% Hydrochloric Acid to pH 1-2 |
| Chilling Temperature | 5°C |
| Product | |
| Yield | 600 g (44.4%) |
| Melting Point | 255-256°C |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound [1]
-
Preparation of Sodium Butoxide: In a 22 L round-bottomed flask equipped with a mechanical stirrer, add 7.5 L of toluene and 900 g of a 57.5% dispersion of sodium hydride in mineral oil.
-
Slowly add butanol over a period of 5 hours, ensuring the reaction temperature is maintained at 40°C.
-
After the addition is complete, stir the mixture for an additional 16 hours at the same temperature.
-
Condensation Reaction: To the reaction mixture, add 765 g of malonamide, followed by the addition of 1065 g of ethyl trifluoroacetate. The reaction is exothermic.
-
After the initial exotherm subsides, heat the mixture on a steam bath for 3.5 hours.
-
Allow the mixture to cool and stir at 23-25°C for an additional 16 hours.
-
Work-up and Isolation: Extract the reaction mixture with 4 L of water, followed by a second extraction with 2 L of water.
-
Combine the aqueous extracts and treat with activated charcoal.
-
Filter the mixture to remove the charcoal.
-
Cool the filtrate to 10-15°C and acidify to a pH of 1-2 with 37% hydrochloric acid.
-
Chill the mixture to 5°C to facilitate complete precipitation of the product.
-
Purification: Isolate the solid product by filtration.
-
Dry the solid at 50°C under vacuum to obtain this compound.
Mandatory Visualization
Caption: Experimental workflow for the scalable synthesis of this compound.
Caption: Troubleshooting workflow for low yield or purity issues.
References
Managing exothermic reactions in 2-(Trifluoromethyl)pyrimidine-4,6-diol synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the exothermic reaction during the synthesis of 2-(Trifluoromethyl)pyrimidine-4,6-diol. Below you will find troubleshooting guides and frequently asked questions to ensure a safe and successful synthesis.
Troubleshooting Guide: Managing Exothermic Reactions
This guide addresses common issues encountered during the synthesis of this compound, focusing on the management of the exothermic reaction.
Issue 1: Rapid and Uncontrolled Temperature Increase (Runaway Reaction)
-
Question: My reaction temperature is increasing rapidly and uncontrollably after the addition of ethyl trifluoroacetate. What should I do?
-
Answer: An uncontrolled temperature spike indicates a runaway reaction, which is a significant safety hazard. The primary cause is often the rapid, uncontrolled addition of reagents, leading to an accumulation of unreacted starting materials and a sudden release of heat. The reaction between malonamide, ethyl trifluoroacetate, and a strong base like sodium hydride is known to be exothermic.[1]
Immediate Actions:
-
Cease addition of any further reagents.
-
Immediately apply maximum cooling to the reaction vessel (e.g., ice bath).
-
If the temperature continues to rise and there is a risk of vessel over-pressurization, evacuate the area and follow emergency protocols.
Preventative Measures:
-
Slow, Controlled Addition: Add the ethyl trifluoroacetate dropwise or in small portions to the reaction mixture. This allows the heat generated to be effectively dissipated by the cooling system.
-
Adequate Cooling: Ensure your reaction vessel is equipped with an efficient cooling system (e.g., a well-maintained cooling bath or a reactor with a cooling jacket). The cooling capacity should be sufficient to handle the heat generated by the reaction.
-
Dilution: Conducting the reaction in a suitable solvent increases the overall thermal mass, which helps to absorb the heat of reaction and buffer temperature changes.[2]
-
Monitoring: Continuously monitor the internal temperature of the reaction mixture with a calibrated thermometer.
-
Issue 2: Localized Hotspots and Charring
-
Question: I am observing localized boiling or charring in the reaction mixture, even though the overall temperature seems to be under control. What is the cause and how can I prevent it?
-
Answer: Localized hotspots and charring are typically caused by poor mixing and inefficient heat dissipation. Inadequate agitation can lead to areas of high reactant concentration, resulting in a rapid localized exotherm that can degrade the product and starting materials.
Solutions:
-
Efficient Stirring: Use a powerful overhead stirrer or a large enough magnetic stir bar to ensure vigorous and homogenous mixing of the reaction slurry. This will prevent the accumulation of reagents in one area and facilitate uniform heat distribution.
-
Baffled Flask: For larger scale reactions, using a flask with baffles can improve mixing efficiency.
-
Controlled Reagent Addition: As with preventing runaway reactions, the slow and subsurface addition of reagents can help to prevent the formation of localized hotspots.
-
Issue 3: Low or Inconsistent Yield
-
Question: My reaction is proceeding without a dangerous exotherm, but the final product yield is low and inconsistent. What are the likely causes?
-
Answer: Low and inconsistent yields can be a result of several factors, including incomplete reaction, side reactions, or degradation of the product.
Possible Causes and Solutions:
-
Incomplete Deprotonation: Sodium hydride is a strong base, but its efficiency can be hampered by moisture. Ensure all glassware is thoroughly dried and solvents are anhydrous. The presence of water will consume the sodium hydride and reduce the yield.
-
Side Reactions: The use of a strong base like sodium hydride can promote side reactions.[3] Maintaining the recommended reaction temperature is crucial. Overheating can lead to the decomposition of reactants and products.
-
Purity of Reagents: Ensure the malonamide and ethyl trifluoroacetate are of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Reaction Time: The reaction may require a specific duration to go to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) to determine the optimal reaction time.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary safety hazards associated with the synthesis of this compound?
-
A1: The primary hazards are the exothermic nature of the reaction, which can lead to a runaway reaction if not properly controlled, and the use of sodium hydride.[1] Sodium hydride is a flammable solid that reacts violently with water, releasing hydrogen gas which can ignite.[4][5][6] It is crucial to handle sodium hydride in an inert atmosphere and to use anhydrous solvents.
-
Q2: Can I use a different base instead of sodium hydride to reduce the exotherm?
-
A2: While sodium hydride is a common base for this type of Claisen condensation, other strong, non-nucleophilic bases could potentially be used.[7][8] However, any substitution would require careful optimization of the reaction conditions. The choice of base can significantly impact the reaction rate, yield, and exotherm. A weaker base might result in a slower, more controlled reaction but may also lead to lower yields. Thorough safety analysis and small-scale trials are essential before implementing any changes to the protocol.
-
Q3: How can I safely quench the reaction and dispose of the excess sodium hydride?
-
A3: Quenching the reaction and destroying excess sodium hydride must be done with extreme caution. A common and safe method is the slow, dropwise addition of a proton source that reacts less violently than water, such as isopropanol or tert-butanol, to the cooled reaction mixture under an inert atmosphere.[5] This should be followed by the slow addition of ethanol, and then finally, water can be cautiously added. Always ensure the quenching process is performed in a well-ventilated fume hood and that the temperature is monitored and controlled.
-
Q4: What is the role of butanol in the synthesis described in the literature?
-
A4: In the described synthesis, butanol is added to the sodium hydride suspension.[1] This is likely to form sodium butoxide in situ. Sodium butoxide can act as the base for the condensation reaction. The controlled addition of butanol helps to manage the initial exotherm from the reaction with sodium hydride.
Experimental Protocol: Synthesis of this compound
This protocol is based on a literature procedure and is intended for experienced laboratory personnel.[1] A thorough risk assessment should be conducted before commencing any experimental work.
Reagents and Equipment:
-
Sodium hydride (60% dispersion in mineral oil)
-
Toluene (anhydrous)
-
Butanol
-
Malonamide
-
Ethyl trifluoroacetate
-
Hydrochloric acid (37%)
-
Activated charcoal
-
Round-bottom flask equipped with a mechanical stirrer, dropping funnel, condenser, and nitrogen inlet
-
Cooling bath
-
Heating mantle
Procedure:
-
Preparation of the Base: In a 22 L round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (900 g, 57.5% dispersion in mineral oil) in 7.5 L of toluene.
-
Formation of Sodium Butoxide: Slowly add butanol over 5 hours, ensuring the internal temperature is maintained at 40°C using a cooling bath. Stir the mixture for an additional 16 hours.
-
Addition of Reactants: To the resulting suspension, add malonamide (765 g) followed by the slow, dropwise addition of ethyl trifluoroacetate (1065 g). Caution: This addition is exothermic. Monitor the temperature closely and control the addition rate to maintain a safe temperature.
-
Reaction: After the addition is complete, heat the mixture on a steam bath for 3.5 hours. Then, allow the reaction to stir at 23-25°C for an additional 16 hours.
-
Workup:
-
Extract the reaction mixture with water (1 x 4 L and 1 x 2 L).
-
Treat the combined aqueous extracts with activated charcoal and filter.
-
Cool the filtrate to 10-15°C and acidify to a pH of 1-2 with 37% hydrochloric acid, while maintaining the temperature.
-
Chill the mixture to 5°C to precipitate the product.
-
-
Isolation: Isolate the solid product by filtration and dry it in a vacuum oven at 50°C.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reagents | ||
| Sodium Hydride (57.5% dispersion) | 900 g | [1] |
| Toluene | 7.5 L | [1] |
| Butanol | Added over 5 hr | [1] |
| Malonamide | 765 g | [1] |
| Ethyl trifluoroacetate | 1065 g | [1] |
| Reaction Conditions | ||
| Butanol Addition Temperature | 40°C | [1] |
| Heating Temperature | Steam bath | [1] |
| Stirring Temperature (post-heating) | 23-25°C | [1] |
| Workup Conditions | ||
| Acidification Temperature | 10-15°C | [1] |
| Precipitation Temperature | 5°C | [1] |
| Yield | ||
| Product Mass | 600 g | [1] |
| Yield | 44.4% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. LCSS: POTASSIUM HYDRIDE AND SODIUM HYDRIDE [web.stanford.edu]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. Claisen condensation - Wikipedia [en.wikipedia.org]
- 8. Claisen Condensation [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Analytical Validation of 2-(Trifluoromethyl)pyrimidine-4,6-diol Purity by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of key chemical intermediates is a critical step in ensuring the safety, efficacy, and reproducibility of final products. 2-(Trifluoromethyl)pyrimidine-4,6-diol is an important building block in medicinal chemistry, valued for the unique properties conferred by its trifluoromethyl and pyrimidine groups.[1] Impurities introduced during synthesis can significantly alter biological activity and reaction outcomes, making robust analytical validation essential.
This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound against other common analytical techniques. The data and protocols presented are based on established methodologies for analogous fluorinated pyrimidine derivatives to ensure practical relevance.[2]
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone technique for purity determination due to its high resolution, sensitivity, and suitability for non-volatile and thermally labile compounds.[3] A Reverse-Phase HPLC (RP-HPLC) method is particularly effective for separating the polar analyte from non-polar impurities.
Experimental Protocol: RP-HPLC
-
Instrumentation : A standard HPLC system equipped with a UV detector.[2]
-
Column : C18, 5 µm particle size, 4.6 x 150 mm.[4]
-
Mobile Phase : A mixture of 0.02M phosphate buffer (pH 3.8) and acetonitrile (80:20 v/v).[4]
-
Flow Rate : 1.0 mL/min.[4]
-
Injection Volume : 10 µL.
-
Detection Wavelength : 260 nm.[4]
-
Column Temperature : 25°C.
-
Sample Preparation :
-
Standard Solution (1 mg/mL) : Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[2]
-
Sample Solution (1 mg/mL) : Prepare the sample solution in the same manner using the batch of this compound to be tested.[2]
-
Data Presentation: HPLC Method Validation
The following table summarizes the performance characteristics of the proposed HPLC method, validated according to ICH guidelines.[4] The data demonstrates the method's suitability for routine quality control.
| Validation Parameter | Performance Characteristic | Source |
| Linearity (r²) | ≥ 0.999 | [4][5] |
| Accuracy (% Recovery) | 98.0% - 102.0% | [4][5] |
| Precision (RSD) | ||
| - Repeatability | ≤ 1.0% | [4][3] |
| - Intermediate Precision | ≤ 2.0% | [4][3] |
| Limit of Detection (LOD) | ~1 µg/mL | [4] |
| Limit of Quantification (LOQ) | ~3 µg/mL | [4] |
| Specificity | The analyte peak is well-resolved from potential impurities and degradation products. Peak purity analysis confirms no co-eluting peaks. | [3] |
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can offer complementary information or may be more suitable for specific types of impurities.
| Technique | Principle | Advantages | Disadvantages | Primary Application |
| Gas Chromatography (GC) | Separation based on volatility in a gaseous mobile phase. | Excellent for analyzing volatile impurities (e.g., residual solvents). | Requires derivatization for non-volatile compounds; high temperatures can cause degradation.[2][6] | Analysis of volatile organic impurities. |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. | Provides definitive structural information about the main component and any impurities present. | Lower sensitivity for quantifying minor impurities compared to HPLC.[2] | Structural elucidation and identification of impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Enables the identification of unknown impurities by their mass-to-charge ratio. | Higher cost and complexity of instrumentation.[2] | Identification and characterization of unknown impurities and degradation products. |
Visualizations
Experimental Workflow and Data Analysis
The following diagram illustrates the logical flow of the analytical validation process for the HPLC method, from sample preparation to the final purity assessment.
Caption: Workflow for HPLC Purity Validation.
Comparison of Analytical Methodologies
This diagram provides a logical comparison of the primary applications and outputs of HPLC and its complementary analytical techniques for purity assessment.
Caption: Comparison of Analytical Techniques.
Conclusion
The presented RP-HPLC method provides a reliable, accurate, and precise approach for the routine purity validation of this compound. It is well-suited for quality control environments, enabling the quantification of the main component and the detection of impurities. For a more comprehensive purity profile, particularly during process development or for troubleshooting, complementary techniques are recommended. Gas Chromatography is ideal for assessing volatile impurities, while NMR provides invaluable structural confirmation. For the definitive identification of unknown impurities, the hyphenated technique of LC-MS is the most powerful tool available. The selection of the analytical methodology should ultimately be guided by the specific requirements of the analysis and the stage of drug development.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 5. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparative Analysis of the Biological Activity of 2-(Trifluoromethyl)pyrimidine-4,6-diol and Other Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a trifluoromethyl group can significantly enhance the metabolic stability and biological activity of these compounds.[4] This guide provides a comparative overview of the biological activity of 2-(Trifluoromethyl)pyrimidine-4,6-diol and other notable pyrimidine analogues, supported by available experimental data and detailed methodologies.
Overview of Pyrimidine Biological Activity
Pyrimidine derivatives are known to exert their effects through various mechanisms, such as enzyme inhibition and modulation of signaling pathways crucial for cell proliferation and survival.[5] A key target for many pyrimidine-based inhibitors is the enzyme dihydroorotate dehydrogenase (DHODH), which plays a critical role in the de novo pyrimidine biosynthesis pathway.[6] Inhibition of this pathway is a therapeutic strategy for diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.
Comparative Biological Activity Data
While specific experimental data for this compound is not extensively available in public literature, we can infer its potential activity by comparing it with structurally similar pyrimidine derivatives. The following table summarizes the biological activity of various pyrimidine analogues against different targets.
| Compound/Derivative Class | Target/Activity | Measurement | Value | Reference(s) |
| 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives | Anticancer (PC3, LNCaP, K562 cell lines) | IC50 | 3.02 - 3.98 µM | [6] |
| Trifluoromethyl-substituted Pyrimidine Derivatives | Anticancer (H1975 cell line) | IC50 | 2.27 µM | [7] |
| 4-Amino-2,6-dichloropyrimidine | Glutathione Reductase Inhibition | KI | 0.979 µM | [8] |
| 4-Amino-2-chloropyrimidine | Glutathione Reductase Inhibition | IC50 | 0.377 µM | [8] |
| 4-Amino-6-chloropyrimidine | Glutathione Reductase Inhibition | IC50 | 0.374 µM | [8] |
| Pyrimidine | Glutathione Reductase Inhibition | IC50 | 0.968 µM | [8] |
| Thiazolo[4,5-d]pyrimidine Derivatives | Anticancer (DU-145 cell line) | IC50 | Mean values indicate high toxicity | [9] |
| 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives | Antibacterial (S. aureus, E. coli, P. aeruginosa) | MIC | 24 - 53 nM | [10] |
Experimental Protocols
To evaluate the biological activity of this compound and compare it with other pyrimidines, the following experimental protocols are recommended.
Anticancer Activity Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PC-3, H1975, MCF-7)
-
DMEM or RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., 5-Fluorouracil) for 48-72 hours.
-
After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.[7]
Enzyme Inhibition Assay (Dihydroorotate Dehydrogenase - DHODH)
This assay determines the inhibitory effect of a compound on the DHODH enzyme.
Materials:
-
Recombinant human DHODH
-
L-dihydroorotate (DHO) - substrate
-
2,6-dichloroindophenol (DCIP) - electron acceptor
-
Coenzyme Q10
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
Test compound and a known DHODH inhibitor (e.g., Brequinar)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Coenzyme Q10, and DCIP.
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the DHODH enzyme to each well and pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate (DHO).
-
Measure the decrease in absorbance of DCIP over time at 600 nm.
-
Calculate the initial reaction velocities and determine the IC50 and inhibitory constant (Ki) values.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compound and standard antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism without inhibitor) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
Signaling Pathways and Experimental Workflows
The biological effects of pyrimidine derivatives are often mediated through specific signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action.
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by pyrimidine derivatives targeting DHODH.
Caption: Workflow for determining the in vitro anticancer activity of pyrimidine compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Structural and Comparative Guide to 2-(Trifluoromethyl)pyrimidine-4,6-diol and Its Analogs for Drug Discovery Professionals
An in-depth analysis of 2-(Trifluoromethyl)pyrimidine-4,6-diol and its derivatives reveals a class of compounds with significant potential in medicinal chemistry. This guide provides a comparative overview of their structural features, physicochemical properties, and biological activities, supported by experimental data and detailed methodologies to aid researchers in drug development.
The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, owing to its presence in nucleobases and its versatile chemical nature. The introduction of a trifluoromethyl group at the 2-position of the pyrimidine-4,6-diol core can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making these analogs attractive candidates for drug discovery programs. This guide delves into a structural and functional comparison of these compounds, offering valuable insights for researchers and scientists.
Comparative Structural Analysis
While a crystal structure for this compound is not publicly available, analysis of closely related pyrimidine derivatives provides a foundation for understanding its structural characteristics. X-ray crystallography studies on analogous compounds reveal key details about bond lengths, bond angles, and supramolecular interactions.
For instance, the crystal structure of 2,4,6-triaminopyrimidine-1,3-diium dinitrate demonstrates a planar pyrimidine ring with intricate hydrogen-bonding networks.[1][2] Similarly, the structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate showcases the formation of dimeric motifs through hydrogen bonds.[3] These studies suggest that this compound likely engages in strong intermolecular hydrogen bonding via its hydroxyl and pyrimidine nitrogen atoms, influencing its solid-state packing and solubility.
Computational modeling using Density Functional Theory (DFT) can further elucidate the structural and electronic properties of these analogs. DFT calculations can provide optimized geometries, electrostatic potential maps, and frontier molecular orbital energies, offering insights into their reactivity and potential binding interactions with biological targets.
Physicochemical Properties
The physicochemical properties of this compound and its analogs are crucial for their pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl group generally increases lipophilicity, which can enhance membrane permeability and cellular uptake.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Calculated LogP |
| This compound | C₅H₃F₃N₂O₂ | 180.08 | 254-256 | 0.5 |
| 4,6-Dihydroxypyrimidine | C₄H₄N₂O₂ | 112.09 | >300 | -0.8 |
| 2-(Methylthio)pyrimidine-4,6-diol | C₅H₆N₂O₂S | 158.18 | >300 | 0.2 |
| 2-(Propylthio)pyrimidine-4,6-diol | C₇H₁₀N₂O₂S | 186.23 | Not Available | 1.1 |
Note: Calculated LogP values are estimates and can vary depending on the algorithm used.
Biological Activities
Derivatives of 2-(trifluoromethyl)pyrimidine have demonstrated a broad spectrum of biological activities, including antifungal and anticancer properties. The trifluoromethyl moiety is often key to enhancing the potency of these compounds.
Antifungal Activity
Several studies have highlighted the potential of trifluoromethylpyrimidine derivatives as antifungal agents. For example, a series of novel pyrimidine derivatives containing a trifluoromethyl group exhibited significant activity against various phytopathogenic fungi.[4][5] Quantitative structure-activity relationship (QSAR) studies have been employed to correlate the structural features of these compounds with their antifungal efficacy, providing a rational basis for the design of more potent analogs.[4][5]
Table 2: Antifungal Activity of Selected Trifluoromethylpyrimidine Analogs
| Compound ID | Fungal Strain | Inhibition Rate (%) at 50 µg/mL | EC₅₀ (µg/mL) |
| 5b | B. cinerea | 96.76 | Not Available |
| 5j | B. cinerea | 96.84 | Not Available |
| 5l | B. cinerea | 100 | Not Available |
| 5o | Phomopsis sp. | 100 | 10.5 |
| Tebuconazole (Control) | B. cinerea | 96.45 | Not Available |
| Pyrimethanil (Control) | Phomopsis sp. | 85.1 | 32.1 |
Data extracted from a study on novel trifluoromethyl pyrimidine derivatives.[6]
Anticancer Activity
The pyrimidine scaffold is a well-established pharmacophore in anticancer drug design. The introduction of a trifluoromethyl group can enhance the cytotoxic activity of these compounds. Studies on various 2-substituted pyrimidine derivatives have shown promising results against different cancer cell lines. While specific data for this compound is limited, related compounds have been investigated for their antiproliferative effects. For example, novel pyrimidine derivatives have been synthesized and evaluated for their activity against colon, breast, lung, and cervical cancer cell lines.[7]
Experimental Protocols
Single-Crystal X-ray Diffraction
A definitive structural analysis of crystalline compounds is achieved through single-crystal X-ray diffraction.
Protocol:
-
Crystal Growth: Single crystals of the target compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. Diffraction data are collected as a series of images while the crystal is rotated.[8]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.[9]
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical structure of molecules in solution.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine analog in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard pulse sequences are used for routine one-dimensional spectra.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Density Functional Theory (DFT) Calculations
Computational chemistry, particularly DFT, provides valuable insights into the structural and electronic properties of molecules.
Protocol for DFT Calculations:
-
Structure Building: The 3D structure of the pyrimidine analog is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*).[10]
-
Property Calculation: Once the geometry is optimized, various electronic properties such as molecular orbital energies (HOMO, LUMO), electrostatic potential, and vibrational frequencies can be calculated at the same level of theory.
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4,6-Dichloro-2-(trifluoromethyl)pyrimidine 97 705-24-8 [sigmaaldrich.com]
- 8. Single-Crystal X-ray Diffraction [warwick.ac.uk]
- 9. sites.unimi.it [sites.unimi.it]
- 10. DFT calculation of core-electron binding energies of pyrimidine and purine bases | UBC Chemistry [chem.ubc.ca]
In Vitro Anticancer Activity of 5-Trifluoromethyl-pyrimidine Derivatives: A Comparative Guide
The strategic incorporation of a trifluoromethyl group into the pyrimidine scaffold has emerged as a promising avenue in the development of novel anticancer agents. This structural modification can significantly enhance metabolic stability, bioavailability, and target affinity. This guide provides a comparative analysis of the in vitro anticancer activity of various 5-trifluoromethyl-pyrimidine derivatives, supported by experimental data from recent studies.
Comparative Anticancer Activity
The in vitro cytotoxic effects of several novel 5-trifluoromethyl-pyrimidine derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized in the table below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: Thiazolo[4,5-d]pyrimidine Derivatives | [1] | ||
| 2b | A375 (Melanoma) | 5.8 ± 0.6 | [1] |
| C32 (Amelanotic Melanoma) | 6.5 ± 0.7 | [1] | |
| DU145 (Prostate) | 8.1 ± 0.9 | [1] | |
| MCF-7/WT (Breast) | 10.2 ± 1.1 | [1] | |
| 3b | A375 (Melanoma) | 1.9 ± 0.2 | [1] |
| C32 (Amelanotic Melanoma) | 2.1 ± 0.2 | [1] | |
| DU145 (Prostate) | 4.3 ± 0.5 | [1] | |
| MCF-7/WT (Breast) | 5.6 ± 0.6 | [1] | |
| 4b | A375 (Melanoma) | >50 | [1] |
| C32 (Amelanotic Melanoma) | >50 | [1] | |
| DU145 (Prostate) | >50 | [1] | |
| MCF-7/WT (Breast) | >50 | [1] | |
| 4c | A375 (Melanoma) | 15.4 ± 1.7 | [1] |
| C32 (Amelanotic Melanoma) | 18.2 ± 2.0 | [1] | |
| DU145 (Prostate) | 20.1 ± 2.2 | [1] | |
| MCF-7/WT (Breast) | 25.3 ± 2.8 | [1] | |
| Series 2: EGFR Inhibitors | [2][3][4] | ||
| 9u | A549 (Lung) | 0.35 | [2][3][4] |
| MCF-7 (Breast) | 3.24 | [2][3][4] | |
| PC-3 (Prostate) | 5.12 | [2][3][4] | |
| EGFR Kinase | 0.091 | [2][3][4] | |
| Series 3: Pyrimidine Derivatives with Amide Moiety | [5] | ||
| 5l | PC3 (Prostate) | 54.94% inhibition at 5 µg/ml | [5] |
| 5n | PC3 (Prostate) | 51.71% inhibition at 5 µg/ml | [5] |
| 5o | PC3 (Prostate) | 50.52% inhibition at 5 µg/ml | [5] |
| 5r | PC3 (Prostate) | 55.32% inhibition at 5 µg/ml | [5] |
| 5v | PC3 (Prostate) | 64.20% inhibition at 5 µg/ml | [5] |
| Series 4: Trifluoromethyl-substituted Pyrimidine Derivatives | [6] | ||
| 17v | H1975 (Lung) | 2.27 | [6] |
| 5-FU (Control) | H1975 (Lung) | 9.37 | [6] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The antiproliferative activity of the 5-trifluoromethyl-pyrimidine derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
-
Cell Seeding: Human cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]
-
Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds and incubated for a specified period, typically 48 or 72 hours.[7]
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.[7]
-
Solubilization: The culture medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Analysis by Flow Cytometry
To determine if the observed cytotoxicity is due to the induction of apoptosis, flow cytometry analysis using Annexin V and propidium iodide (PI) staining is frequently employed.
-
Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with cold PBS, and then resuspended in binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
The effect of the compounds on the cell cycle distribution is analyzed by flow cytometry after staining the cells with a DNA-binding dye like propidium iodide.
-
Cell Treatment and Fixation: Cells are treated with the compound of interest for a specific duration. Subsequently, the cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining and Analysis: The fixed cells are then washed and stained with a solution containing PI and RNase A. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. For instance, some derivatives have been shown to arrest the cell cycle in the G2/M phase.[2][3][8]
Mechanism of Action: Signaling Pathways
Several studies suggest that 5-trifluoromethyl-pyrimidine derivatives exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation and survival. A prominent mechanism is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2][3] Furthermore, these compounds have been shown to induce apoptosis through the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins and activation of p53.[6]
Caption: Proposed signaling pathway for the anticancer activity of 5-trifluoromethyl-pyrimidine derivatives.
Caption: General experimental workflow for evaluating the in vitro anticancer activity of novel compounds.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 6. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
A Comparative Analysis of Trifluoromethylpyrimidines as Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of trifluoromethylpyrimidine-based kinase inhibitors against other alternatives, supported by experimental data and detailed methodologies. The inclusion of the trifluoromethyl (CF3) group in pyrimidine-based molecules has been shown to significantly enhance their potency, selectivity, and metabolic stability as kinase inhibitors.
This guide focuses on a comparative study of these compounds targeting key kinases implicated in cancer and other diseases, including Epidermal Growth Factor Receptor (EGFR), Proline-rich Tyrosine Kinase 2 (PYK2), and Aurora Kinases.
Introduction to Trifluoromethylpyrimidines in Kinase Inhibition
The pyrimidine scaffold is a common feature in many kinase inhibitors due to its ability to mimic the adenine base of ATP and form key hydrogen bond interactions within the kinase active site. The addition of a trifluoromethyl (CF3) group, a strong electron-withdrawing moiety, can modulate the electronic properties of the pyrimidine ring and introduce favorable interactions with the target kinase. This often leads to improved binding affinity and selectivity. Furthermore, the CF3 group can enhance the metabolic stability of the compound, a crucial property for drug candidates.[1]
Comparative Performance Data
To provide a clear comparison, the following tables summarize the inhibitory activities (IC50 values) of representative trifluoromethylpyrimidine-based kinase inhibitors against their primary targets and selected off-target kinases. For a comprehensive analysis, data for well-established non-trifluoromethylpyrimidine inhibitors targeting the same kinases are also included.
| Table 1: Comparative Inhibitory Activity against Epidermal Growth Factor Receptor (EGFR) | ||
| Compound | Scaffold Type | EGFR IC50 (nM) |
| Trifluoromethylpyrimidine-Based Inhibitors | ||
| Compound 9u | 5-Trifluoromethylpyrimidine | 91[2] |
| Compound 4c | Dianilinopyrimidine | Not explicitly stated for EGFRwt, but showed high anti-tumor activity[3] |
| Non-Trifluoromethylpyrimidine-Based Inhibitors (for comparison) | ||
| Gefitinib | Quinazoline | 26 - 77.26[4][5] |
| Erlotinib | Quinazoline | 2[2][6][7][8] |
| Table 2: Comparative Inhibitory Activity against Proline-rich Tyrosine Kinase 2 (PYK2) | ||
| Compound | Scaffold Type | PYK2 IC50 (nM) |
| Trifluoromethylpyrimidine-Based Inhibitors | ||
| PF-431396 | Diaminopyrimidine | 11[3][9][10][11] |
| Non-Trifluoromethylpyrimidine-Based Inhibitors (for comparison) | ||
| PF-562271 | Diaminopyrimidine | Data not available |
| Table 3: Comparative Inhibitory Activity against Aurora Kinases | ||
| Compound | Scaffold Type | Aurora A IC50 (nM) |
| Trifluoromethylpyrimidine-Based Inhibitors | ||
| N-(2-(6-(4-cyclobutylamino-5-trifluoromethylpyrimidine-2-ylamino)-1,2,3,4-tetrahydro-1,4-epiazano-naphthalen-9-yl)-2-oxo-ethyl)acetamide | Pyrimidine | Data not available |
| Non-Trifluoromethylpyrimidine-Based Inhibitors (for comparison) | ||
| ZM447439 | Aminobenzothiazole | Data not available |
| VX-680 (Tozasertib) | Pyrrolopyrimidine | Data not available |
Kinase Selectivity Profiles
A critical aspect of kinase inhibitor development is understanding their selectivity, as off-target effects can lead to toxicity. Kinase selectivity is often assessed by screening the inhibitor against a large panel of kinases.
PF-431396 , a trifluoromethylpyrimidine-based inhibitor, demonstrates potent inhibition of both PYK2 and FAK (IC50 of 11 nM and 2 nM, respectively). However, it also shows significant inhibition of other kinases like JAK3 and Aurora A at higher concentrations, indicating a degree of promiscuity.[9] In contrast, some non-trifluoromethylpyrimidine inhibitors have also been extensively profiled. For instance, Gefitinib is known to inhibit not only EGFR but also other kinases like RICK and GAK with IC50 values in the nanomolar range.[10] Erlotinib is highly selective for EGFR, being over 1000-fold more sensitive for EGFR than for c-Src or v-Abl.[8]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: EGFR Signaling Pathway and its inhibition.
Caption: PYK2 Signaling Pathway and its inhibition.
Caption: General experimental workflow for kinase inhibitor evaluation.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a generalized method for determining the in vitro potency of inhibitors against a target kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Reaction Setup: Add the kinase and the test compound or vehicle (DMSO) to the wells of the 384-well plate. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Kinase Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Analysis: The luminescence signal is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, PC-9)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for Kinase Pathway Analysis
This technique is used to detect changes in the phosphorylation status of key proteins within a signaling pathway upon inhibitor treatment.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated or total protein of interest.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation. Use a loading control (e.g., β-actin) to normalize for protein loading differences.
Conclusion
Trifluoromethylpyrimidine-based compounds represent a promising class of kinase inhibitors with the potential for enhanced potency, selectivity, and metabolic stability. The comparative data presented in this guide highlight their efficacy against key cancer targets such as EGFR and PYK2. The detailed experimental protocols provide a foundation for researchers to further investigate and characterize these and other novel kinase inhibitors. The continued exploration of structure-activity relationships and selectivity profiling will be crucial in the development of the next generation of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. PF-431396 | FAK | PYK2 | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Erlotinib: preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Structural Characterization of Proline-rich Tyrosine Kinase 2 (PYK2) Reveals a Unique (DFG-out) Conformation and Enables Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Amino-4,6-Diarylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-4,6-diarylpyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of recent structure-activity relationship (SAR) studies, offering insights into the design of potent and selective inhibitors for various therapeutic targets. We present a synthesis of quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in the advancement of drug discovery programs centered on this versatile chemical core.
Core Chemical Structure and Numbering
The foundational structure of the compounds discussed in this guide is the 2-amino-4,6-diarylpyrimidine core. The key positions for substitution and SAR exploration are the aryl rings at the C4 and C6 positions, as well as potential modifications on the C2 amino group and the C5 position of the pyrimidine ring.
Caption: General structure of 2-amino-4,6-diarylpyrimidine derivatives.
Comparative Biological Activities and SAR Insights
Recent research has explored 2-amino-4,6-diarylpyrimidine derivatives against several key biological targets. Below, we compare the findings from studies targeting ABL1 kinase for chronic myeloid leukemia, α-glucosidase and α-amylase for diabetes, and adenosine receptors for various neurological and inflammatory conditions.
As ABL1 Kinase Inhibitors for Chronic Myeloid Leukemia
A series of 2-amino-4,6-diarylpyrimidine derivatives were synthesized and evaluated for their potential to inhibit the ABL1 tyrosine kinase, a key target in chronic myeloid leukemia (CML).[1] The in vitro anticancer activity was assessed against the human CML K562 cancer cell line.[1]
Key SAR Findings:
-
Substitutions on the aryl rings at both the C4 and C6 positions significantly influenced cytotoxic activity.[2]
-
Compounds with a 2'-hydroxy (1a), 3'-methoxy (1g), or 4'-methoxy (1l) group on the C4-aryl ring (derived from benzaldehyde) showed moderate anti-tumor activity when the C6-aryl ring (from acetophenone) was unsubstituted.[2]
-
Compound 1e emerged as a potent inhibitor against both K562 cells and ABL1 tyrosine kinase.[1]
-
Molecular docking studies suggested that compounds 1e and 1g form stable hydrogen bonds and π–π interactions with key residues in the active site of the ABL1 enzyme.[1]
Table 1: In Vitro Activity of 2-Amino-4,6-diarylpyrimidine Derivatives against K562 Cancer Cells and ABL1 Kinase
| Compound | R¹ (C4-Aryl) | R² (C6-Aryl) | K562 IC₅₀ (µM)[2] | ABL1 Kinase IC₅₀ (µM)[1] |
| 1a | 2'-OH | H | 61.94 ± 2.15 | ND |
| 1e | 3'-OH | 4''-Br | 8.77 ± 0.55 | 3.35 ± 0.58 |
| 1g | 3'-OCH₃ | H | 32.43 ± 1.22 | ND |
| 1l | 4'-OCH₃ | H | 38.52 ± 1.57 | ND |
| 1q | 4'-OH | H | > 100 | ND |
| Imatinib | - | - | 0.49 ± 0.03 | - |
ND: Not Determined
As α-Glucosidase and α-Amylase Inhibitors for Diabetes Mellitus
Another line of investigation focused on designing 2-amino-4,6-diarylpyrimidine derivatives as dual inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism.[3]
Key SAR Findings:
-
The inhibitory activity of this class of compounds was found to be considerable against both enzymes.[3]
-
Compounds 4p and 6p were identified as the most potent dual inhibitors, with IC₅₀ values significantly lower than the standard drug, rutin.[3]
-
Quantitative structure-activity relationship (QSAR) studies revealed a strong correlation between the chemical structures and their inhibitory activities.[3][4]
Table 2: In Vitro Dual Inhibitory Activity against α-Glucosidase and α-Amylase
| Compound | α-Glucosidase IC₅₀ (µM)[3] | α-Amylase IC₅₀ (µM)[3] |
| 4p | 0.087 ± 0.01 | 0.189 ± 0.02 |
| 6p | 0.095 ± 0.03 | 0.214 ± 0.03 |
| Rutin (Standard) | 0.192 ± 0.02 | 0.224 ± 0.02 |
As A₁ Adenosine Receptor (A₁AR) Antagonists
A large library of 108 derivatives of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles was synthesized and evaluated for their affinity and selectivity for adenosine receptor subtypes.[5][6] This work highlights the role of substitutions at the C2, C4, C5, and C6 positions in tuning the pharmacological profile.
Key SAR Findings:
-
The introduction of a methyl group on the exocyclic C2-amino group was a prominent factor for the unprecedented A₁AR selectivity.[5]
-
The nature of the aromatic residues at the C4 and C6 positions also influenced the selectivity profile.[5]
-
Derivatives with an ethyl group at the exocyclic amine showed excellent to satisfactory A₁AR affinity, but with a more moderate selectivity profile compared to the methylated counterparts.[6]
Table 3: Binding Affinity (Kᵢ, nM) of Selected 2-Amino-4,6-diarylpyrimidine-5-carbonitriles for Human Adenosine Receptors
| Compound | R² (at C2-NH) | R⁴ (C4-Aryl) | R⁶ (C6-Aryl) | A₁AR Kᵢ (nM)[5] | A₂AAR Kᵢ (nM)[5] |
| 19l | Me | 4-F-Ph | 4-MeO-Ph | 1.15 | 1143 |
| 19v | Me | 4-Cl-Ph | 4-MeO-Ph | 1.98 | 2156 |
| 19ao | Me | 4-MeO-Ph | 4-F-Ph | 2.56 | 1789 |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and comparison of SAR studies. Below are representative protocols for the synthesis and biological evaluation of 2-amino-4,6-diarylpyrimidine derivatives.
General Synthesis of 2-Amino-4,6-diarylpyrimidines
The synthesis of 2-amino-4,6-diarylpyrimidines is commonly achieved through a cyclocondensation reaction between a substituted chalcone and a guanidine salt.[7][8] A microwave-assisted approach has also been reported to be efficient.[1][9]
Caption: Synthetic workflow for 2-amino-4,6-diarylpyrimidine derivatives.
Protocol:
-
Chalcone Synthesis: An appropriately substituted acetophenone and benzaldehyde are reacted via an aldol condensation to produce the intermediate chalcone.[1]
-
Cyclocondensation: The synthesized chalcone is then reacted with guanidine hydrochloride or guanidinium carbonate in a suitable solvent, such as DMF, often under reflux or microwave irradiation, to yield the final 2-amino-4,6-diarylpyrimidine derivative.[1][7]
-
Purification: The crude product is typically purified by recrystallization from a solvent like ethanol.[7]
In Vitro Kinase Inhibition Assay (Example: ABL1)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
The kinase (e.g., ABL1) is incubated with the test compound at various concentrations.
-
A substrate peptide and ATP are added to initiate the phosphorylation reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, often using methods like ELISA, fluorescence, or radioactivity.
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.
Cell Proliferation (Cytotoxicity) Assay
This assay measures the effect of a compound on the viability and growth of cancer cells.
Protocol:
-
Cancer cells (e.g., K562) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
A viability reagent, such as MTT or resazurin, is added to each well. This reagent is converted into a colored or fluorescent product by metabolically active cells.
-
The absorbance or fluorescence is measured using a plate reader.
-
The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.
α-Glucosidase and α-Amylase Inhibition Assays
These enzymatic assays are used to screen for potential anti-diabetic agents.
Protocol for α-Glucosidase Inhibition:
-
The enzyme (α-glucosidase) is pre-incubated with the test compound.
-
The substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) is added to start the reaction.
-
The reaction mixture is incubated, and the formation of the product (p-nitrophenol) is monitored spectrophotometrically.
-
The percentage of inhibition is calculated, and the IC₅₀ value is determined.[4]
Protocol for α-Amylase Inhibition:
-
The enzyme (α-amylase) is pre-incubated with the test compound.
-
A starch solution is added as the substrate.
-
After incubation, the amount of remaining starch is quantified using an iodine-based colorimetric method.
-
The IC₅₀ value is calculated based on the reduction in starch hydrolysis.
Conclusion
The 2-amino-4,6-diarylpyrimidine scaffold continues to be a fruitful starting point for the development of novel therapeutic agents. The SAR studies summarized in this guide demonstrate that targeted modifications to the aryl rings at the C4 and C6 positions, as well as substitutions on the C2-amino group, can profoundly impact biological activity and selectivity. The provided data tables and experimental protocols offer a valuable resource for researchers aiming to design and synthesize next-generation inhibitors based on this versatile and potent chemical framework. Future work may focus on further optimizing pharmacokinetic properties and evaluating lead compounds in in vivo models of disease.[10][11][12]
References
- 1. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biologic ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08330J [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Design and synthesis of 2-amino-4,6-diarylpyrimidine derivatives as potent α-glucosidase and α-amylase inhibitors: structure-activity relationship, in vitro, QSAR, molecular docking, MD simulations and drug-likeness studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo antileishmanial activity of 2-amino-4,6-dimethylpyridine derivatives against Leishmania mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to High-Throughput Screening of Pyrimidine-Based Compound Libraries
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] High-throughput screening (HTS) has become an indispensable tool for rapidly evaluating large libraries of pyrimidine derivatives to identify promising lead compounds.[3] This guide provides a comparative overview of HTS methodologies for pyrimidine-based libraries, supported by experimental data and detailed protocols.
The diverse biological activities of pyrimidine derivatives, ranging from kinase inhibition in oncology to modulation of inflammatory pathways, make them attractive candidates for drug discovery.[4][5] The successful identification of potent and selective modulators relies on robust and efficient screening platforms. This guide will delve into common HTS assays, present comparative data for different pyrimidine-based compounds, and provide detailed experimental protocols to aid in the design and execution of screening campaigns.
Comparative Efficacy of Pyrimidine Derivatives
The biological activity of pyrimidine-based compounds is highly dependent on the specific target and the substitution pattern of the pyrimidine core. The following tables summarize the inhibitory activities of various pyrimidine derivatives against different enzyme targets, offering a glimpse into their therapeutic potential.
Table 1: Inhibitory Activity of Pyrimidine Derivatives Against Kinases
| Compound Class | Target Kinase | IC50 Value | Reference |
| Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives | eEF-2K | 0.8 µM (for lead compound) | [1] |
| Pyrimidinediol Derivatives | PIM-1 | Not specified | [4] |
| Pyrimidine-based FAK inhibitors | FAK | 27.4 nM (for compound 72) | [5] |
| 5-aminobenzo[d]oxazol-2(3H)-one substituted pyrimidines | JAK1 | <10 nM (for lead compounds) | [6] |
| Pyrido[2,3-d]pyrimidine derivatives | PIM-1 | 21.4 nM (for compound 11) | [7] |
Table 2: Inhibitory Activity of Pyrimidine Derivatives Against Other Enzymes
| Compound Class | Target Enzyme | IC50 Value | Reference |
| Pyrimidine-2,4-dione Derivatives | PARP-1 | 1.2 µM (for lead compound) | [1] |
| 2-Sulfonyl/Sulfonamide Pyrimidines | WRN | 22 nM (for H3B-960) | [8] |
Key High-Throughput Screening Assays and Protocols
The selection of an appropriate HTS assay is critical for the successful identification of active compounds. Below are detailed protocols for commonly used assays in the screening of pyrimidine libraries.
Biochemical Assays for Kinase Inhibition
Kinases are a major class of drug targets, and many pyrimidine derivatives have been developed as kinase inhibitors.[4][5]
This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates ATP consumption by the enzyme, and therefore, a lower signal corresponds to higher kinase activity.
Experimental Protocol: [1]
-
Assay Plate Preparation: Dispense test compounds from the pyrimidine library into a 384-well plate.
-
Enzyme Reaction Mixture: Prepare a solution containing the target kinase (e.g., purified human eEF-2K), a suitable peptide substrate (e.g., MH-1), and any necessary cofactors (e.g., calmodulin) in a kinase assay buffer.
-
Enzyme Addition: Add the enzyme mixture to the wells of the assay plate containing the compounds.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and add an ATP detection reagent (e.g., a commercial luminescence-based kit). Measure the luminescence signal using a plate reader. A higher signal indicates greater inhibition of the kinase.
TR-FRET assays are a popular choice for HTS due to their robustness and low background signals. This protocol is adapted from established methods for TR-FRET based kinase assays.[4]
Experimental Protocol: [4]
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA.
-
PIM-1 Kinase Solution: Dilute recombinant human PIM-1 kinase in Kinase Buffer to the desired concentration.
-
Substrate/ATP Solution: Prepare a solution of a suitable biotinylated peptide substrate and ATP in Kinase Buffer.
-
Detection Reagent: Prepare a mixture of a europium-labeled anti-phospho-serine/threonine antibody and streptavidin-allophycocyanin (SA-APC) in a detection buffer.
-
-
Assay Procedure (384-well plate format):
-
Add the test compound solution to the wells.
-
Add the PIM-1 kinase solution to each well.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and initiate detection by adding the detection reagent mixture.
-
Incubate for another 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader.
-
PARP-1 Inhibition Assay
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair and a target for cancer therapy.
Experimental Protocol: [1]
-
Assay Plate Preparation: Add test compounds to a 384-well plate.
-
Enzyme Reaction Mixture: Prepare a reaction mixture containing recombinant human PARP-1 and activated DNA in PARP assay buffer.
-
Enzyme Addition: Add the enzyme mixture to the wells.
-
Reaction Initiation: Start the reaction by adding β-NAD+.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.
-
Signal Detection: Stop the reaction by adding a developing solution that converts the remaining NAD+ into a fluorescent product. Measure the fluorescence using a plate reader.
Cell-Based Assays for Cytotoxicity
Cell-based assays are essential for evaluating the effect of compounds on cell viability and proliferation.
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Experimental Protocol: [4]
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrimidine derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps can aid in understanding the mechanism of action of pyrimidine-based compounds and the screening cascade.
Caption: A generalized workflow for high-throughput screening of compound libraries.
Caption: Simplified FAK signaling pathway and the point of inhibition by pyrimidine-based inhibitors.[5]
Caption: The role of PIM-1 kinase in cell survival and proliferation and its inhibition.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Molecular Docking of Pyrimidine Derivatives with Kinase Domains
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous bioactive compounds, including a wide array of kinase inhibitors. Kinases, pivotal regulators of cellular signaling, are frequently implicated in diseases like cancer, making them prime targets for drug discovery. Molecular docking serves as a powerful computational tool to predict the binding affinities and interaction patterns of novel pyrimidine derivatives with kinase domains, thereby guiding the rational design of more potent and selective inhibitors.
This guide provides an objective comparison of the performance of various pyrimidine derivatives in molecular docking studies against several key kinase targets. It includes a summary of quantitative data, detailed experimental protocols for commonly used docking software, and visualizations of relevant signaling pathways and workflows to support researchers in their drug development endeavors.
Comparative Docking Performance of Pyrimidine Derivatives
The following table summarizes the results of various molecular docking studies, showcasing the binding affinities of different pyrimidine-based scaffolds against a range of kinase domains. Lower docking scores typically indicate a higher predicted binding affinity.
| Pyrimidine Derivative Class | Target Kinase(s) | Docking Score/Binding Energy (kcal/mol) | Key Interacting Residues | Reference(s) |
| 4,6-Diarylpyrimidine | PI3Kγ | High binding affinity reported | Not explicitly stated | [1] |
| 2-Amino-4,6-diarylpyrimidine | PI3Kγ | Strong inhibition noted | Not explicitly stated | [1] |
| 4-Ethoxy-6-(aryl)pyrimidin-2-amine | EGFR | -5.5 to -7.3 | Met769, Cys773 | [1] |
| Generic Pyrimidine Derivatives | EGFR | -8.3 to -8.8 | MET-769 | [1] |
| Chalcone-Substituted Pyrimidines | CDK2 (1HCK) | -7.4 to -7.9 | LYS 33, THR 14, GLU 12, THR 165 | [2][3] |
| Pyrido[2,3-d]pyrimidine Derivatives | VEGFR-2, HER-2 | -14.5 to -15.2 | Cys1045, Asp1046, Glu885, Cys919 (VEGFR-2) | [4] |
| Pyrazolo[3,4-d]pyrimidine Derivatives | PI3-K/mTOR | -10.7 | Not Specified | [2] |
| Thienopyrimidine Derivatives | Tie2 | IC50 of 0.07 µM for a potent inhibitor | Not Specified | [2] |
| Pyrimidine-Quinoline Molecules | DHFR | -6.60 | Not Specified | [2] |
Experimental Protocols: Molecular Docking
A generalized workflow for molecular docking studies of pyrimidine derivatives with kinase domains is presented below. This is followed by more specific protocols for two widely used docking programs: AutoDock Vina and Schrödinger's Glide.
AutoDock Vina Protocol
AutoDock Vina is a widely used open-source molecular docking program known for its speed and accuracy.[5]
-
Software and Hardware:
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Using UCSF Chimera or ADT, remove water molecules, co-ligands, and non-essential protein chains.[6]
-
Add polar hydrogens and compute Gasteiger charges for the receptor atoms.
-
Save the prepared receptor in the PDBQT file format.[6]
-
-
Ligand Preparation:
-
Draw the 2D structures of the pyrimidine derivatives using software like ChemDraw and save them in a suitable format (e.g., MOL).
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field.
-
Save the prepared ligands in the PDBQT file format.
-
-
Grid Box Generation:
-
Define a grid box centered on the active site of the kinase. The size of the box should be sufficient to allow the ligand to move freely within the binding pocket.[6]
-
-
Docking Execution:
-
Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
The exhaustiveness parameter can be increased from the default of 8 to improve the reliability of finding the best pose, especially for flexible ligands.[8]
-
Execute AutoDock Vina from the command line.[8]
-
-
Analysis of Results:
-
Rank the docking results based on the predicted binding affinity (docking score) in kcal/mol.[6]
-
Visualize the top-ranked binding poses using software like UCSF Chimera or PyMOL to analyze interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site residues.[6]
-
Schrödinger Glide Protocol
Glide is a high-performance docking program that is part of the Schrödinger software suite.[9]
-
Software and Hardware:
-
Receptor and Ligand Preparation:
-
Import the kinase PDB structure into Maestro and use the Protein Preparation Wizard to prepare the receptor. This includes adding hydrogens, optimizing hydrogen bond networks, and performing a restrained energy minimization.
-
Use LigPrep to prepare the pyrimidine derivatives. This tool generates low-energy 3D conformations, and various ionization and tautomeric states can be generated.[10]
-
-
Receptor Grid Generation:
-
Use the Receptor Grid Generation tool in Maestro to define the active site by selecting the co-crystallized ligand or specifying active site residues. This creates a grid that represents the receptor's properties for docking.[10]
-
-
Ligand Docking:
-
In the Ligand Docking panel, select the prepared ligands and the receptor grid.
-
Glide offers different docking precisions: High-Throughput Virtual Screening (HTVS), Standard Precision (SP), and Extra Precision (XP). SP is a good starting point for virtual screening, while XP provides more accurate results at a higher computational cost.[12]
-
Advanced options, such as Glide WS (WaterSite), can be used for more accurate scoring by considering explicit water molecules.[13]
-
Set the number of poses to output per ligand and start the docking job.
-
-
Analysis of Results:
-
The results can be viewed in the Project Table in Maestro. The docking score (GlideScore) is used to rank the poses.[12]
-
The Pose Viewer allows for detailed 3D visualization of the ligand-receptor interactions, including hydrogen bonds, hydrophobic contacts, and pi-pi stacking.
-
Kinase Signaling Pathways
Understanding the biological context of the target kinase is crucial for inhibitor design. The following diagrams illustrate key signaling pathways involving PI3K, EGFR, and CDK2, where pyrimidine derivatives have shown inhibitory potential.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical regulator of cell growth, proliferation, and survival.[14]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway plays a pivotal role in cell proliferation and is frequently overexpressed in various cancers.[15][16]
CDK2 and Cell Cycle Regulation
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the transition from the G1 to the S phase.[17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 9. schrodinger.com [schrodinger.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. schrodinger.com [schrodinger.com]
- 13. schrodinger.com [schrodinger.com]
- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. ClinPGx [clinpgx.org]
- 17. benchchem.com [benchchem.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to Purity Assessment of Fluorinated Building Blocks for Drug Design
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, offering profound enhancements to metabolic stability, binding affinity, and bioavailability.[1][2][3][4] The synthetic introduction of fluorine, however, can be accompanied by the formation of unique impurities that may compromise the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[5][6][7] Consequently, rigorous purity assessment of fluorinated building blocks is a critical, non-negotiable step in the drug development pipeline.
This guide provides an objective comparison of the primary analytical techniques employed for the purity determination of fluorinated building blocks, supported by experimental data and detailed methodologies.
Key Analytical Techniques for Purity Assessment
The most prevalent and powerful techniques for evaluating the purity of fluorinated compounds include Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and the nature of the information it provides.
Table 1: Comparison of Key Analytical Techniques for Purity Assessment
| Feature | ¹⁹F Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the nuclear magnetic resonance of the ¹⁹F nucleus to provide structural and quantitative information.[8][9] | Separates volatile and semi-volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection.[10] | Separates compounds based on their partitioning between a stationary phase and a mobile liquid phase, typically with UV detection.[5][11] |
| Primary Use | Absolute purity determination of the main component, structural isomer differentiation.[10][12] | Screening and identification of trace volatile and semi-volatile impurities.[10] | Purity assessment and quantification of non-volatile or thermally labile compounds.[5][11] |
| Selectivity | High for fluorinated compounds, with a large chemical shift range reducing signal overlap.[9][10] | High separation efficiency for complex mixtures.[10] | Selectivity can be tuned by altering stationary and mobile phases.[13] |
| Sensitivity | Generally lower than MS-based methods for trace impurities. | High sensitivity, ideal for detecting trace impurities.[10] | Sensitivity is dependent on the detector used (e.g., UV, MS). |
| Quantification | Provides absolute purity without the need for a specific standard of the analyte.[10][12] | Requires a calibration curve with standards for accurate quantification of impurities.[10] | Requires reference standards for quantification. |
| Sample Type | Soluble compounds. | Volatile and semi-volatile compounds. | Wide range of compounds, including non-volatile and thermally labile ones. |
| Common Impurities Detected | Structural isomers, residual reagents. | Volatile organic compounds, residual solvents, by-products.[6] | Non-volatile by-products, degradation products, starting materials.[6] |
Experimental Methodologies
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible purity data. Below are representative methodologies for the key analytical techniques.
¹⁹F Quantitative NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of a fluorinated building block.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the fluorinated building block into an NMR tube.
-
Add a precise amount of a certified internal standard of known purity (e.g., trifluorotoluene). The internal standard should have a signal that does not overlap with the analyte's signals.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves both the sample and the internal standard.
-
-
Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.
-
Nucleus: ¹⁹F
-
Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5-7 times the longest T1 of the signals of interest) is critical for accurate quantification.
-
Pulse Angle: A 90° pulse is typically used.
-
Number of Scans: Sufficient scans (e.g., 32 or more) should be acquired to achieve a good signal-to-noise ratio.[14]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Integrate the signals corresponding to the fluorinated building block and the internal standard.
-
Calculate the purity of the analyte based on the ratio of the integrals, the molar masses, and the known purity and amount of the internal standard.[10]
-
Workflow for ¹⁹F qNMR Purity Assessment
References
- 1. halocarbonlifesciences.com [halocarbonlifesciences.com]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How to improve the yield of fluorinated pharmaceutical intermediates in synthesis? - Blog [sinoshiny.com]
- 6. moravek.com [moravek.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. acgpubs.org [acgpubs.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Comparing Radiometric and Fluorescence-Based Kinase Assays for Pyrimidine Inhibitors
For researchers and drug development professionals dedicated to the discovery of novel kinase inhibitors, selecting the optimal assay methodology is a critical decision that profoundly impacts screening efficiency, data quality, and overall project timelines. This guide provides an objective comparison of two widely used methods—radiometric and fluorescence-based kinase assays—with a specific focus on their application for the evaluation of pyrimidine-based inhibitors, a prominent class of compounds in oncology and inflammation research.
This comparison delves into the core principles, experimental workflows, and performance metrics of each assay type, supported by experimental data to guide researchers in making an informed choice for their specific research needs.
At a Glance: Key Differences Between Radiometric and Fluorescence-Based Assays
| Parameter | Radiometric Assays | Fluorescence-Based Assays |
| Principle | Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate. | Measures changes in fluorescence properties (intensity, polarization, or resonance energy transfer) upon substrate phosphorylation. |
| Primary Readout | Radioactivity (e.g., counts per minute). | Fluorescence signal (e.g., intensity, polarization, FRET ratio). |
| Sensitivity | High, often considered the "gold standard".[1] | High, with some formats rivaling radiometric sensitivity. |
| Throughput | Can be adapted for high throughput, but handling and disposal of radioactive materials can be cumbersome.[1] | Generally higher throughput and more amenable to automation.[2] |
| Cost | Can be costly due to radioactive reagents, specialized equipment, and waste disposal.[1][3] | Reagent costs can vary, but generally lower operational costs due to the absence of radioactive waste. |
| Safety | Requires stringent safety protocols and specialized facilities for handling radioactive isotopes.[1] | Non-radioactive, posing fewer safety concerns.[3] |
| Interference | Less prone to interference from fluorescent compounds.[4] | Susceptible to interference from colored or fluorescent compounds in the screening library. |
| Universality | Highly universal, as they directly measure the catalytic activity of any kinase.[2] | Many fluorescence-based assays are also universal, particularly those detecting the common product ADP.[2] |
Quantitative Comparison: A Case Study with a Kinase Inhibitor
To illustrate the comparable performance of these two assay formats, let's examine the half-maximal inhibitory concentration (IC50) values for the Polo-like kinase 1 (PLK1) inhibitor, BI 2536, as determined by both a radiometric and a fluorescence resonance energy transfer (FRET)-based assay.
| Inhibitor | Kinase Target | Radiometric Assay IC50 (nM) | FRET-Based Assay IC50 (nM) | Reference |
| BI 2536 | PLK1 | ~1.1 | ~1.3 | [1] |
As the data indicates, the IC50 values obtained from both assays are highly comparable, demonstrating that fluorescence-based methods can yield potency data that is consistent with the traditional radiometric "gold standard".[1]
Signaling Pathway: The JAK-STAT Pathway and Pyrimidine Inhibitors
A key signaling pathway often targeted by pyrimidine-based inhibitors is the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. The diagram below illustrates a simplified representation of this pathway and the point of inhibition by pyrimidines.
Experimental Workflows
The following diagrams illustrate the generalized workflows for radiometric and fluorescence-based kinase assays.
Radiometric Kinase Assay Workflow
Fluorescence-Based Kinase Assay Workflow (Homogeneous)
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-(Trifluoromethyl)pyrimidine-4,6-diol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the disposal of 2-(Trifluoromethyl)pyrimidine-4,6-diol, emphasizing safe handling and regulatory compliance.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Adherence to good industrial hygiene and safety practices is essential.[1][2] The following personal protective equipment should be worn to minimize exposure:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use.[1] | To prevent skin contact. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[2][3] | To protect eyes from splashes or dust. |
| Skin and Body Protection | A lab coat, long-sleeved clothing, and closed-toe shoes. For larger spills, fire/flame resistant and impervious clothing may be necessary.[1] | To prevent skin exposure to the chemical. |
| Respiratory Protection | A full-face respirator may be used if exposure limits are exceeded or if irritation is experienced.[1] | To avoid inhalation of dust or aerosols, especially in poorly ventilated areas. |
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[1] Under no circumstances should this chemical be discharged into sewer systems or contaminate water, foodstuffs, or animal feed.[1]
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., paper towels, disposable gloves) in a suitable, clearly labeled, and tightly closed container.[1]
-
For spills, prevent further leakage if it is safe to do so.[1] Sweep up the solid material, avoiding dust formation, and place it into the designated waste container.[2][4] Use spark-proof tools and explosion-proof equipment if necessary.[1]
-
-
Storage Pending Disposal:
-
Arranging for Disposal:
-
Disposal of Contaminated Packaging:
-
Empty containers should be triple-rinsed (or equivalent).[1]
-
The rinsate should be collected and treated as chemical waste.
-
After rinsing, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill or offered for recycling or reconditioning, in accordance with local regulations.[1]
-
III. Regulatory Compliance
It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal of this compound.[1][2] Chemical waste generators are responsible for correctly identifying and classifying their waste.[2]
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(Trifluoromethyl)pyrimidine-4,6-diol
This guide provides crucial safety and logistical information for the handling and disposal of 2-(Trifluoromethyl)pyrimidine-4,6-diol (CAS: 672-47-9). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Hazard Identification and Emergency Procedures
This compound is a chemical compound that requires careful handling to avoid potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.
Emergency First-Aid Measures
In the event of exposure, immediate action is critical. The following table summarizes the recommended first-aid procedures.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1] |
Operational Plan: Safe Handling and Personal Protective Equipment (PPE)
A systematic approach is essential for the safe handling of this compound. This involves a combination of engineering controls, safe work practices, and appropriate personal protective equipment.
Engineering Controls:
-
Fume Hood: All work involving this compound, especially when handling it as a powder or creating solutions, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and in good working order.[3]
Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling this compound. The selection of specific PPE, such as glove type, should be based on a thorough risk assessment and the specific procedures being performed.
| Body Part | Recommended PPE | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected for integrity before use and changed immediately upon contamination.[4][5] |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles are required.[5][6] A face shield should be worn over safety glasses when there is a risk of splashing.[4] |
| Body | Laboratory coat | A standard laboratory coat should be worn. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron or coveralls may be necessary.[6] |
| Respiratory | Respirator (if needed) | Use a respirator if engineering controls like a fume hood are not available or are insufficient to control exposure to dust or aerosols.[4] |
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so within the fume hood or in a ventilated balance enclosure to prevent the dispersion of dust.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all equipment used in the procedure.
Experimental Workflow for Safe Handling
Caption: A generalized workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused this compound and any grossly contaminated disposable items (e.g., weigh boats, contaminated paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.
-
Empty Containers: "Empty" containers must be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste.
Disposal Procedure:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Arrange for pickup of the hazardous waste containers by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
